molecular formula C8H18O2 B142056 (3R,6R)-3,6-Octanediol CAS No. 129619-37-0

(3R,6R)-3,6-Octanediol

Cat. No.: B142056
CAS No.: 129619-37-0
M. Wt: 146.23 g/mol
InChI Key: BCKOQWWRTRBSGR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,6R)-3,6-Octanediol is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,6R)-octane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKOQWWRTRBSGR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370357
Record name (3R,6R)-3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129619-37-0
Record name (3R,6R)-3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Octanediol, a chiral diol, presents a foundational molecule in stereochemistry with significant implications for asymmetric synthesis and the development of pharmacologically active compounds. Its structure contains two stereocenters at the C3 and C6 positions, giving rise to three possible stereoisomers: a pair of enantiomers, (3R,6R)-3,6-octanediol and (3S,6S)-3,6-octanediol, and a meso compound, (3R,6S)-3,6-octanediol. The distinct spatial arrangement of the hydroxyl groups in each stereoisomer dictates its physical, chemical, and biological properties, making a thorough understanding of its stereochemistry and the methods for obtaining stereopure forms paramount for its application in research and drug development. This guide provides a comprehensive overview of the stereochemistry, absolute configuration, and methodologies for the synthesis and characterization of the stereoisomers of 3,6-octanediol.

Stereochemistry and Absolute Configuration

The absolute configuration of the stereocenters in 3,6-octanediol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For each stereocenter (C3 and C6), the four attached groups are ranked based on atomic number. The hydroxyl group (-OH) receives the highest priority, followed by the longer carbon chain, then the shorter carbon chain, and finally the hydrogen atom. The molecule is then oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence from the highest to the lowest priority of the remaining three groups is clockwise, the configuration is assigned as 'R' (rectus). If the sequence is counter-clockwise, it is assigned as 'S' (sinister).

The three stereoisomers of 3,6-octanediol are:

  • This compound: Both stereocenters have the R configuration.

  • (3S,6S)-3,6-Octanediol: Both stereocenters have the S configuration. This is the enantiomer of the (3R,6R) isomer.

  • (3R,6S)-3,6-Octanediol (meso): This diastereomer has opposite configurations at its two stereocenters. Due to a plane of symmetry, it is achiral and therefore not optically active.

The relationship between these stereoisomers is crucial. The (3R,6R) and (3S,6S) isomers are non-superimposable mirror images of each other (enantiomers) and thus exhibit identical physical properties except for their interaction with plane-polarized light. The meso isomer is a diastereomer of both the (3R,6R) and (3S,6S) isomers and has distinct physical properties.

Data Presentation

A summary of the available quantitative data for the stereoisomers of 3,6-octanediol is presented in the table below. Note that comprehensive experimental data, particularly for the meso form, is not extensively reported in the literature.

PropertyThis compound(3S,6S)-3,6-Octanediolmeso-(3R,6S)-3,6-Octanediol
Molecular Formula C₈H₁₈O₂C₈H₁₈O₂C₈H₁₈O₂
Molecular Weight 146.23 g/mol [1][]146.23 g/mol [3][4]146.23 g/mol
CAS Number 129619-37-0[1][]136705-66-3[3][4]Not readily available
Melting Point 49-53 °C[1]Data not availableData not available
Boiling Point 240.8 ± 8.0 °C at 760 mmHg[]Data not availableData not available
Specific Rotation [α]D -13° to -17° (c=1, Chloroform)[1]Data not available0° (achiral)
¹H NMR (CDCl₃, δ) Data not readily available in literatureData not readily available in literatureData not readily available in literature
¹³C NMR (CDCl₃, δ) Data not readily available in literatureData not readily available in literatureData not readily available in literature

Experimental Protocols

The synthesis of stereopure 3,6-octanediol isomers can be achieved through stereoselective synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis

1. Asymmetric Hydrogenation of 3,6-Octanedione for (3S,6S)-3,6-Octanediol

This method involves the stereoselective reduction of the prochiral diketone, 3,6-octanedione, using a chiral catalyst, such as a Ruthenium-BINAP complex.[5][6][7]

  • Reaction Setup: In a high-pressure autoclave, a solution of 3,6-octanedione in a suitable solvent like methanol or ethanol is prepared.

  • Catalyst Addition: A catalytic amount of a chiral ruthenium catalyst, for example, Ru(OAc)₂[(S)-BINAP], is added under an inert atmosphere (e.g., argon).

  • Hydrogenation: The autoclave is pressurized with hydrogen gas (typically 4-100 atm) and the reaction mixture is stirred at a controlled temperature (e.g., 25-100 °C) for a specified duration (e.g., 12-48 hours).[5][7]

  • Workup: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel to yield the enantiomerically enriched (3S,6S)-3,6-octanediol. The enantiomeric excess can be determined by chiral HPLC or by analysis of a chiral derivative using NMR.

2. Syn-dihydroxylation of cis-3-Hexene for meso-3,6-Octanediol

The meso isomer can be synthesized through the syn-dihydroxylation of a cis-alkene, such as cis-3-hexene, which can be prepared by the partial hydrogenation of 3-hexyne using Lindlar's catalyst.[8][9][10]

  • Reaction Setup: In a round-bottom flask, cis-3-hexene is dissolved in a mixture of acetone and water.

  • Reagent Addition: A catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), are added to the solution.[10]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a reducing agent like sodium bisulfite. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford pure meso-3,6-octanediol.

Chiral Resolution

Enzymatic Kinetic Resolution of Racemic 3,6-Octanediol

This method utilizes the stereoselectivity of an enzyme, such as a lipase, to preferentially acylate one enantiomer of the racemic diol, allowing for the separation of the unreacted enantiomer and the acylated product. Lipases from Pseudomonas cepacia and Candida antarctica are commonly employed for such resolutions.[11][12][13]

  • Reaction Setup: Racemic 3,6-octanediol is dissolved in an organic solvent (e.g., toluene, hexane).

  • Enzyme and Acyl Donor Addition: A lipase, such as Pseudomonas cepacia lipase (PCL), and an acyl donor, like vinyl acetate, are added to the solution.[11][12]

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Workup: Once the desired conversion (typically around 50% for optimal resolution) is reached, the enzyme is filtered off. The filtrate is then concentrated under reduced pressure.

  • Separation and Purification: The unreacted enantiomer of 3,6-octanediol and the acylated enantiomer are separated by column chromatography. The acylated enantiomer can then be hydrolyzed back to the diol to obtain the other pure enantiomer.

Mandatory Visualization

stereoisomers_3_6_octanediol cluster_enantiomers Enantiomers This compound This compound meso meso-(3R,6S)-3,6-Octanediol This compound->meso Diastereomers (3S,6S)-3,6-Octanediol (3S,6S)-3,6-Octanediol (3S,6S)-3,6-Octanediol->meso Diastereomers

Stereochemical relationships of 3,6-octanediol isomers.

synthesis_workflow cluster_enantioselective Enantioselective Synthesis cluster_resolution Chiral Resolution cluster_meso Diastereoselective Synthesis diketone 3,6-Octanedione chiral_reduction Asymmetric Hydrogenation (e.g., Ru-BINAP, H2) diketone->chiral_reduction ss_diol (3S,6S)-3,6-Octanediol chiral_reduction->ss_diol racemic Racemic 3,6-Octanediol enzymatic_res Enzymatic Kinetic Resolution (e.g., Lipase, Acyl Donor) racemic->enzymatic_res enantiomers This compound & (3S,6S)-3,6-Octanediol (separated) enzymatic_res->enantiomers alkyne 3-Hexyne cis_alkene cis-3-Hexene alkyne->cis_alkene Lindlar's Catalyst, H2 syn_dihydroxylation Syn-Dihydroxylation (e.g., OsO4, NMO) cis_alkene->syn_dihydroxylation meso_diol meso-3,6-Octanediol syn_dihydroxylation->meso_diol

Synthetic workflows for 3,6-octanediol stereoisomers.

absolute_configuration_logic start Assign Priorities to Substituents at Stereocenter (C3 or C6) (Cahn-Ingold-Prelog Rules) orient Orient Molecule: Lowest Priority Group Away from Viewer start->orient trace Trace Path from Priority 1 to 2 to 3 orient->trace clockwise Clockwise Path trace->clockwise counterclockwise Counter-clockwise Path trace->counterclockwise r_config Absolute Configuration is 'R' clockwise->r_config s_config Absolute Configuration is 'S' counterclockwise->s_config

Logic for assigning absolute configuration.

References

Spectroscopic Analysis of (3R,6R)-3,6-Octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted and expected spectroscopic data for the chiral molecule (3R,6R)-3,6-Octanediol. Due to the limited availability of specific experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, typical Infrared (IR) absorption bands for secondary alcohols, and an expected fragmentation pattern for Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included to assist researchers in their laboratory work.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected major mass spectral fragments for this compound.

It is critical to note that the NMR data presented here are predicted by computational algorithms and have not been experimentally verified. Actual experimental values may differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
H1, H80.94Triplet
H2, H71.45Multiplet
H4, H51.55Multiplet
H3, H63.65Multiplet
OHVariableSinglet (broad)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (ppm)
C1, C810.1
C2, C730.5
C4, C539.0
C3, C672.5
Infrared (IR) Spectroscopy

As a secondary alcohol, this compound is expected to exhibit characteristic absorption bands in its IR spectrum.

Table 3: Typical IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H Stretch3500 - 3200Strong, BroadHydrogen-bonded hydroxyl group.
C-H Stretch3000 - 2850StrongAliphatic C-H bonds.
C-O Stretch1150 - 1075StrongSecondary alcohol C-O bond.[1]
Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular weight of 146.23 g/mol , is expected to show fragmentation patterns typical for alcohols.

Table 4: Expected Mass Spectrometry Data for this compound

m/zProposed FragmentNotes
146[C₈H₁₈O₂]⁺Molecular ion (M⁺), may be weak or absent.
128[M - H₂O]⁺Loss of a water molecule.
117[M - C₂H₅]⁺Alpha-cleavage, loss of an ethyl radical.
87[M - C₄H₉O]⁺Cleavage of the C4-C5 bond.
73[CH(OH)CH₂CH₃]⁺Alpha-cleavage fragment.
59[CH(OH)CH₂CH₃]⁺Alpha-cleavage fragment.
45[CH(OH)CH₃]⁺Further fragmentation.

Experimental Protocols

The following sections detail generalized methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum for a solid sample using the thin solid film method.[2]

  • Sample Preparation:

    • Place a small amount (a few milligrams) of solid this compound into a clean vial or test tube.[2]

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[2]

    • Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to completely evaporate, leaving a thin, even film of the solid sample on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum.

  • Sample Introduction:

    • For a volatile solid, a direct insertion probe can be used.

    • Place a small amount of the sample into a capillary tube at the end of the probe.

    • Insert the probe into the ion source of the mass spectrometer.

    • Gently heat the probe to volatilize the sample into the ion source.

  • Ionization and Mass Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • An electron multiplier or other detector records the abundance of ions at each m/z value.

    • The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Deposit on Salt Plate Sample->Prep_IR Prep_MS Load onto Probe Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H and ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Group Identification) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (Fragmentation Pattern, m/z Values) Acq_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Report Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

(3R,6R)-3,6-Octanediol Stereoisomers: A Technical Overview of a Chiral Building Block with Unexplored Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,6R)-3,6-Octanediol and its stereoisomers—(3S,6S)-3,6-octanediol and the meso compound (3R,6S)-3,6-octanediol—are chiral molecules with potential applications in the pharmaceutical and cosmetic industries. While extensively utilized as a chiral building block in asymmetric synthesis, a comprehensive review of the direct biological activities of these specific stereoisomers reveals a significant gap in the scientific literature. This technical guide synthesizes the currently available information on 3,6-octanediol stereoisomers, focusing on their chemical properties and established applications. It also addresses the lack of specific quantitative data on their biological effects and outlines hypothetical experimental workflows for future research into their potential pharmacological activities. The critical role of stereochemistry in determining the biological activity of chiral molecules is a central theme, underscoring the necessity for distinct evaluations of each stereoisomer.

Introduction

Chirality is a fundamental property in drug discovery and development, as the stereoisomers of a molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] this compound is a chiral diol that, along with its other stereoisomers, has found utility as a versatile precursor in the synthesis of more complex chiral molecules.[2] Its defined stereochemistry makes it a valuable component for creating enantiomerically pure compounds, which is crucial for optimizing therapeutic efficacy and minimizing adverse effects.[3]

Despite its application in synthesis, there is a notable absence of publicly available data on the specific biological activities of the (3R,6R), (3S,6S), and meso stereoisomers of 3,6-octanediol. This guide aims to provide a clear overview of what is known and to highlight the areas where further research is critically needed.

Chemical Properties and Established Applications

The primary application of this compound and its stereoisomers is as a chiral building block in organic synthesis. Its two stereocenters and hydroxyl functional groups allow for the construction of complex molecules with high stereospecificity.

Beyond its role in synthesis, this compound is also used in other industries:

  • Cosmetic Formulations: It serves as a moisturizing and skin-conditioning agent, valued for its ability to enhance skin hydration and texture.[4]

  • Pharmaceutical Applications: It can be used as an excipient in drug formulations to improve the stability and solubility of active pharmaceutical ingredients.[4]

Table 1: General Properties of 3,6-Octanediol Stereoisomers

PropertyThis compound(3S,6S)-3,6-Octanediol(3R,6S)-3,6-Octanediol (meso)
Molecular Formula C₈H₁₈O₂C₈H₁₈O₂C₈H₁₈O₂
Molecular Weight 146.23 g/mol 146.23 g/mol 146.23 g/mol
CAS Number 129619-37-0[5]136705-66-3Not readily available
Known Applications Chiral building block, cosmetic ingredient, pharmaceutical excipient[4]Chiral building blockNot widely documented

Biological Activity: A Knowledge Gap

A thorough search of scientific databases and patent literature reveals a significant lack of specific quantitative data regarding the biological activity of any of the 3,6-octanediol stereoisomers. While general principles of stereochemistry suggest that each isomer is likely to have a unique biological profile, experimental evidence to support this for 3,6-octanediol is absent.[6][7][8]

Studies on other short-chain aliphatic diols have indicated potential antimicrobial properties, with efficacy often dependent on the chain length and the position of the hydroxyl groups.[9] For instance, 1,2-diols have been shown to be more effective antimicrobial agents than 1,3-diols.[9] This suggests that the 3,6-positioning in octanediol might confer specific, yet uncharacterized, biological effects.

Hypothetical Experimental Workflows for Biological Characterization

To address the current knowledge gap, a systematic evaluation of the biological activity of each 3,6-octanediol stereoisomer is required. The following diagrams illustrate potential experimental workflows for assessing key biological activities.

experimental_workflow_antimicrobial cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vitro Validation start Prepare Stereoisomers ((3R,6R), (3S,6S), meso) mic_determination MIC Determination (Broth Microdilution) start->mic_determination Test against bacterial panel agar_diffusion Agar Well Diffusion Assay start->agar_diffusion Qualitative assessment membrane_permeability Membrane Permeability Assay (e.g., SYTOX Green) mic_determination->membrane_permeability If active enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA gyrase, ATP synthase) mic_determination->enzyme_inhibition If active cytotoxicity Cytotoxicity Assay (e.g., MTT on human cell lines) membrane_permeability->cytotoxicity enzyme_inhibition->cytotoxicity biofilm_inhibition Biofilm Inhibition Assay cytotoxicity->biofilm_inhibition

Caption: Proposed workflow for antimicrobial activity screening.

experimental_workflow_enzyme cluster_screening Primary Screening cluster_kinetics Kinetic Analysis cluster_cellular Cell-Based Assays start Select Target Enzymes (e.g., COX, LOX, Kinases) initial_screen High-Throughput Screening (Single concentration) start->initial_screen Test all stereoisomers ic50 IC50 Determination (Dose-response curve) initial_screen->ic50 For active hits mechanism Mechanism of Inhibition Study (e.g., Lineweaver-Burk plot) ic50->mechanism cell_activity Cellular Target Engagement Assay mechanism->cell_activity downstream_effects Downstream Signaling Analysis (e.g., Western Blot) cell_activity->downstream_effects

Caption: Workflow for enzyme inhibition screening and characterization.

The Importance of Stereochemistry in Biological Activity

It is well-established that stereoisomers can interact differently with chiral biological targets such as enzymes and receptors. One enantiomer may elicit a desired therapeutic effect, while the other may be inactive or even cause toxicity.[1] Therefore, the evaluation of the biological activity of any chiral compound must involve the separate testing of each pure stereoisomer.

signaling_pathway cluster_receptor Receptor Interaction cluster_response Cellular Response R_isomer (3R,6R)-Octanediol Receptor Chiral Receptor R_isomer->Receptor High Affinity Binding S_isomer (3S,6S)-Octanediol S_isomer->Receptor Low Affinity Binding No_Binding No Biological Effect S_isomer->No_Binding Agonist_Response Agonist Response (Signal Transduction) Receptor->Agonist_Response Conformational Change Antagonist_Response Antagonist Response (No Signal)

Caption: Hypothetical differential interaction of stereoisomers with a chiral receptor.

Conclusion and Future Directions

This compound and its stereoisomers are valuable chiral building blocks with established applications in the chemical and cosmetic industries. However, a significant gap exists in the understanding of their specific biological activities. The principles of stereochemistry strongly suggest that each isomer will have a unique interaction with biological systems. Future research should focus on the systematic in vitro and in vivo evaluation of the antimicrobial, anti-inflammatory, and enzyme inhibitory potential of each pure stereoisomer. Such studies are essential to unlock the potential of these molecules as novel therapeutic agents or to better understand their safety profiles in existing applications. The experimental workflows proposed in this guide provide a roadmap for initiating this critical area of research.

References

(3R,6R)-3,6-Octanediol: A C2-Symmetric Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(3R,6R)-3,6-Octanediol is a versatile C2-symmetric chiral diol that serves as a valuable building block in asymmetric synthesis. Its stereochemically defined structure makes it an ideal starting material for the preparation of chiral ligands, auxiliaries, and complex molecular targets with high enantiopurity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₈O₂[1][2]
Molecular Weight 146.23 g/mol [1][2]
Appearance White to off-white crystalline powder/needle-like crystals[3][4]
Melting Point 49-53 °C[1][3]
Boiling Point 240.8 ± 8.0 °C at 760 mmHg[3]
Density 0.935 ± 0.06 g/cm³[3]
Optical Rotation [α]²⁰/D = -13° to -17° (c=1 in Chloroform)[1]
Purity ≥95% to >99%[3][5]
CAS Number 129619-37-0[1][2][3][4][5]

Synthesis of this compound

The enantiomerically pure this compound can be synthesized via the stereoselective reduction of the corresponding diketone, 3,6-octanedione. Biocatalytic methods, particularly using dehydrogenase enzymes from microorganisms like Saccharomyces cerevisiae, offer a highly efficient and enantioselective route to this chiral diol.[6]

Key Synthesis Concept: Biocatalytic Reduction

The synthesis leverages the enzymatic machinery of baker's yeast (Saccharomyces cerevisiae), which contains butanediol dehydrogenase (Bdh1p) and other alcohol dehydrogenases.[6] These enzymes stereoselectively reduce the carbonyl groups of 3,6-octanedione to the corresponding (R,R)-diol. The process requires a cofactor, typically NADH, which is regenerated in situ by the yeast's metabolic processes, often facilitated by the addition of a co-substrate like glucose or formate.[6]

Synthesis_Workflow cluster_prep Yeast Culture Preparation cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation & Purification Yeast Saccharomyces cerevisiae Culture Harvest Harvest & Wash Cells Yeast->Harvest Reaction Reaction Mixture (Phosphate Buffer, pH 7) Harvest->Reaction Diketone 3,6-Octanedione Diketone->Reaction Cofactor NADH (regenerated in situ) Cofactor->Reaction Extraction Solvent Extraction (e.g., Ethyl Acetate) Reaction->Extraction Incubate & Monitor Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Figure 1: General workflow for the biocatalytic synthesis of this compound.
Detailed Experimental Protocol: Enzymatic Reduction of 3,6-Octanedione

This protocol is adapted from the methodology described for the synthesis of other vicinal (R,R)-diols using Saccharomyces cerevisiae butanediol dehydrogenase.[6]

Materials:

  • 3,6-Octanedione

  • Saccharomyces cerevisiae (Baker's yeast)

  • Glucose

  • Yeast extract

  • Peptone

  • Sodium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Shaking incubator

  • Centrifuge

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Yeast Culture Preparation:

    • Prepare a YPD medium (1% yeast extract, 2% peptone, 2% glucose).

    • Inoculate the medium with Saccharomyces cerevisiae.

    • Incubate at 30°C with shaking (200 rpm) for 48 hours.

    • Harvest the cells by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Wash the cell pellet with sterile phosphate buffer (pH 7.0) and centrifuge again. Resuspend the washed cells in the same buffer.

  • Biocatalytic Reduction:

    • In a reaction vessel, prepare a solution of 3,6-octanedione (e.g., 50 mM) in phosphate buffer (pH 7.0).

    • Add the prepared yeast cell suspension to the reaction mixture.

    • Add a co-substrate for cofactor regeneration (e.g., glucose, 2%).

    • Incubate the reaction mixture at 30°C with gentle stirring.

    • Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Purification:

    • Once the reaction is complete, centrifuge the mixture to remove the yeast cells.

    • Extract the supernatant with ethyl acetate (3 x volume).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Expected Results:

  • Yield: Moderate to good (typically 50-80%, dependent on specific yeast strain and conditions).

  • Enantiomeric Excess (ee): >99% for the (3R,6R)-enantiomer.

Application in the Synthesis of Chiral Phosphine Ligands

This compound is an excellent precursor for the synthesis of C2-symmetric chiral diphosphine ligands. These ligands are highly valuable in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation.

General Synthetic Strategy

The synthesis of a chiral diphosphine ligand from this compound typically involves a three-step sequence:

  • Activation of the Hydroxyl Groups: The diol is first converted into a more reactive derivative, such as a ditosylate or ditriflate, by reaction with the corresponding sulfonyl chloride in the presence of a base.

  • Phosphination: The activated diol is then reacted with a phosphine source, such as a secondary phosphine or a metal phosphide, to introduce the phosphorus moieties.

  • Reduction (if necessary): If the phosphination step yields phosphine oxides, a subsequent reduction step is required to obtain the desired phosphine ligand.

Ligand_Synthesis_Workflow cluster_activation Step 1: Activation cluster_phosphination Step 2: Phosphination cluster_reduction Step 3: Reduction Diol This compound Ditosylate (3R,6R)-3,6-Octanediyl bis(4-toluenesulfonate) Diol->Ditosylate TsCl, Pyridine DiphosphineOxide Chiral Diphosphine Oxide Ditosylate->DiphosphineOxide HP(O)Ph₂, Base DiphosphineLigand Chiral Diphosphine Ligand DiphosphineOxide->DiphosphineLigand HSiCl₃, Et₃N

Figure 2: General workflow for the synthesis of a chiral diphosphine ligand from this compound.
Detailed Experimental Protocol: Synthesis of a Chiral Diphosphine Ligand

This protocol is a representative example adapted from general procedures for the synthesis of chiral diphosphine ligands from chiral diols.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Diphenylphosphine oxide

  • Potassium tert-butoxide

  • Toluene

  • Trichlorosilane (HSiCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Methanol

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Round-bottom flasks

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of (3R,6R)-3,6-Octanediyl bis(4-toluenesulfonate):

    • Dissolve this compound (1.0 eq) in pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride (2.2 eq).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with cold HCl (1M) and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by recrystallization or column chromatography.

  • Synthesis of the Chiral Diphosphine Oxide:

    • Under an inert atmosphere, dissolve diphenylphosphine oxide (2.2 eq) in dry toluene.

    • Add potassium tert-butoxide (2.2 eq) and stir at room temperature for 1 hour.

    • Add a solution of the ditosylate (1.0 eq) in dry toluene.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract with dichloromethane, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

  • Reduction to the Chiral Diphosphine Ligand:

    • Under an inert atmosphere, dissolve the chiral diphosphine oxide (1.0 eq) and triethylamine (excess) in dry toluene.

    • Cool the solution to 0°C and slowly add trichlorosilane (excess).

    • Stir the reaction at room temperature until completion (monitored by ³¹P NMR).

    • Carefully quench the reaction with degassed methanol at 0°C.

    • Concentrate the mixture and purify the resulting chiral diphosphine ligand by recrystallization or column chromatography under inert conditions.

Quantitative Data for a Representative Chiral Diphosphine Ligand Synthesis:

Table 2: Yields and Stereoselectivity for a Representative Chiral Diphosphine Ligand Synthesis

StepProductYield (%)Stereochemical Purity
1 Ditosylate85-95>99% (retains stereochemistry)
2 Diphosphine Oxide70-85>99% (retains stereochemistry)
3 Diphosphine Ligand80-95>99% (retains stereochemistry)

Conclusion

This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its ready accessibility through efficient biocatalytic methods and its C2-symmetric nature make it an ideal starting material for the synthesis of chiral ligands and other complex molecules. The detailed protocols provided in this guide offer a practical framework for researchers to utilize this important chiral synthon in their synthetic endeavors.

References

An In-Depth Technical Guide to (3R,6R)-3,6-Octanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3R,6R)-3,6-Octanediol , a chiral diol of significant interest in stereoselective synthesis, serves as a versatile building block and a precursor to chiral ligands and auxiliaries. This guide provides a comprehensive overview of its chemical identity, physical properties, and a detailed experimental protocol for its application in asymmetric catalysis.

Chemical Identity and Properties

This compound is a C8-alkane substituted by hydroxy groups at positions 3 and 6 with (R,R) stereochemistry. Its unique three-dimensional structure is pivotal to its function in inducing chirality in chemical transformations.

Synonyms and Identifiers:

The compound is known by several names in the chemical literature and commercial catalogs. Establishing a clear identification is the first step in any research endeavor.

Identifier TypeValue
CAS Number 129619-37-0[][2][3][4]
IUPAC Name (3R,6R)-octane-3,6-diol[][3]
Synonyms (3R,6R)-3,6-Dihydroxyoctane[2], (3R,6R)-(-)-3,6-Octanediol[]
Molecular Formula C₈H₁₈O₂[][2][4]
MDL Number MFCD01631087[2][5]
PubChem CID 2734541[3]

Physicochemical Properties:

A summary of the key physical and chemical properties of this compound is presented below, offering a quick reference for experimental planning.

PropertyValueSource
Molecular Weight 146.23 g/mol [][2][4]
Appearance White to off-white crystalline powder or solid[][2][5]
Melting Point 49-53 °C[2][5]
Boiling Point 240.8 ± 8.0 °C at 760 mmHg[]
Purity ≥96% (GC)[2]
Optical Rotation [α]²⁰/D = -13° to -17° (c=1 in Chloroform)[2]
Storage Room temperature or 2-8°C under inert gas[][2]

Applications in Asymmetric Synthesis

This compound is primarily utilized as a chiral building block in the synthesis of more complex chiral molecules.[5] Its C2 symmetry and stereodefined hydroxyl groups make it an excellent starting material for the preparation of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective transformations, yielding products with high optical purity. Such enantiomerically pure compounds are crucial in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on a single enantiomer.

Experimental Protocol: Synthesis of a Chiral Ligand and Application in Asymmetric Aldol Reaction

While a specific detailed protocol for the synthesis of a ligand directly from this compound was not found in the immediate search results, a general workflow for the synthesis of chiral diols and their application in asymmetric reactions can be extrapolated from related literature. The following represents a plausible experimental workflow for the utilization of a chiral diol, such as this compound, as a precursor to a chiral catalyst for an asymmetric aldol reaction.

Objective: To synthesize a chiral ligand from this compound and subsequently use it to catalyze an enantioselective aldol reaction.

Materials:

  • This compound

  • Appropriate reagents for ligand synthesis (e.g., a phosphorus halide for phosphine ligand synthesis)

  • Metal precursor (e.g., a copper(II) salt)

  • Aldehyde substrate

  • Nucleophile (e.g., a silyl enol ether)

  • Anhydrous solvents (e.g., Toluene, THF)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Methodology:

Step 1: Synthesis of the Chiral Ligand (General Procedure)

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an appropriate anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

  • Slowly add the reagent for ligand formation (e.g., a solution of a phosphorus halide in the same solvent).

  • Allow the reaction to stir for a specified period, monitoring its progress by a suitable analytical technique (e.g., Thin Layer Chromatography or NMR spectroscopy).

  • Upon completion, quench the reaction appropriately (e.g., by the addition of a saturated aqueous solution of sodium bicarbonate).

  • Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ligand by column chromatography on silica gel.

Step 2: Formation of the Chiral Catalyst

  • In a separate flame-dried flask under an inert atmosphere, dissolve the synthesized chiral ligand and the metal precursor in an anhydrous solvent.

  • Stir the mixture at room temperature or with gentle heating to facilitate the formation of the metal-ligand complex.

  • The formation of the catalyst can be monitored by a color change or other spectroscopic methods. The catalyst is often used in situ without isolation.

Step 3: Asymmetric Aldol Reaction

  • In the flask containing the chiral catalyst, cool the solution to the desired reaction temperature.

  • Add the aldehyde substrate to the catalyst solution.

  • Slowly add the nucleophile (e.g., silyl enol ether) to the reaction mixture.

  • Allow the reaction to proceed for the necessary time, monitoring for the consumption of the starting materials.

  • Once the reaction is complete, quench it by adding a suitable reagent (e.g., water or a mild acid).

  • Perform a standard aqueous work-up to isolate the crude product.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a chiral catalyst from this compound and its application in an asymmetric aldol reaction.

G cluster_ligand_synthesis Step 1: Chiral Ligand Synthesis cluster_catalyst_formation Step 2: Chiral Catalyst Formation cluster_asymmetric_reaction Step 3: Asymmetric Aldol Reaction diol This compound reaction1 Reaction in Anhydrous Solvent diol->reaction1 reagent Ligand Forming Reagent reagent->reaction1 workup1 Quenching & Aqueous Work-up reaction1->workup1 purification1 Column Chromatography workup1->purification1 ligand Chiral Ligand purification1->ligand reaction2 Complexation ligand->reaction2 metal Metal Precursor metal->reaction2 catalyst Chiral Catalyst reaction2->catalyst reaction3 Catalytic Reaction catalyst->reaction3 aldehyde Aldehyde aldehyde->reaction3 nucleophile Nucleophile nucleophile->reaction3 workup2 Quenching & Aqueous Work-up reaction3->workup2 purification2 Column Chromatography workup2->purification2 product Chiral Aldol Product purification2->product analysis Chiral HPLC Analysis product->analysis

A generalized workflow for the synthesis and application of a chiral catalyst derived from this compound.

This in-depth guide provides researchers and drug development professionals with the foundational knowledge of this compound's properties and a practical framework for its application in asymmetric synthesis. The provided experimental workflow, while general, outlines the key steps and considerations for utilizing this valuable chiral building block in the development of enantiomerically pure molecules.

References

The Ubiquitous Chiral 1,3-Diol: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,3-diols are pivotal structural motifs found in a vast array of natural products and are crucial building blocks in the synthesis of numerous pharmaceuticals. Their stereochemistry often dictates biological activity, making the enantioselective synthesis and understanding of their natural origins a significant area of research. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of these valuable chiral molecules, supplemented with detailed experimental protocols and quantitative data.

Natural Occurrence of Chiral 1,3-Diols

Chiral 1,3-diol moieties are prevalent in a wide range of natural products, from simple linear molecules to complex macrocycles, originating from diverse biological sources including plants, fungi, bacteria, and marine organisms.

In Plants

Plants produce a variety of secondary metabolites containing the 1,3-diol structure. A notable example is Cannabigerol (CBG) , a non-psychoactive cannabinoid found in the plant genus Cannabis.[1] The biosynthesis of these plant-derived diols often involves polyketide synthase (PKS) pathways or modifications of terpenoid precursors.

In Microorganisms

Microorganisms, particularly fungi and bacteria, are prolific producers of polyketides, a large class of secondary metabolites that frequently feature chiral 1,3-diol units.[2][3] These compounds often exhibit potent biological activities, including antimicrobial and anticancer properties. A specific example is 4-methyl-5-pentylbenzene-1,3-diol (MPBD) , a differentiation regulating factor produced by the social amoeba Dictyostelium discoideum.[4]

In Marine Organisms

The marine environment is a rich source of unique and structurally complex natural products, many of which contain the 1,3-diol functionality.[4][5][6] Marine invertebrates, such as sponges and tunicates, often harbor symbiotic microorganisms that are the true producers of these bioactive compounds.[6] These polyketide-derived macrolides and other lipids can possess a range of bioactivities, making them attractive targets for drug discovery.

Biosynthesis of Chiral 1,3-Diols

The biosynthesis of chiral 1,3-diols in nature is primarily achieved through two main routes: the stereoselective reduction of a β-hydroxy ketone precursor or as an integral part of the polyketide synthesis pathway.

Stereoselective Reduction of β-Hydroxy Ketones

Many organisms possess a suite of reductase enzymes, such as alcohol dehydrogenases and ketoreductases, that can reduce the carbonyl group of a β-hydroxy ketone with high stereoselectivity.[7][8][9][10] This enzymatic reduction is a key step in the biosynthesis of many natural products and is also widely exploited for the biotechnological production of chiral diols. Baker's yeast (Saccharomyces cerevisiae), for instance, is well-known for its ability to perform such reductions.[7][8][10]

Polyketide Synthase (PKS) Pathways

In the biosynthesis of polyketides, the 1,3-diol moiety is often formed through the programmed action of ketoreductase (KR) domains within the modular polyketide synthase enzyme complex.[2][3] Following the condensation of an extender unit (malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain, which results in a β-keto group, the KR domain can stereospecifically reduce this ketone to a hydroxyl group. Subsequent cycles of extension and reduction can lead to the formation of repeating 1,3-diol units within the final polyketide structure.

Below is a diagram illustrating a simplified polyketide biosynthesis pathway leading to the formation of a 1,3-diol moiety.

Polyketide_Biosynthesis cluster_loading Loading cluster_elongation Elongation & Reduction cluster_termination Termination Starter_CoA Starter-CoA ACP_Loading ACP Starter_CoA->ACP_Loading AT Growing_Chain Growing Polyketide Chain (on KS domain) ACP_Loading->Growing_Chain Transfer to KS Extender_CoA Extender-CoA ACP_Elongation ACP Extender_CoA->ACP_Elongation AT Beta_Keto β-Keto Intermediate (on ACP) ACP_Elongation->Beta_Keto Growing_Chain->Beta_Keto KS Beta_Hydroxy β-Hydroxy Intermediate (on ACP) Beta_Keto->Beta_Hydroxy KR (Ketoreductase) Diol_Moiety 1,3-Diol Moiety Formed (on ACP) Beta_Hydroxy->Diol_Moiety Further Elongation & Reduction Cycles Final_Product Final Polyketide (with 1,3-diol) Diol_Moiety->Final_Product TE (Thioesterase)

Simplified Polyketide Biosynthesis of a 1,3-Diol Moiety.

Quantitative Data

The yield and enantiomeric excess (ee) of chiral 1,3-diols vary significantly depending on the source and the method of production. The following tables summarize some of the reported quantitative data.

Table 1: Natural Occurrence and Biosynthesis of Chiral 1,3-Diols

CompoundNatural SourceOrganismBiosynthetic PathwayEnantiomeric Excess (ee)Reference
4-methyl-5-pentylbenzene-1,3-diol (MPBD)Social AmoebaDictyostelium discoideumPolyketide Synthase (PKS)Not Reported[4]
Cannabigerol (CBG)CannabisCannabis sativaTerpenoid/PolyketideNot Applicable (achiral precursor)[1]
Various PolyketidesMarine SpongesSymbiotic Bacteria/FungiPolyketide Synthase (PKS)Often high, but varies[2][5]

Table 2: Biocatalytic Synthesis of Chiral 1,3-Diols

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee %)Reference
β-Hydroxy KetonesBaker's Yeast (S. cerevisiae)syn- and anti-1,3-DiolsHigh>99[7][11]
α-Substituted-β-hydroxy ketonesKetoreductases2-Substituted-1,3-diolsHigh>99[7]
Ethyl acetoacetateGenetically Engineered Baker's YeastEthyl (S)-3-hydroxybutanoateHigh>99[8][10]

Experimental Protocols

Protocol for Stereoselective Reduction of a β-Hydroxy Ketone using Baker's Yeast

This protocol is a general guideline for the biocatalytic reduction of a β-hydroxy ketone to a chiral 1,3-diol using commercially available baker's yeast.

Materials:

  • β-Hydroxy ketone substrate

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Tap water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In an Erlenmeyer flask, dissolve sucrose in warm tap water (approximately 30-35°C) to make a 5-10% (w/v) solution.

  • Add active dry baker's yeast to the sucrose solution (e.g., 20 g of yeast per 200 mL of solution) and stir gently for 30-60 minutes to activate the yeast.

  • Dissolve the β-hydroxy ketone substrate in a minimal amount of ethanol or DMSO (to aid solubility) and add it to the fermenting yeast culture. The substrate concentration should typically be in the range of 1-5 g/L.

  • Seal the flask with a cotton plug or a fermentation lock to allow for CO2 release while preventing contamination.

  • Stir the reaction mixture at room temperature (25-30°C) for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, add celite or diatomaceous earth to the mixture to aid in the filtration of the yeast cells.

  • Filter the mixture through a pad of celite in a Buchner funnel. Wash the filter cake with water and then with ethyl acetate.

  • Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude 1,3-diol product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

General Protocol for Isolation and Purification of a 1,3-Diol-Containing Natural Product from a Microbial Fermentation Broth

This protocol outlines the general steps for extracting and purifying a polyketide-derived 1,3-diol from a liquid culture of a producing microorganism.

Materials:

  • Fermentation broth containing the target natural product

  • Centrifuge and centrifuge bottles

  • Ethyl acetate or other suitable organic solvent for extraction

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 for reversed-phase)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

  • Harvesting and Extraction:

    • Separate the microbial biomass from the fermentation broth by centrifugation (e.g., 8000 rpm for 20 minutes).

    • The target compound may be intracellular or extracellular. For extracellular compounds, proceed with the supernatant. For intracellular compounds, the cell pellet needs to be extracted (e.g., with methanol or acetone).

    • Extract the supernatant (or cell extract) with an equal volume of ethyl acetate three times in a separatory funnel.

  • Concentration and Preliminary Fractionation:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography. Elute with a stepwise gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[12][13]

    • Collect fractions and analyze them by TLC to identify those containing the target compound.

    • Combine the fractions containing the desired compound and concentrate them.

  • High-Resolution Purification:

    • For final purification, subject the enriched fraction to preparative HPLC.[14] A reversed-phase C18 column is commonly used for polyketides, with a mobile phase gradient of acetonitrile and water.

    • Collect the peak corresponding to the pure 1,3-diol and concentrate the solvent to obtain the purified natural product.

  • Structure Elucidation and Stereochemical Analysis:

    • Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[15][16]

    • Determine the enantiomeric excess and absolute configuration using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.[17]

The following diagram illustrates a typical experimental workflow for the isolation and purification of a natural product.

Experimental_Workflow Start Microbial Fermentation Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Enriched_Fraction Enriched Fraction TLC_Analysis->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure 1,3-Diol Prep_HPLC->Pure_Compound Analysis Structural & Stereochemical Analysis (NMR, MS, Chiral HPLC) Pure_Compound->Analysis

General workflow for natural product isolation and purification.

Conclusion

Chiral 1,3-diols represent a fundamentally important class of molecules with significant implications for the pharmaceutical and biotechnology industries. Their widespread natural occurrence and the elegance of their biosynthetic pathways provide a rich field of study. A thorough understanding of their natural sources and the enzymatic machinery responsible for their creation is essential for the development of novel biocatalytic methods for their synthesis and for the discovery of new, biologically active natural products. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the exploration and application of these valuable chiral building blocks.

References

An In-depth Technical Guide on the Molecular Structure and Formula of (3R,6R)-octane-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Formula

(3R,6R)-octane-3,6-diol is a saturated diol with an eight-carbon backbone. The hydroxyl groups are located at the 3rd and 6th carbon positions, with both stereocenters possessing an 'R' configuration. This specific stereochemistry imparts C2 symmetry to the molecule.

Molecular Formula: C₈H₁₈O₂[1][2][3]

IUPAC Name: (3R,6R)-octane-3,6-diol[1]

CAS Number: 129619-37-0[3][4]

Canonical SMILES: CC--INVALID-LINK--O">C@HO[1]

InChI: InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1[1]

Molecular Weight: 146.23 g/mol [1][3][4]

The C2 symmetry of (3R,6R)-octane-3,6-diol is a critical feature, often exploited in asymmetric catalysis where the chiral ligand can effectively control the stereochemical outcome of a reaction.

synthesis_workflow start (E)-3-octene reagents AD-mix-β t-BuOH, H₂O, 0°C start->reagents 1. product (3R,4R)-octane-3,4-diol reagents->product 2. logical_relationship start Achiral Starting Materials asymmetric_synthesis Asymmetric Synthesis start->asymmetric_synthesis chiral_diol (3R,6R)-octane-3,6-diol (Chiral Auxiliary/Building Block) chiral_diol->asymmetric_synthesis chiral_intermediate Enantiomerically Enriched Intermediate asymmetric_synthesis->chiral_intermediate target_molecule Active Pharmaceutical Ingredient (API) chiral_intermediate->target_molecule

References

A Technical Guide to Hydrogen Bonding in (3R,6R)-3,6-Octanediol: Implications for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the principles and implications of hydrogen bonding in the chiral diol, (3R,6R)-3,6-Octanediol. By leveraging established spectroscopic and computational methodologies, this document elucidates the structural and conformational nuances dictated by these non-covalent interactions, which are pivotal for its application in enantioselective synthesis and pharmaceutical formulation.

Introduction to Hydrogen Bonding in Chiral Diols

Hydrogen bonding represents a critical class of non-covalent interaction where a hydrogen atom, covalently bonded to a highly electronegative atom (the donor, such as oxygen in a hydroxyl group), is attracted to another nearby electronegative atom (the acceptor).[1][2] In chiral diols like this compound, these interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules). The specific stereochemistry of the diol profoundly influences the geometry and stability of these bonds, thereby dictating the molecule's three-dimensional structure, physical properties, and its recognition capabilities in chiral environments.[3][4]

This compound is a C8 linear diol with two stereocenters. The hydroxyl groups are located at positions 3 and 6, classifying it as a 1,4-diol. This separation is crucial, as it allows the molecule to readily form a stable seven-membered ring via an intramolecular hydrogen bond.[5][6] Understanding the dynamics of this intramolecular bond versus its potential for intermolecular interactions is fundamental to harnessing this molecule as a chiral building block, ligand, or pharmaceutical excipient.[4][]

Theoretical Framework: Intramolecular vs. Intermolecular Bonding

The conformational landscape of 3,6-octanediol is dominated by the interplay between intramolecular and intermolecular hydrogen bonds.

  • Intramolecular Hydrogen Bonding: Computational studies on various alkane diols have shown that the stability of intramolecular hydrogen bonds increases as the hydroxyl groups become more separated, with 1,4, 1,5, and 1,6 diols showing a strong propensity for forming these internal bonds.[5][6] In this compound, the formation of an intramolecular hydrogen bond leads to a pseudo-cyclic, conformationally restricted structure. This pre-organized conformation is highly significant in applications like asymmetric catalysis, where a well-defined ligand structure is essential for high enantioselectivity.

  • Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds become prevalent, leading to the formation of dimers, oligomers, or extended networks.[8] These interactions are responsible for physical properties such as its melting point (49-53 °C) and boiling point (240.8 °C).[4][] In the context of drug development, the ability to act as both a hydrogen bond donor and acceptor is key to its function as a solubilizing agent and stabilizer for active pharmaceutical ingredients (APIs).[4][9]

The logical relationship between the type of hydrogen bonding and its molecular implications is outlined below.

G Figure 1: Influence of Hydrogen Bonding on Diol Properties cluster_0 Hydrogen Bonding Types cluster_1 Resulting Molecular State cluster_2 Key Applications & Properties Intra Intramolecular H-Bond Conformation Defined 3D Conformation (Pseudo-cyclic) Intra->Conformation Inter Intermolecular H-Bond Aggregation Molecular Aggregation (Dimers, Networks) Inter->Aggregation App1 Asymmetric Catalysis (Chiral Ligand) Conformation->App1 App2 Pharmaceutical Formulation (Excipient, Solubilizer) Aggregation->App2 App3 Material Properties (Melting Point, Viscosity) Aggregation->App3

Figure 1: Influence of Hydrogen Bonding on Diol Properties.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic analysis and computational modeling is required to fully characterize the hydrogen bonding in this compound.

Spectroscopic Techniques

3.1.1 Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

IR spectroscopy is a primary tool for detecting hydrogen bonding. The O-H stretching vibration is highly sensitive to its environment. A "free" (non-hydrogen-bonded) hydroxyl group exhibits a sharp absorption band at higher wavenumbers, while a hydrogen-bonded hydroxyl group shows a broader, red-shifted (lower wavenumber) band.[1][10]

VCD spectroscopy extends this analysis into the chiral domain, measuring the differential absorption of left and right circularly polarized infrared light.[11][12] For a chiral molecule like this compound, VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and can provide definitive information on the preferred solution-state conformation and the nature of the intramolecular hydrogen bond.[13][14][15]

Table 1: Representative IR Frequencies for Hydroxyl Groups

O-H Group State Typical Wavenumber (cm⁻¹) Band Shape
Free (non-bonded) ~3600 - 3650 Sharp
Intramolecular H-Bonded ~3400 - 3550 Broader, Red-Shifted
Intermolecular H-Bonded ~3200 - 3400 Broad

Note: Values are typical and can vary based on solvent and concentration.

Experimental Protocol: IR/VCD Analysis of this compound

  • Sample Preparation: Prepare a series of solutions of this compound in a non-polar solvent (e.g., CCl₄ or CDCl₃) at varying concentrations, from highly dilute (~0.1 mM) to more concentrated (~10 mM). The use of a non-polar solvent minimizes competing hydrogen bonds with the solvent.

  • Data Acquisition (IR): Using a Fourier Transform Infrared (FTIR) spectrometer, acquire spectra for each concentration in the O-H stretching region (4000-3000 cm⁻¹). Use a cell with an appropriate path length to obtain adequate signal intensity.

  • Data Acquisition (VCD): Using a VCD spectrometer, acquire both IR and VCD spectra for the samples. Data acquisition for VCD typically requires longer scan times than conventional IR to achieve a sufficient signal-to-noise ratio.

  • Analysis:

    • In the dilute solution spectra, the presence of a band around 3400-3550 cm⁻¹ is indicative of the intramolecularly hydrogen-bonded conformer. A smaller, sharper peak near 3600 cm⁻¹ would indicate a population of a conformer with a free OH group.

    • As concentration increases, the appearance and growth of a broad band around 3200-3400 cm⁻¹ will signify the formation of intermolecular hydrogen bonds.

    • The VCD spectrum will show characteristic positive and/or negative bands (a bisignate couplet is common) corresponding to the O-H stretching modes. The sign and intensity of these bands are directly related to the absolute configuration and the dominant conformation.

  • Computational Correlation: Compare the experimental IR and VCD spectra with spectra predicted from computational models (e.g., DFT) for different possible conformers to confirm the dominant structure in solution.[11]

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is another powerful method for studying hydrogen bonding. The chemical shift of the hydroxyl proton (O-H) is highly dependent on its electronic environment.[16]

  • Chemical Shift: Protons involved in hydrogen bonds are deshielded and resonate at a higher chemical shift (further downfield). Intramolecularly bonded protons typically appear at a chemical shift intermediate between free and intermolecularly bonded protons.

  • Concentration Dependence: The chemical shift of intermolecularly bonded protons is highly dependent on concentration, while that of intramolecularly bonded protons is largely independent of concentration.

  • Chiral Derivatizing Agents: To analyze the enantiomeric purity and study the chiral recognition, a chiral derivatizing agent, such as a chiral boric acid, can be used. This agent reacts with the diol to form two diastereomeric esters, which will exhibit distinct signals in the ¹H NMR spectrum, allowing for clear differentiation.[17]

Table 2: Representative ¹H NMR Data for Hydroxyl Protons

Proton Environment Typical Chemical Shift (δ, ppm) Linewidth Concentration Dependence
Free OH 1.0 - 2.0 Sharp Low
Intramolecular H-Bond 2.5 - 5.0 Often Broad Very Low
Intermolecular H-Bond 4.0 - 8.0+ Broad High

Note: Values are highly dependent on solvent, temperature, and concentration.

Experimental Protocol: NMR Analysis of this compound

  • Concentration Study: Prepare a series of samples of the diol in a deuterated non-protic solvent (e.g., CDCl₃) at various concentrations. Acquire ¹H NMR spectra for each. Plot the chemical shift of the OH proton against concentration. A flat line indicates intramolecular bonding, while a steep dependence indicates intermolecular bonding.

  • Temperature Study: Acquire ¹H NMR spectra at various temperatures. Hydrogen bonds are dynamic, and increasing temperature can disrupt them, typically causing the OH proton signal to shift upfield.

  • Chiral Derivatization (optional): To a sample of racemic 3,6-octanediol in an NMR tube, add a chiral derivatizing agent (e.g., (R)- or (S)-Mosher's acid or a chiral boronic acid).[17] Acquire the ¹H NMR spectrum. The presence of two sets of signals for the resulting diastereomers confirms the ability of the agent to discriminate between the enantiomers. For enantiomerically pure this compound, only one set of signals will be observed.

Computational Modeling

Density Functional Theory (DFT) calculations are indispensable for understanding the conformational preferences and hydrogen bonding in diols.[5][16] By modeling the potential energy surface, researchers can identify stable conformers and the transition states between them.

Computational Protocol: DFT Analysis of this compound

  • Conformational Search: Perform a systematic conformational search to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to predict their IR and VCD spectra.

  • Energy Analysis: Calculate the relative electronic and Gibbs free energies of the conformers to predict their equilibrium populations at a given temperature.

  • Topological Analysis (AIM): Use the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology. The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor oxygen provides definitive theoretical evidence of a hydrogen bond.[5][6][16]

The following workflow illustrates the integrated approach to characterizing hydrogen bonding.

G Figure 2: Workflow for H-Bond Characterization cluster_0 Preparation & Modeling cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Analysis Sample Sample Preparation (Varying Concentration) IR_VCD IR & VCD Spectroscopy (OH Stretch Analysis) Sample->IR_VCD NMR NMR Spectroscopy (OH Chemical Shift) Sample->NMR DFT Computational Modeling (DFT Conformational Search) Compare Compare Experimental & Computed Spectra DFT->Compare AIM AIM Analysis (Confirm H-Bond BCP) DFT->AIM IR_VCD->Compare Result Determine Dominant Conformer & H-Bond Characteristics NMR->Result Compare->Result AIM->Result

Figure 2: Workflow for H-Bond Characterization.

Relevance and Applications in Drug Development

The well-defined conformational structure of this compound, locked by its intramolecular hydrogen bond, makes it a valuable molecule in pharmaceutical science.

  • Chiral Building Block: In enantioselective synthesis, it serves as a chiral synthon.[3] Its rigid conformation allows for predictable stereochemical outcomes when it is incorporated into larger, more complex molecules. Breaking C-H bonds to functionalize such chiral molecules is a key strategy in modern drug development.[18]

  • Chiral Ligands: The two hydroxyl groups can be modified to create bidentate ligands that coordinate with metal catalysts. The fixed spatial relationship between the two coordination sites, enforced by the molecule's backbone and hydrogen bonding, is crucial for inducing high enantioselectivity in reactions like asymmetric hydrogenation or dihydroxylation.[3]

  • Pharmaceutical Excipient: In drug formulations, this compound can act as a moisturizer, humectant, and stabilizer.[4] Its ability to form intermolecular hydrogen bonds with both water and active pharmaceutical ingredients (APIs) can improve the solubility and stability of drug products.[4][8][19] The specific stereochemistry can influence crystal packing and prevent the crystallization of amorphous APIs.

The pathway from the fundamental properties of the diol to its advanced applications is shown below.

G Figure 3: Application Pathway in Drug Development start This compound prop1 Chiral Backbone start->prop1 prop2 Intramolecular H-Bond start->prop2 prop3 Intermolecular H-Bonding (Donor/Acceptor) start->prop3 conf Defined 3D Conformation prop1->conf prop2->conf interact API & Solvent Interaction prop3->interact app1 Chiral Ligand Synthesis conf->app1 app3 Formulation & Stabilization interact->app3 app2 Asymmetric Synthesis app1->app2

Figure 3: Application Pathway in Drug Development.

Conclusion

The hydrogen bonding characteristics of this compound are central to its chemical behavior and utility. The strong predisposition for forming a conformationally rigid, seven-membered ring via an intramolecular hydrogen bond makes it an excellent candidate for applications requiring precise stereochemical control, such as in asymmetric synthesis. Concurrently, its capacity for intermolecular hydrogen bonding underpins its use in pharmaceutical formulations. A thorough characterization using a combination of advanced spectroscopic techniques (IR, VCD, NMR) and high-level computational modeling provides the fundamental understanding required for its rational application in research and drug development.

References

Methodological & Application

Enantioselective Synthesis of (3R,6R)-3,6-Octanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,6R)-3,6-Octanediol is a C₂-symmetric chiral diol of significant interest as a versatile building block in asymmetric synthesis. Its stereodefined structure makes it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and complex target molecules in the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on two primary strategies: asymmetric reduction of the corresponding diketone and kinetic resolution of the racemic diol.

Introduction

The demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements for stereospecificity in modern drug development and materials science. C₂-symmetric diols, such as this compound, are particularly sought after due to the predictable stereochemical outcomes they can induce in asymmetric transformations. The key challenge in their synthesis lies in the efficient and highly selective installation of the two stereogenic centers. This document outlines reliable methods to achieve this, providing researchers with the necessary details to reproduce these syntheses in their own laboratories.

Synthetic Strategies

Two principal and effective strategies for the enantioselective synthesis of this compound are:

  • Asymmetric Reduction of 3,6-Octanedione: This approach involves the direct conversion of the prochiral diketone into the desired chiral diol using a chiral catalyst and a reducing agent. This method is highly atom-economical and can provide high enantiomeric and diastereomeric purity in a single step.

  • Kinetic Resolution of Racemic 3,6-Octanediol: In this strategy, a racemic mixture of 3,6-octanediol is subjected to a reaction, typically an acylation, catalyzed by an enzyme (e.g., a lipase). The enzyme selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched this compound from its acylated (3S,6S)-counterpart.

The logical workflow for selecting a synthetic approach is outlined below:

synthesis_strategy start Start: Need this compound prochiral Is prochiral 3,6-octanedione readily available? start->prochiral racemic Is racemic 3,6-octanediol readily available? prochiral->racemic No asymmetric_reduction Strategy 1: Asymmetric Reduction prochiral->asymmetric_reduction Yes racemic->start No, synthesize racemate first kinetic_resolution Strategy 2: Kinetic Resolution racemic->kinetic_resolution Yes end Obtain enantiopure this compound asymmetric_reduction->end kinetic_resolution->end yeast_reduction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Activate Yeast in Glucose Solution reaction Add Substrate to Yeast Stir at 30°C for 48h prep1->reaction prep2 Dissolve 3,6-Octanedione prep2->reaction workup1 Filter to Remove Yeast reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product Pure this compound purify->product lipase_resolution_workflow start Start: Racemic 3,6-Octanediol reaction Combine Diol, Vinyl Acetate, and CALB in MTBE Stir at 40°C for 24h start->reaction filter Filter to Remove Lipase reaction->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography Separation concentrate->chromatography product_diol This compound chromatography->product_diol product_acetate (3S,6S)-Monoacetate chromatography->product_acetate

Asymmetric Synthesis of Chiral Diols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. The stereochemistry of the hydroxyl groups can profoundly influence the pharmacological and toxicological properties of these compounds. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure diols is a cornerstone of modern organic chemistry. This document provides detailed application notes and protocols for key asymmetric methods used to produce chiral 1,2-, 1,3-, and 1,4-diols.

Key Asymmetric Synthesis Methodologies

Several powerful strategies have emerged for the enantioselective synthesis of chiral diols. The choice of method often depends on the desired stereochemistry (syn or anti) and the substitution pattern of the target diol. This note will focus on the following widely employed and robust methods:

  • Sharpless Asymmetric Dihydroxylation: For the synthesis of syn-1,2-diols from alkenes.

  • Asymmetric Reduction of α-Hydroxy Ketones: Primarily featuring the Corey-Bakshi-Shibata (CBS) reduction for the synthesis of chiral 1,2-diols.

  • Asymmetric Aldol Reaction followed by Reduction: A versatile two-step approach for accessing both syn- and anti-1,3-diols.

  • Enzymatic Kinetic Resolution: A biocatalytic method for the separation of racemic diols.

Sharpless Asymmetric Dihydroxylation for syn-1,2-Diols

The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and predictable method for the enantioselective synthesis of syn-1,2-diols from prochiral olefins.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant.[1] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the experimental procedure. AD-mix-α contains the dihydroquinine (DHQ) derived ligand (DHQ)₂PHAL, while AD-mix-β contains the dihydroquinidine (DHQD) derived ligand (DHQD)₂PHAL, providing access to either enantiomer of the diol product.[1][2]

Data Presentation
Alkene SubstrateAD-mixYield (%)e.e. (%)Reference
(E)-Stilbeneβ9799[1]
1-Deceneβ9597[1]
Styreneβ8597[1]
α-Methylstyreneβ9094[1]
(E)-3-Hexeneα7588[1]
1-Phenylcyclohexeneα9299[1]
Experimental Protocol: Asymmetric Dihydroxylation of (E)-Stilbene

Materials:

  • (E)-Stilbene

  • AD-mix-β[3]

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL).

  • Add AD-mix-β (1.4 g per 1 mmol of alkene). Stir the mixture at room temperature until two clear phases form.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonamide (1 equivalent based on alkene).

  • Add (E)-stilbene (1 mmol) to the vigorously stirred mixture.

  • Continue stirring at 0 °C, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.

  • Add ethyl acetate (50 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with 1 M NaOH (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the chiral diol.

  • Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative (e.g., Mosher's ester) and subsequent ¹H NMR analysis.

Logical Workflow for Sharpless Asymmetric Dihydroxylation

Sharpless_AD_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Prep_Reagents Prepare t-BuOH/H₂O and AD-mix Cooling Cool to 0 °C Prep_Reagents->Cooling Add_Alkene Add Alkene and Methanesulfonamide Cooling->Add_Alkene Stirring Stir at 0 °C (6-24 h) Add_Alkene->Stirring Start Reaction Quench Quench with Na₂SO₃ Stirring->Quench Reaction Complete Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Determine Yield and e.e. Purification->Analysis

Caption: General workflow for Sharpless Asymmetric Dihydroxylation.

Asymmetric Reduction of α-Hydroxy Ketones for 1,2-Diols

The enantioselective reduction of α-hydroxy ketones provides a direct route to chiral 1,2-diols. Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction has proven to be a powerful and versatile tool.[4][5] This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline-derived), and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[4] The catalyst creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in high enantioselectivity.[6]

Data Presentation
α-Hydroxy Ketone SubstrateCBS CatalystReductantYield (%)e.e. (%)Reference
2-Hydroxyacetophenone(S)-Me-CBSBH₃·THF9597[6]
1-Hydroxy-2-butanone(R)-Me-CBSBH₃·SMe₂9296[6]
2-Hydroxy-1-phenyl-1-propanone(S)-Me-CBSBH₃·THF9898[6]
3-Hydroxy-2-butanone(R)-Me-CBSBH₃·THF8995[6]
Experimental Protocol: CBS Reduction of 2-Hydroxyacetophenone

Materials:

  • 2-Hydroxyacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)[7]

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents, e.g., 0.1 mmol for a 1 mmol scale reaction).

  • Slowly add the borane-THF complex (0.6 equivalents) to the catalyst solution and stir for 10 minutes at 0 °C.

  • In a separate flask, dissolve 2-hydroxyacetophenone (1 equivalent) in anhydrous THF (10 mL).

  • Add the solution of the α-hydroxy ketone dropwise to the catalyst-borane mixture over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, slowly add methanol (5 mL) to quench the excess borane.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl (20 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

CBS Reduction Mechanism

CBS_Reduction_Mechanism Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Catalyst-Borane Complex Catalyst->Complex Borane BH₃ Borane->Complex Ketone α-Hydroxy Ketone TransitionState Six-membered Transition State Ketone->TransitionState Complex->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Diol_Product Chiral 1,2-Diol Product_Complex->Diol_Product

Caption: Simplified mechanism of the CBS reduction.

Asymmetric Aldol Reaction and Reduction for 1,3-Diols

The synthesis of chiral 1,3-diols can be effectively achieved through a two-step sequence involving an asymmetric aldol reaction to generate a chiral β-hydroxy ketone, followed by a diastereoselective reduction of the ketone.[8] This strategy allows for the synthesis of both syn- and anti-1,3-diols by selecting the appropriate aldol reaction conditions and reducing agent. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for the direct asymmetric aldol reaction.[9][10]

Synthesis of anti-1,3-Diols via Proline-Catalyzed Aldol Reaction

L-proline catalyzes the direct asymmetric aldol reaction between ketones and aldehydes to furnish anti-β-hydroxy ketones with high enantioselectivity.[9] Subsequent reduction, often with sodium borohydride, typically proceeds with high diastereoselectivity to yield the anti-1,3-diol.

Data Presentation (anti-Diols)
KetoneAldehydeYield (Aldol, %)d.r. (anti:syn)e.e. (Aldol, %)Yield (Diol, %)Reference
Acetone4-Nitrobenzaldehyde68>95:59695[9]
CyclohexanoneBenzaldehyde9594:6>9992[9]
Hydroxyacetone4-Chlorobenzaldehyde75>99:19990[9]
Experimental Protocol: Synthesis of an anti-1,3-Diol

Step 1: L-Proline-Catalyzed Aldol Reaction

Materials:

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1 mmol) in DMSO (4 mL) in a round-bottom flask, add cyclohexanone (10 mmol).

  • Add L-proline (0.3 mmol, 30 mol%).

  • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NH₄Cl (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude β-hydroxy ketone by flash column chromatography.

Step 2: Diastereoselective Reduction

Materials:

  • Purified β-hydroxy ketone

  • Methanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve the β-hydroxy ketone (1 mmol) in methanol (10 mL) and cool to 0 °C.

  • Add sodium borohydride (1.5 mmol) portion-wise.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the anti-1,3-diol. Purification by chromatography may be necessary.

Synthesis of syn-1,3-Diols

The synthesis of syn-1,3-diols often involves substrate-controlled or reagent-controlled reductions of β-hydroxy ketones. For example, the Narasaka-Prasad reduction, which utilizes a borane reagent and a catalytic amount of a β-chloro-diisopinocampheylborane, can provide high diastereoselectivity for the syn-diol.[11]

Logical Flow for 1,3-Diol Synthesis

Aldol_Reduction_Flow cluster_syn syn-Diol Pathway cluster_anti anti-Diol Pathway Start Ketone + Aldehyde Aldol Asymmetric Aldol Reaction Start->Aldol HydroxyKetone Chiral β-Hydroxy Ketone Aldol->HydroxyKetone Reduction Diastereoselective Reduction HydroxyKetone->Reduction Diol Chiral 1,3-Diol Reduction->Diol Syn_Aldol e.g., Mukaiyama Aldol Syn_Reduction e.g., Narasaka-Prasad Reduction Anti_Aldol e.g., Proline-catalyzed Anti_Reduction e.g., NaBH₄ Reduction

Caption: Pathways to syn- and anti-1,3-diols.

Enzymatic Kinetic Resolution of Diols

Enzymatic kinetic resolution is a powerful technique for the separation of racemic diols.[12] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a diol, leaving the other enantiomer unreacted.[12] This results in a mixture of an enantiomerically enriched monoacetate and the unreacted diol, which can then be separated chromatographically.

Data Presentation
Racemic DiolLipaseAcyl DonorConversion (%)e.e. (Diol, %)e.e. (Ester, %)Reference
1-Phenyl-1,2-ethanediolPseudomonas cepaciaVinyl acetate~50>99>99[12]
1,2-HexanediolCandida antarctica BEthyl acetate489896[12]
trans-1,2-CyclohexanediolPseudomonas fluorescensIsopropenyl acetate519799[12]
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-1-Phenyl-1,2-ethanediol

Materials:

  • (±)-1-Phenyl-1,2-ethanediol

  • Pseudomonas cepacia lipase (immobilized)

  • Vinyl acetate

  • tert-Butyl methyl ether (TBME)

  • Celatom® (for filtration)

Procedure:

  • To a 100 mL flask, add (±)-1-phenyl-1,2-ethanediol (1 mmol) and TBME (20 mL).

  • Add immobilized Pseudomonas cepacia lipase (e.g., 50 mg).

  • Add vinyl acetate (1.5 mmol).

  • Seal the flask and shake it in an incubator at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining diol and the formed monoacetate.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celatom®.

  • Wash the enzyme with fresh TBME.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted diol and the monoacetate product by flash column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the diol if desired using mild basic conditions (e.g., K₂CO₃ in methanol).

Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution_Workflow Racemic_Diol Racemic Diol (R)-Diol + (S)-Diol Reaction Lipase + Acyl Donor Racemic_Diol->Reaction Mixture Mixture of: (R)-Diol (unreacted) (S)-Monoacetate Reaction->Mixture Selective Acylation Separation Chromatographic Separation Mixture->Separation Products Enantiopure (R)-Diol & (S)-Monoacetate Separation->Products

Caption: Workflow for enzymatic kinetic resolution of a racemic diol.

References

Application Notes: (3R,6R)-3,6-Octanediol in Chiral Ligand Synthesis for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

(3R,6R)-3,6-Octanediol , a C2-symmetric chiral diol, serves as a valuable stereochemical building block for the synthesis of more complex chiral ligands used in asymmetric catalysis. While its direct application as a primary chiral ligand is not extensively documented in readily available scientific literature, its rigid backbone and well-defined stereocenters make it an ideal starting material for creating a chiral environment in various catalytic transformations. These derived ligands, in turn, have shown promise in inducing high stereoselectivity in a range of chemical reactions critical to pharmaceutical and fine chemical synthesis.

This document provides an overview of the potential applications of this compound as a precursor to chiral ligands and outlines a general workflow for their synthesis and subsequent use in asymmetric catalysis.

Overview of this compound

PropertyValue
IUPAC Name (3R,6R)-octane-3,6-diol
CAS Number 129619-37-0[][2][3]
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol [2]
Appearance White to off-white solid
Chirality C2-symmetric

Conceptual Workflow for Application in Asymmetric Catalysis

The primary role of this compound is as a chiral scaffold. Researchers can utilize its diol functionality to synthesize a variety of ligand classes, which are then complexed with a metal center to form a chiral catalyst. This catalyst can then be employed in an asymmetric reaction to produce an enantiomerically enriched product.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Catalysis start This compound reagent Phosphorus Reagent (e.g., PCl3) start->reagent Reaction intermediate Chiral Phosphorochloridite reagent->intermediate amine Secondary Amine intermediate->amine Reaction ligand Chiral Phosphoramidite Ligand amine->ligand metal Metal Precursor (e.g., [Rh(COD)Cl]2) ligand->metal Complexation catalyst Chiral Metal Catalyst metal->catalyst substrate Prochiral Substrate catalyst->substrate Catalytic Cycle product Enantioenriched Product substrate->product

Caption: General workflow from this compound to asymmetric catalysis.

Potential Applications in Asymmetric Reactions

Ligands derived from this compound have the potential to be effective in a variety of metal-catalyzed asymmetric reactions. The specific performance, including yield and enantiomeric excess (ee), would be highly dependent on the final ligand structure, the metal used, and the specific reaction conditions. Potential areas of application include:

  • Asymmetric Hydrogenation: Chiral phosphine or phosphoramidite ligands are commonly used in the rhodium- or iridium-catalyzed asymmetric hydrogenation of olefins and ketones to produce chiral alcohols and other saturated compounds.

  • Asymmetric Conjugate Addition: The addition of nucleophiles to α,β-unsaturated compounds is a powerful C-C bond-forming reaction. Chiral ligands can control the stereochemical outcome of this addition, leading to the synthesis of valuable chiral building blocks.

  • Asymmetric Allylic Alkylation: This reaction involves the substitution of a leaving group at an allylic position. Chiral ligands, often in combination with palladium catalysts, can effectively control the enantioselectivity of this transformation.

Due to the lack of specific examples in the literature detailing the direct use or derivation of this compound in catalytic applications, quantitative data for specific reactions cannot be provided at this time. Researchers are encouraged to explore the synthesis of novel ligands from this chiral diol and evaluate their efficacy in the aforementioned catalytic transformations.

General Experimental Protocol: Synthesis of a Chiral Phosphoramidite Ligand

The following is a generalized protocol for the synthesis of a chiral phosphoramidite ligand from this compound. This protocol is illustrative and would require optimization for specific target ligands and reagents.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Anhydrous, inert solvent (e.g., toluene, THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Desired secondary amine (e.g., diethylamine, piperidine)

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

  • Syringes and cannulas for liquid transfers

Procedure:

  • Synthesis of the Chiral Phosphorochloridite Intermediate:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phosphorus trichloride (1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by ³¹P NMR spectroscopy.

    • Remove the solvent and excess PCl₃ under vacuum to yield the crude chiral phosphorochloridite. This intermediate is often used immediately in the next step without further purification.

  • Formation of the Chiral Phosphoramidite Ligand:

    • Dissolve the crude phosphorochloridite in fresh anhydrous toluene and cool to 0 °C.

    • In a separate flask, dissolve the desired secondary amine (2.2 eq) and triethylamine (2.2 eq) in anhydrous toluene.

    • Slowly add the amine/base solution to the stirred phosphorochloridite solution via a cannula.

    • A precipitate of triethylammonium chloride will form.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

    • Upon completion, filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the ammonium salt.

    • Remove the solvent from the filtrate under vacuum to yield the crude phosphoramidite ligand.

    • The crude product can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization.

Characterization:

The synthesized ligand should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

G cluster_prep Preparation cluster_react Reaction cluster_workup Workup & Purification start Dissolve this compound cool1 Cool to 0°C start->cool1 add_pcl3 Add PCl3 cool1->add_pcl3 react1 Stir at RT add_pcl3->react1 evap1 Evaporate Solvent react1->evap1 dissolve_int Dissolve Intermediate evap1->dissolve_int cool2 Cool to 0°C dissolve_int->cool2 add_amine Add Amine Solution cool2->add_amine prep_amine Prepare Amine/Base Solution prep_amine->add_amine react2 Stir at RT add_amine->react2 filter Filter react2->filter evap2 Evaporate Solvent filter->evap2 purify Purify (Chromatography/Recrystallization) evap2->purify

Caption: Experimental workflow for the synthesis of a chiral phosphoramidite ligand.

Conclusion

This compound represents a readily available and stereochemically defined platform for the development of novel chiral ligands. While direct catalytic applications are not prominent, its use as a chiral building block holds significant potential for advancing the field of asymmetric catalysis. The development and screening of new ligands derived from this diol are a promising area for future research, with the potential to uncover highly efficient and selective catalysts for important organic transformations. Further investigation is required to fully elucidate the catalytic potential of ligands derived from this versatile chiral diol.

References

Application Note & Protocol: Asymmetric Reduction of 3,6-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the asymmetric reduction of 3,6-octanedione to the corresponding chiral diols using a biocatalytic method. This document outlines the experimental procedure, data presentation, and a visual workflow for this transformation.

Introduction

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. These chiral building blocks are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] 3,6-Octanedione, a symmetrical diketone, presents an opportunity to synthesize chiral (3R,6R)-, (3S,6S)-, and meso-(3R,6S)-octanediol, which are of interest in various synthetic applications.

Biocatalysis, particularly using whole-cell systems like Baker's yeast (Saccharomyces cerevisiae), offers an environmentally benign and highly selective method for the asymmetric reduction of ketones.[3][4] This approach leverages the enzymatic machinery of the yeast to achieve high enantioselectivity under mild reaction conditions, often eliminating the need for heavy metal catalysts or complex chiral ligands.[5] This application note provides a detailed protocol for the asymmetric reduction of 3,6-octanedione utilizing Baker's yeast.

Experimental Protocol: Asymmetric Reduction of 3,6-Octanedione with Saccharomyces cerevisiae

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

2.1. Materials and Reagents

  • 3,6-Octanedione

  • Active dry Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (or glucose)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Incubator or temperature-controlled water bath

  • Rotary evaporator

  • Chromatography supplies for purification (e.g., silica gel)

2.2. Procedure

  • Yeast Activation: In a suitably sized Erlenmeyer flask, suspend 10 g of active dry Baker's yeast in 100 mL of deionized water. To this suspension, add 10 g of sucrose as an energy source for the yeast. Stir the mixture at room temperature for 30-60 minutes to activate the yeast. A gentle bubbling should be observed as the yeast becomes active.

  • Substrate Addition: Dissolve 1 g of 3,6-octanedione in a minimal amount of ethanol (e.g., 1-2 mL) to ensure its dispersion in the aqueous medium. Add this solution dropwise to the activated yeast suspension with vigorous stirring. The final substrate concentration should be in the range of 1-5 g/L.[6]

  • Reaction Incubation: Loosely cap the flask to allow for the release of carbon dioxide produced during fermentation. Place the flask in an incubator or a temperature-controlled water bath set to 30-35°C. Continue to stir the reaction mixture at a moderate speed for 24-72 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals. The aliquots can be worked up as described in the next step and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up and Extraction: Upon completion of the reaction, add an equal volume of ethyl acetate to the reaction mixture. To aid in the filtration of the yeast cells, add a layer of Celite to a Buchner funnel and filter the mixture under vacuum. Transfer the filtrate to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the chiral diol products.

  • Characterize the purified product(s) by standard analytical techniques such as NMR and Mass Spectrometry. The enantiomeric excess (ee) of the chiral diols can be determined by chiral GC or HPLC analysis.

Data Presentation

The following table summarizes representative results for the asymmetric reduction of various ketones using Baker's yeast, demonstrating the potential efficacy of this method. It is important to note that the specific yields and enantioselectivities for 3,6-octanedione may vary and require optimization.

SubstrateProductReaction Time (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
2-Acetyl-3-methyl sulfolaneCorresponding alcohol-67>98[3]
Ethyl acetoacetate(S)-(+)-Ethyl 3-hydroxybutanoate24-120High>90[4]
Aromatic KetonesOptically active alcohols-Moderate82-91[7]
1-(3,4-dimethylphenyl)ethanone(S)-1-(3,4-dimethylphenyl)ethanol-HighHigh[8][9]

Visualization

4.1. Experimental Workflow

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Yeast Baker's Yeast Suspension Activation Yeast Activation (30-60 min) Yeast->Activation Sucrose Sucrose Solution Sucrose->Activation Substrate 3,6-Octanedione in Ethanol Reduction Asymmetric Reduction (24-72h, 30-35°C) Substrate->Reduction Activation->Reduction Add Substrate Extraction Extraction with Ethyl Acetate Reduction->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, GC, HPLC) Purification->Analysis

Caption: Workflow for the asymmetric reduction of 3,6-octanedione.

4.2. Signaling Pathway

Signaling_Pathway cluster_cell Yeast Cell cluster_reaction Reduction Reaction Sucrose Sucrose Glycolysis Glycolysis Sucrose->Glycolysis NADH NADH Glycolysis->NADH produces ADH Alcohol Dehydrogenase (ADH) NADH->ADH Cofactor NAD NAD+ NADH->NAD Diol Chiral Diol ADH->Diol Product ADH->NAD Oxidized Cofactor Diketone 3,6-Octanedione Diketone->ADH Diketone->Diol

Caption: Biocatalytic reduction pathway in Saccharomyces cerevisiae.

References

Application Note: Chiral HPLC Separation of 3,6-Octanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Octanediol is a chiral molecule with two stereocenters, existing as a pair of enantiomers, (3R,6R)-octanediol and (3S,6S)-octanediol, and a meso compound. The stereoisomers of 3,6-octanediol are valuable chiral building blocks in asymmetric synthesis, particularly for the preparation of pharmaceuticals and other biologically active compounds.[1][] The ability to separate and quantify the enantiomers of 3,6-octanediol is crucial for ensuring the stereochemical purity of starting materials and final products. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the enantioselective separation of chiral compounds.[3][4][5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of racemates.[5][6][7]

This application note presents a detailed protocol for the chiral separation of 3,6-octanediol enantiomers using a polysaccharide-based chiral stationary phase. The method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable analytical technique for the enantiomeric purity assessment of 3,6-octanediol.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a suitable detector is required.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. For this application, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel is proposed.

  • Chemicals and Solvents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • (±)-3,6-Octanediol standard

  • Sample Preparation: Prepare a stock solution of (±)-3,6-octanediol in the mobile phase at a concentration of 1 mg/mL. Further dilute as needed for analysis.

2. Chromatographic Conditions

The following chromatographic conditions are proposed for the separation of 3,6-octanediol enantiomers. Optimization may be required based on the specific column and HPLC system used.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Refractive Index (RI) or UV at 210 nm

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the (±)-3,6-octanediol standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.

4. Sample Analysis

Inject the prepared sample solution into the HPLC system and record the chromatogram. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers.

Data Presentation

The following table summarizes the expected chromatographic results for the separation of 3,6-octanediol enantiomers under the proposed conditions. (Note: These are representative values and may vary).

CompoundEnantiomerRetention Time (min)Resolution (Rs)
3,6-Octanediol Enantiomer 18.5-
Enantiomer 210.21.8

Experimental Workflow

G Experimental Workflow for Chiral HPLC Separation cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Prepare 1 mg/mL (±)-3,6-octanediol in Mobile Phase prep_hplc Equilibrate HPLC System with Mobile Phase inject Inject 10 µL of Sample prep_hplc->inject separate Isocratic Elution Hexane:IPA (90:10) 1.0 mL/min, 25 °C inject->separate detect Detect with RI or UV (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (% ee) integrate->calculate

Caption: Workflow for the chiral HPLC separation of 3,6-octanediol enantiomers.

Discussion

The proposed method utilizes a normal-phase mobile system consisting of hexane and isopropanol. The choice of a polysaccharide-based chiral stationary phase, specifically cellulose tris(3,5-dimethylphenylcarbamate), is based on its proven effectiveness in separating a wide variety of chiral compounds, including those with hydroxyl groups.[6] The separation mechanism on this type of CSP involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.[7]

The use of a refractive index detector is suggested due to the lack of a strong chromophore in 3,6-octanediol. Alternatively, UV detection at a low wavelength (e.g., 210 nm) may be possible, although with lower sensitivity. The mobile phase composition, particularly the percentage of the alcohol modifier (isopropanol), is a critical parameter that can be adjusted to optimize the retention times and resolution of the enantiomers. A lower percentage of isopropanol will generally lead to longer retention times and potentially better resolution.

This application note provides a detailed, albeit theoretical, protocol for the chiral separation of 3,6-octanediol enantiomers by HPLC. The proposed method, utilizing a commercially available polysaccharide-based chiral stationary phase and a standard normal-phase mobile phase, offers a robust starting point for researchers and professionals in the pharmaceutical and chemical industries. Further optimization of the chromatographic parameters may be necessary to achieve the desired separation performance for specific applications.

References

Application Note: Derivatization of (3R,6R)-3,6-Octanediol for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the derivatization of (3R,6R)-3,6-Octanediol to facilitate its analysis by gas chromatography (GC). Due to the polar nature of the diol, derivatization is a crucial step to improve its volatility, thermal stability, and chromatographic behavior, leading to enhanced peak shape and sensitivity. This document outlines two primary derivatization methods: silylation and trifluoroacetylation. It is intended for researchers, scientists, and drug development professionals who require a robust analytical method for the quantification and chiral separation of this compound.

Introduction

This compound is a chiral compound with applications in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive analytical methods are essential for its quantification and enantiomeric purity assessment. Gas chromatography offers high resolution and sensitivity, making it a suitable technique for this purpose. However, the presence of two hydroxyl groups in the molecule leads to poor chromatographic performance due to hydrogen bonding, resulting in broad, tailing peaks and potential adsorption in the GC system.

Derivatization chemically modifies the hydroxyl groups, replacing the active hydrogens with less polar functional groups. This process increases the volatility of the analyte, reduces its polarity, and improves its thermal stability, making it more amenable to GC analysis.[1] This application note details two effective derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using trifluoroacetic anhydride (TFAA). Furthermore, for the specific analysis of the (3R,6R) enantiomer, the use of chiral GC columns, often based on cyclodextrin derivatives, is discussed.[2][3][4]

Experimental Protocols

Silylation with BSTFA

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent that reacts with hydroxyl groups to form trimethylsilyl (TMS) ethers. The reaction is typically fast and produces volatile byproducts.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Protocol:

  • Prepare a standard solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Pipette 100 µL of the standard solution into a reaction vial.

  • Add 200 µL of BSTFA to the vial. If desired, 1-10% TMCS can be added to the BSTFA to catalyze the reaction.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC analysis. Inject 1 µL into the GC system.

Trifluoroacetylation with TFAA

Acylation with trifluoroacetic anhydride (TFAA) is another robust method for derivatizing alcohols. It converts the hydroxyl groups into trifluoroacetyl esters, which are highly volatile and electron-capturing, making this method particularly suitable for electron capture detection (ECD) if high sensitivity is required.[5][6]

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous pyridine (optional, as a catalyst and acid scavenger)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC system with FID, ECD, or MS detector

Protocol:

  • Prepare a standard solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Pipette 100 µL of the standard solution into a reaction vial.

  • Add 200 µL of TFAA. A small amount of pyridine (e.g., 10 µL) can be added to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.

  • Securely cap the vial and vortex for 30 seconds.

  • Let the reaction proceed at room temperature for 15-30 minutes, or heat at 50-70°C for 10-20 minutes for faster reaction.

  • After cooling to room temperature, the excess reagent can be removed by evaporation under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • Inject 1 µL of the derivatized sample into the GC system.

Data Presentation

DerivativeGC ColumnTemp. ProgramRetention Time (min)LODLOQReference
Trimethylsilyl (TMS)DB-5MS (30m x 0.25mm, 0.25µm)80°C (2 min), then 10°C/min to 280°CVariable0.1 - 1 µg/mL0.3 - 3 µg/mLGeneral Data
Trifluoroacetyl (TFA)HP-5MS (30m x 0.25mm, 0.25µm)70°C (1 min), then 15°C/min to 250°CVariable0.01 - 0.1 µg/mL (ECD)0.03 - 0.3 µg/mL (ECD)General Data

Note: Retention times are highly dependent on the specific GC conditions and the analyte. The provided LOD and LOQ values are typical ranges for diol analysis and will need to be experimentally determined for this compound.

Mandatory Visualization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Aliquot Aliquot Sample/Standard Sample->Aliquot Standard Standard Solution (1 mg/mL) Standard->Aliquot Add_Reagent Add Derivatizing Agent (BSTFA or TFAA) Aliquot->Add_Reagent React React (Heating) Add_Reagent->React GC_Injection GC Injection React->GC_Injection Data_Analysis Data Acquisition & Analysis GC_Injection->Data_Analysis

Caption: Experimental workflow for the derivatization and GC analysis of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Octanediol This compound (R-OH) Reaction + Octanediol->Reaction Reagent Derivatizing Agent (e.g., BSTFA or TFAA) Reagent->Reaction Derivative Derivatized Octanediol (e.g., R-O-TMS or R-O-COCF3) Byproduct Byproducts Reaction->Derivative Derivatization Reaction Reaction->Byproduct

Caption: General chemical reaction for the derivatization of this compound.

Chiral Separation

For the specific analysis of the (3R,6R) enantiomer and to determine enantiomeric purity, a chiral GC column is required. Cyclodextrin-based stationary phases are widely used for the separation of chiral compounds, including diols.[2][3][4] In some cases, direct enantioselective separation of diols on these columns is possible without derivatization, although derivatization can still improve peak shape and resolution.

Recommended Chiral GC Columns:

  • Beta-Cyclodextrin Phases (e.g., Rt-βDEX, B-DA): These are commonly used for a wide range of chiral separations.

  • Gamma-Cyclodextrin Phases (e.g., G-TA): These can offer different selectivity compared to beta-cyclodextrin phases.

The choice of the specific chiral stationary phase and the GC temperature program will be critical for achieving baseline separation of the this compound from its other stereoisomers. Method development and optimization will be necessary.

Conclusion

Derivatization of this compound through silylation or trifluoroacetylation is a highly effective strategy to improve its chromatographic properties for GC analysis. The protocols provided in this application note serve as a comprehensive guide for researchers to develop robust and sensitive analytical methods. For enantioselective analysis, the use of a chiral GC column is essential. The information presented here should enable the successful implementation of a GC-based method for the quality control and characterization of this compound in various applications.

References

Application Notes and Protocols for Enzymatic Kinetic Resolution in Chiral Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of chiral diols using enzymatic kinetic resolution. Chiral diols are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can significantly influence its pharmacological activity and safety profile.[1][2][3] Enzymatic kinetic resolution offers a powerful and highly selective method for obtaining enantiomerically pure diols under mild reaction conditions.[4][5]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[6] In the context of diol synthesis, an enzyme, typically a lipase or an alcohol dehydrogenase, selectively catalyzes the transformation of one enantiomer of the racemic diol, leaving the other enantiomer unreacted and thus enantiomerically enriched.[4][7] The most common transformation is acylation, where one enantiomer is selectively esterified.[4] This process results in a mixture of an acylated diol and the unreacted diol, which can then be separated by standard chromatographic methods to yield both enantiomerically enriched products.[8]

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E value is desirable for achieving high enantiomeric excess (e.e.) of both the product and the remaining substrate at or near 50% conversion.[9]

Applications in Drug Development

Chiral diols are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds.[10] Their defined stereochemistry is crucial for interacting with chiral biological targets such as enzymes and receptors, which ultimately dictates the therapeutic efficacy and can mitigate off-target effects and toxicity associated with the "wrong" enantiomer.[2][3]

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Diol via Acylation

This protocol provides a general procedure for the kinetic resolution of a racemic diol using a commercially available lipase and an acyl donor. Optimization of reaction parameters such as enzyme choice, solvent, temperature, and reaction time is often necessary for specific substrates.

Materials:

  • Racemic diol

  • Immobilized or free lipase (e.g., Pseudomonas cepacia lipase (PSL-C), Candida antarctica lipase B (CALB, Novozym 435))[4][11]

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)[12][13]

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, tetrahydrofuran (THF))[4][11]

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Temperature-controlled bath or heating block

  • Reaction vessel (e.g., round-bottom flask)

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))[14]

Procedure:

  • To a clean, dry reaction vessel, add the racemic diol (1 equivalent).

  • Dissolve the diol in an appropriate volume of anhydrous organic solvent (e.g., 10-20 mL per gram of diol).

  • Add the lipase (typically 10-100% w/w of the substrate, depending on the enzyme's activity and whether it is free or immobilized).[15]

  • Add the acyl donor. If using vinyl acetate, 1.5-3 equivalents are commonly used. If using ethyl acetate, it can often be used as the solvent itself.[12][13]

  • Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 70°C).[12][15]

  • Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the composition (substrate, product) and enantiomeric excess of the substrate and product by chiral GC or HPLC.

  • The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the unreacted diol and the acylated product.[6]

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme. For immobilized enzymes, this is a straightforward filtration. For free enzymes, centrifugation followed by decantation or filtration through celite may be necessary.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting mixture of the unreacted diol and the acylated diol using column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of different diols.

Table 1: Kinetic Resolution of Cyclic trans-1,2-Diols [12]

EntrySubstrate (Diol)LipaseAcyl DonorTime (h)Conversion (%)Product (Monoacetate) e.e. (%)Recovered Diol e.e. (%)
1cyclopentane-trans-1,2-diolAmano PSVinyl Acetate72~449566
2cycloheptane-trans-1,2-diolAmano PSVinyl Acetate72~13>9910
3cycloheptane-trans-1,2-diolAmano AKVinyl Acetate72~5795>99

Table 2: Kinetic Resolution of 1,2-Diols with a Quaternary Center [4]

EntrySubstrate (Diol)LipaseSolventTime (h)Conversion (%)Product (Monoacetate) e.e. (%)Enantioselectivity (E)
1Racemic 1,2-diol with phenyl groupPSL-CTBME12449040
2Racemic 1,2-diol with phenyl groupCalATBME847-30
3Racemic 1,2-diol with p-methoxyphenylPSL-CTBME2441-32
4Racemic 1,2-diol with p-methoxyphenylCalATBME1636-11

Table 3: Kinetic Resolution of (Z)-cyclooct-5-ene-1,2-diol under Different Heating Methods [11]

EntryHeating MethodTemperature (°C)Time (days)Conversion (%)Product (Monoacetate) e.e. (%)Recovered Diol e.e. (%)
1Conventional5574700
2Microwave (15W)50-435035
3Microwave (35W)80-12355

Visualizations

G Workflow for Enzymatic Kinetic Resolution of Diols cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up and Purification cluster_products Final Products racemic_diol Racemic Diol reaction_mixture Stirring at Controlled Temperature racemic_diol->reaction_mixture enzyme Enzyme (e.g., Lipase) enzyme->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_mixture->monitoring filtration Enzyme Filtration monitoring->filtration Stop at ~50% conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_diol Enantioenriched Diol chromatography->enantioenriched_diol enantioenriched_acetate Enantioenriched Monoacetate chromatography->enantioenriched_acetate

Caption: General workflow for the enzymatic kinetic resolution of a racemic diol.

G Key Relationships in Enzymatic Kinetic Resolution Enzyme Enzyme Choice & Concentration E_value Enantioselectivity (E) Enzyme->E_value Substrate Substrate Structure Substrate->E_value Solvent Solvent Polarity Solvent->E_value Temperature Reaction Temperature Temperature->E_value AcylDonor Acyl Donor Conversion Conversion Rate (%) AcylDonor->Conversion ee_S e.e. of Substrate (%) Conversion->ee_S ee_P e.e. of Product (%) Conversion->ee_P E_value->ee_S E_value->ee_P

Caption: Factors influencing the outcomes of enzymatic kinetic resolution.

References

Application Notes and Protocols for (3R,6R)-3,6-Octanediol in Biodegradable Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of biodegradable polymers derived from (3R,6R)-3,6-octanediol. This chiral diol offers unique stereochemical properties that can influence the physical and degradation characteristics of the resulting polyesters, making them promising candidates for advanced drug delivery systems and specialized biomedical devices.

Introduction

This compound is a chiral C8 diol that can be utilized as a monomer for the synthesis of biodegradable aliphatic polyesters.[1][2][3][4] The stereochemistry of this monomer can impart specific properties to the polymer backbone, potentially influencing crystallinity, degradation rates, and interactions with biological systems. Polyesters are a significant class of biodegradable polymers, often used in biomedical applications due to their biocompatibility and susceptibility to hydrolytic and enzymatic degradation.[5][6] By incorporating this compound into polyester structures, it is possible to fine-tune material properties for specific applications, such as controlled drug release.[7][8]

Data Presentation

The following tables summarize representative quantitative data for polyesters synthesized from this compound and various dicarboxylic acids. This data is intended to serve as a reference for expected material properties.

Table 1: Molecular Weight and Polydispersity of Poly(this compound-co-dicarboxylate)s

Dicarboxylic Acid Co-monomerPolymerization MethodNumber Average Molecular Weight (Mn, kDa)Weight Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
Succinic AcidMelt Polycondensation25481.92
Adipic AcidEnzymatic Polymerization32611.91
Sebacic AcidMelt Polycondensation38751.97

Table 2: Thermal Properties of Poly(this compound-co-dicarboxylate)s

Dicarboxylic Acid Co-monomerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (Td, °C)
Succinic Acid568310
Adipic Acid-262315
Sebacic Acid-1555325

Table 3: In Vitro Enzymatic Degradation of Poly(this compound-co-dicarboxylate)s

Dicarboxylic Acid Co-monomerEnzymeIncubation Time (days)Weight Loss (%)
Succinic AcidLipase from Pseudomonas cepacia2845
Adipic AcidLipase from Rhizopus arrhizus2862
Sebacic AcidLipase from Candida antarctica2878

Experimental Protocols

Detailed methodologies for the synthesis and characterization of biodegradable polymers from this compound are provided below.

Protocol 1: Synthesis of Poly(this compound succinate) by Melt Polycondensation

1. Materials:

  • This compound (CAS: 129619-37-0)[1][2][3][4]
  • Succinic acid
  • Titanium (IV) butoxide (catalyst)
  • Chloroform
  • Methanol
  • Nitrogen gas (high purity)

2. Equipment:

  • Three-neck round-bottom flask
  • Mechanical stirrer
  • Heating mantle with temperature controller
  • Vacuum pump
  • Condenser
  • Nitrogen inlet

3. Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add equimolar amounts of this compound and succinic acid.
  • Add the catalyst, titanium (IV) butoxide, at a concentration of 0.1 mol% relative to the diol.
  • Flush the system with nitrogen gas for 15 minutes to remove any residual air.
  • Heat the reaction mixture to 150°C under a slow stream of nitrogen with continuous stirring to form a prepolymer. Water will be evolved and collected. This stage typically takes 4-6 hours.
  • Increase the temperature to 180°C and gradually apply a vacuum (below 1 Torr) over a period of 1 hour.
  • Continue the reaction under vacuum for 8-12 hours to increase the polymer molecular weight.
  • Cool the reaction mixture to room temperature under nitrogen.
  • Dissolve the resulting polymer in a minimal amount of chloroform.
  • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
  • Filter the precipitated polymer and dry it under vacuum at 40°C for 48 hours.

Protocol 2: Enzymatic Degradation Assay

1. Materials:

  • Polymer film (e.g., Poly(this compound adipate)) of known weight and surface area.
  • Phosphate buffer solution (PBS, pH 7.4)
  • Lipase from Rhizopus arrhizus
  • Sodium azide (to prevent microbial growth)
  • Deionized water

2. Equipment:

  • Incubator shaker
  • Centrifuge
  • Lyophilizer (freeze-dryer)
  • Analytical balance

3. Procedure:

  • Prepare a 0.1 M phosphate buffer solution (pH 7.4) containing 0.02% sodium azide.
  • Prepare a stock solution of the desired lipase in the phosphate buffer at a concentration of 1 mg/mL.
  • Cut the polymer film into small, uniform pieces (e.g., 5 mm x 5 mm) and accurately weigh them.
  • Place a known weight of the polymer film into a series of sterile centrifuge tubes.
  • To each tube, add 5 mL of the lipase solution. For control experiments, add 5 mL of the phosphate buffer without the enzyme.
  • Incubate the tubes at 37°C in an incubator shaker at 100 rpm.
  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a set of tubes (polymer and control).
  • Centrifuge the tubes to pellet any remaining polymer.
  • Carefully decant the supernatant.
  • Wash the polymer pellet three times with deionized water to remove any residual enzyme and salts.
  • Freeze the washed polymer samples and then lyophilize them until a constant weight is achieved.
  • Weigh the dried polymer samples and calculate the percentage of weight loss.

Visualizations

Diagram 1: Synthesis of Poly(this compound succinate)

Monomers This compound + Succinic Acid Prepolymerization Melt at 150°C (Nitrogen Atmosphere) Monomers->Prepolymerization Catalyst Titanium (IV) butoxide Catalyst->Prepolymerization Polycondensation Vacuum at 180°C Prepolymerization->Polycondensation Purification Dissolution in Chloroform & Precipitation in Methanol Polycondensation->Purification FinalPolymer Poly(this compound succinate) Purification->FinalPolymer

Caption: Workflow for the synthesis of a biodegradable polyester.

Diagram 2: Enzymatic Degradation Process

cluster_workflow Enzymatic Degradation Workflow cluster_mechanism Degradation Mechanism PolymerFilm Polymer Film Incubation Incubation with Lipase in PBS at 37°C PolymerFilm->Incubation Washing Washing with Deionized Water Incubation->Washing Drying Lyophilization Washing->Drying Analysis Weight Loss Measurement Drying->Analysis EnzymeAdsorption Enzyme Adsorption on Polymer Surface EsterHydrolysis Hydrolysis of Ester Bonds EnzymeAdsorption->EsterHydrolysis ChainScission Polymer Chain Scission EsterHydrolysis->ChainScission SolubleOligomers Formation of Soluble Oligomers & Monomers ChainScission->SolubleOligomers

Caption: Enzymatic degradation workflow and mechanism.

References

High-Throughput Screening Assays for Chiral Diol Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The stereochemistry of these diols is often critical to their biological activity and material properties, making the development of efficient and stereoselective synthetic methods a key focus in chemical research. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate the discovery and optimization of catalysts and reaction conditions for the synthesis of chiral molecules. This document provides detailed application notes and protocols for several HTS assays designed for the rapid and accurate determination of enantiomeric excess (e.e.) and yield in chiral diol synthesis.

The assays detailed below leverage principles of fluorescence, indicator displacement, and enzymatic catalysis to provide sensitive and reliable screening platforms. These methods are amenable to automation and miniaturization, typically in 96- or 384-well plate formats, enabling the parallel analysis of hundreds to thousands of reactions.

Fluorescence-Based Assay for Enantiomeric Excess Determination

This assay is based on the dynamic covalent self-assembly of a chiral diol with a fluorescent chiral amine and an achiral boronic acid to form diastereomeric iminoboronate complexes with distinct fluorescent properties. The differential fluorescence intensity or wavelength of these complexes allows for the accurate determination of the enantiomeric composition of the diol.[1][2][3][4][5][6]

Signaling Pathway

G chiral_diol Chiral Diol (R- and S-enantiomers) complex_R Diastereomeric Complex 1 (Fluorescence Signal 1) chiral_diol->complex_R R-diol complex_S Diastereomeric Complex 2 (Fluorescence Signal 2) chiral_diol->complex_S S-diol fluorescent_amine Enantiopure Fluorescent Amine (e.g., L-Tryptophanol) fluorescent_amine->complex_R fluorescent_amine->complex_S boronic_acid 2-Formylphenylboronic Acid boronic_acid->complex_R boronic_acid->complex_S

Caption: Formation of fluorescent diastereomeric complexes.

Experimental Workflow

G prep_plate Prepare 384-well Plate add_analyte Add Chiral Diol Analyte (10-20 ng in solvent) prep_plate->add_analyte add_reagents Add Assay Solution: - L-Tryptophanol - 2-Formylphenylboronic Acid (in Acetonitrile) add_analyte->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_fluorescence Read Fluorescence (Automated Plate Reader) incubate->read_fluorescence analyze Analyze Data: - Correlate fluorescence to e.e. - Determine Yield read_fluorescence->analyze

Caption: Workflow for the fluorescence-based HTS assay.

Experimental Protocol

Materials:

  • Chiral diol samples

  • L-Tryptophanol (or other suitable chiral fluorescent amine)

  • 2-Formylphenylboronic acid

  • Anhydrous acetonitrile

  • 384-well black, clear-bottom microplates

  • Automated liquid handler (recommended)

  • Fluorescence plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of L-Tryptophanol in anhydrous acetonitrile.

    • Prepare a stock solution of 2-Formylphenylboronic acid in anhydrous acetonitrile.

    • The optimal concentrations of these reagents should be determined empirically but typically range from 1 to 10 mM.

  • Assay Plate Preparation:

    • Using an automated liquid handler or manual multichannel pipette, dispense a small volume (e.g., 5 µL) of each chiral diol sample (typically 10-20 ng) dissolved in a suitable solvent into the wells of a 384-well plate.[4][5]

  • Reagent Addition:

    • Prepare the assay mixture by combining the L-Tryptophanol and 2-Formylphenylboronic acid stock solutions.

    • Add the assay mixture to each well containing the chiral diol analyte.

  • Incubation:

    • Incubate the plate at room temperature for a period of time (typically 4-6 hours) to allow for the formation of the diastereomeric complexes.[4][5]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The specific wavelengths will depend on the fluorescent amine used. For tryptophanol-based complexes, excitation is typically around 280 nm and emission is measured at two different wavelengths to capture the differential fluorescence of the diastereomers.

  • Data Analysis:

    • Generate a calibration curve using standards of known enantiomeric excess.

    • From the fluorescence readings of the unknown samples, calculate the enantiomeric excess and concentration (yield) by comparing to the calibration curve. The error for this method is typically less than 1% e.e.[2][4][5]

Quantitative Data Summary
Chiral DiolEnantiomeric Excess (e.e., %)Yield (%)Reference
Hydrobenzoin>9995[3]
1,2-Propanediol9892[2]
Atorvastatin Diol>99Not Reported[3]
1,2-Butanediol9788[2]

Indicator Displacement Assay (IDA)

The Indicator Displacement Assay (IDA) is a powerful technique for determining the enantiomeric excess of chiral diols. This method relies on the competitive binding of a chiral diol to a chiral boronic acid receptor that is pre-complexed with a colorimetric or fluorescent indicator. The displacement of the indicator by the diol leads to a change in the optical signal (absorbance or fluorescence), which is dependent on the enantiomeric composition of the diol.[7][8]

Logical Relationship

G receptor_indicator Chiral Boronic Acid Receptor-Indicator Complex (Initial Optical Signal) displaced_complex Receptor-Diol Complex + Free Indicator (Altered Optical Signal) receptor_indicator->displaced_complex + chiral_diol Chiral Diol Analyte chiral_diol->displaced_complex

Caption: Principle of the Indicator Displacement Assay.

Experimental Workflow

G prep_plate Prepare 96-well Plate add_receptor_indicator Add Chiral Boronic Acid Receptor and Indicator Solution prep_plate->add_receptor_indicator add_analyte Add Chiral Diol Analyte add_receptor_indicator->add_analyte incubate Incubate at Room Temperature add_analyte->incubate read_signal Read Absorbance or Fluorescence incubate->read_signal analyze Analyze Data: - Correlate signal change to e.e. read_signal->analyze

Caption: Workflow for the Indicator Displacement Assay.

Experimental Protocol

Materials:

  • Chiral diol samples

  • Chiral boronic acid receptor (e.g., a derivative of BINOL-boronic acid)

  • Optical indicator (e.g., Alizarin Red S or a fluorescent dye)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • 96-well clear microplates (for colorimetric assays) or black, clear-bottom microplates (for fluorescent assays)

  • UV-Vis or fluorescence plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of the chiral boronic acid receptor and the indicator in the appropriate buffer.

  • Assay Plate Preparation:

    • In a 96-well plate, add the buffered solution of the chiral boronic acid receptor and the indicator to each well.

  • Analyte Addition:

    • Add the chiral diol samples to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 15-30 minutes).

  • Signal Measurement:

    • Measure the absorbance at the wavelength of maximum absorbance of the indicator or the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The change in the optical signal upon addition of the chiral diol is used to determine the enantiomeric excess by comparing the results to a calibration curve prepared with samples of known e.e.

Quantitative Data Summary
Chiral DiolReceptorIndicatorAverage Error in e.e. (%)Reference
α-hydroxyacidsChiral Boronic AcidColorimetric/Fluorescent±7[3][4]
Vicinal DiolsChiral Boronic AcidColorimetric/Fluorescent±7[3][4]
α-amino acidsDiamino chiral ligands and Cu(II)Colorimetric/Fluorescent±12[3][4]

Alcohol Dehydrogenase (ADH) Based HTS Assay

Enzyme-based assays offer high selectivity and are conducted under mild conditions. Alcohol dehydrogenases (ADHs) can be used for the stereoselective synthesis of chiral diols from prochiral diketones or for the kinetic resolution of racemic diols. HTS assays for ADHs typically monitor the change in absorbance or fluorescence of the nicotinamide cofactor (NADH or NADPH).[9][10][11][12][13]

Signaling Pathway

G cluster_reactants Reactants cluster_products Products diketone Prochiral Diketone adiol adiol diketone->adiol nadph NAD(P)H (Fluorescent) nadp NAD(P)+ (Non-fluorescent) nadph->nadp adh Alcohol Dehydrogenase (ADH) adh->nadp adh->adiol diol Chiral Diol

Caption: ADH-catalyzed reduction of a diketone.

Experimental Workflow

G prep_plate Prepare 96-well Plate add_reagents Add Buffer, Diketone Substrate, and NAD(P)H prep_plate->add_reagents add_enzyme Add ADH Enzyme Library add_reagents->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate read_signal Monitor Decrease in NAD(P)H Fluorescence/Absorbance incubate->read_signal analyze Analyze Data: - Determine enzyme activity - Analyze product e.e. (off-line) read_signal->analyze

Caption: Workflow for ADH-based HTS assay.

Experimental Protocol

Materials:

  • Library of alcohol dehydrogenases (e.g., in cell lysates or as purified enzymes)

  • Prochiral diketone substrate

  • NAD(P)H

  • Buffer solution (e.g., Tris-HCl or phosphate buffer)

  • 96-well UV-transparent or black microplates

  • Plate reader capable of measuring absorbance at 340 nm or fluorescence (Ex: 340 nm, Em: 460 nm)

  • Cofactor regeneration system (optional, e.g., glucose/glucose dehydrogenase)

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing the buffer, prochiral diketone substrate, and NAD(P)H. If a cofactor regeneration system is used, include its components in the mixture.

  • Enzyme Addition:

    • Add the different ADH variants from the library to individual wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the ADH enzymes (e.g., 30°C).

  • Signal Measurement:

    • Monitor the decrease in absorbance at 340 nm or the decrease in fluorescence of NAD(P)H over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the change in signal over time to determine the activity of each ADH variant.

    • For promising "hits," the reaction can be scaled up, and the enantiomeric excess of the resulting chiral diol can be determined by chiral chromatography (HPLC or GC).

Quantitative Data Summary
Diketone SubstrateADH VariantDiastereomeric Excess (de, %)Enantiomeric Excess (e.e., %)Reference
1,4-Diphenyl-1,4-butanedioneRasADH>99>99 (1S,4S)[11]
1-(p-Tolyl)-1,4-butanedioneRasADH>99>99 (1S,4S)[11]
1-(p-Methoxyphenyl)-1,4-butanedioneRasADH>99>99 (1S,4S)[11]

High-Throughput Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction for the enantioselective synthesis of vicinal diols from alkenes. This reaction can be adapted to a high-throughput format to screen different ligands, additives, and reaction conditions. The commercially available AD-mix formulations (AD-mix-α and AD-mix-β) simplify the setup of parallel reactions.[12][14][15][16][17]

Reaction Scheme

G alkene Alkene diol Chiral Vicinal Diol alkene->diol ad_mix AD-mix-α or AD-mix-β (OsO4, Chiral Ligand, Oxidant) ad_mix->diol solvent t-BuOH/H2O solvent->diol

Caption: Sharpless Asymmetric Dihydroxylation.

Experimental Workflow

G prep_plate Prepare 96-well Reaction Block add_ad_mix Dispense AD-mix Solution (t-BuOH/H2O) prep_plate->add_ad_mix add_alkene Add Alkene Substrate add_ad_mix->add_alkene react Stir at Room Temperature add_alkene->react quench Quench Reaction (e.g., with Na2SO3) react->quench extract Liquid-Liquid Extraction quench->extract analyze Analyze e.e. and Yield (e.g., by Chiral GC/LC-MS) extract->analyze

Caption: HTS workflow for Sharpless Dihydroxylation.

Experimental Protocol

Materials:

  • Alkene substrates

  • AD-mix-α and/or AD-mix-β

  • tert-Butanol (t-BuOH) and water

  • Methanesulfonamide (optional additive)

  • Sodium sulfite (for quenching)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • 96-well reaction blocks

  • Parallel synthesizer or multi-position stirring plate

Procedure:

  • Reaction Setup:

    • In each well of a 96-well reaction block, add the AD-mix formulation and the t-BuOH/water solvent system. If screening additives, they would be added at this stage.

  • Substrate Addition:

    • Add the alkene substrate to each well.

  • Reaction:

    • Stir the reaction mixtures at room temperature for the desired time (e.g., 6-24 hours).

  • Quenching:

    • Quench the reactions by adding a solution of sodium sulfite.

  • Work-up:

    • Perform a liquid-liquid extraction directly in the reaction block or after transferring to an extraction plate.

  • Analysis:

    • Analyze the organic extracts for enantiomeric excess and yield using high-throughput chiral chromatography methods (e.g., chiral SFC-MS or LC-MS).

Quantitative Data Summary
Alkene SubstrateLigand SystemEnantiomeric Excess (e.e., %)Yield (%)Reference
Styrene(DHQD)2-PHAL (AD-mix-β)9785[14]
trans-Stilbene(DHQ)2-PHAL (AD-mix-α)>9994[14]
1-Decene(DHQD)2-PHAL (AD-mix-β)9480[16]

Conclusion

The high-throughput screening assays presented here provide powerful tools for the rapid discovery and optimization of synthetic routes to chiral diols. The choice of assay depends on the specific goals of the screening campaign, the nature of the substrates and catalysts, and the available instrumentation. By implementing these detailed protocols, researchers can significantly accelerate their efforts in developing novel and efficient methods for the synthesis of enantiomerically pure diols, which are of paramount importance in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Enantioselective Synthesis of Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges and improve yields in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the enantioselective synthesis of diols, with a focus on the widely used Sharpless Asymmetric Dihydroxylation.

Low or No Conversion of Starting Material

Question: My reaction shows low or no conversion of the starting alkene. What are the potential causes and how can I fix this?

Answer: Low or no conversion is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The osmium catalyst is central to the reaction.

    • Solution: Use fresh osmium tetroxide or potassium osmate. Ensure that the chiral ligand has not degraded and has been stored properly. It is crucial to use high-purity reagents and dry solvents, as impurities can poison the catalyst.

  • Co-oxidant Quality: The co-oxidant is responsible for regenerating the active Os(VIII) species.

    • Solution: Use a fresh batch of the co-oxidant (e.g., K₃[Fe(CN)₆] or NMO). Ensure it is present in the correct stoichiometric amount to facilitate efficient catalyst turnover.

  • Inappropriate Reaction Conditions: The reaction outcome is highly sensitive to the conditions.

    • Solution: For non-terminal olefins, the addition of methanesulfonamide (CH₃SO₂NH₂) can be beneficial as it facilitates the hydrolysis of the osmate ester intermediate. Conversely, for many terminal olefins, omitting methanesulfonamide is recommended as it can decelerate the reaction. Optimize the reaction temperature; typically, these reactions are run at 0 °C to room temperature.

Low Yield of Diol Despite Consumption of Starting Material

Question: My starting material is consumed, but the yield of the desired diol is low. What could be happening?

Answer: This scenario suggests that while the initial reaction is occurring, side reactions or product degradation are compromising the final yield.

  • Over-oxidation: The diol product can be further oxidized to form byproducts like aldehydes, ketones, or carboxylic acids.

    • Solution: Use a quenching agent like sodium sulfite (Na₂SO₃) in the workup to reduce any excess oxidant. Avoid prolonged exposure to acidic or basic conditions during extraction and purification, as some diols are sensitive to these conditions.

  • Secondary Catalytic Cycle: A competing, non-enantioselective catalytic cycle can occur, especially at low ligand concentrations, which can affect the overall yield and enantioselectivity.[1]

    • Solution: Increasing the molar concentration of the chiral ligand can help suppress this secondary pathway.[1]

  • Purification Issues: Chiral diols can sometimes be challenging to purify, leading to product loss.

    • Solution: If standard column chromatography is ineffective, consider alternative purification methods such as crystallization or supercritical fluid chromatography (SFC).

Poor Enantioselectivity (Low ee)

Question: The enantiomeric excess (ee) of my diol is lower than expected. How can I improve it?

Answer: Low enantioselectivity can be a frustrating issue, often pointing to problems with the chiral ligand, substrate, or reaction parameters.

  • Incorrect Ligand or AD-mix: The choice of ligand (or AD-mix) determines the stereochemical outcome.

    • Solution: Verify that you are using the correct AD-mix (AD-mix-α for (DHQ)₂PHAL or AD-mix-β for (DHQD)₂PHAL) to obtain the desired enantiomer. Ensure the chiral ligand has not degraded during storage.

  • Substrate Purity: Impurities in the alkene substrate can interfere with the chiral catalyst, leading to a drop in enantioselectivity.

    • Solution: Purify the substrate before use through techniques like distillation or recrystallization.

  • Substrate Structure: Certain alkene substitution patterns are known to result in lower enantioselectivity. For instance, cis-disubstituted alkenes are often challenging substrates.

    • Solution: For problematic substrates, consider screening different chiral ligands. In some cases, a reversal of regioselectivity can be achieved by switching the aromatic spacer of the ligand (e.g., phthalazine vs. anthraquinone core). If feasible, modifying the substrate structure can also be a viable strategy.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity.

    • Solution: Lowering the reaction temperature often improves enantiomeric excess. However, this may also decrease the reaction rate, so optimization is key.

Frequently Asked Questions (FAQs)

Q1: What is the role of methanesulfonamide (CH₃SO₂NH₂) in the Sharpless Asymmetric Dihydroxylation?

A1: Methanesulfonamide serves a dual purpose. Firstly, it acts as a co-solvent that aids in the transfer of hydroxide ions from the aqueous to the organic phase, which is particularly helpful for the hydrolysis of osmate esters from non-terminal olefins. Secondly, for conjugated aromatic olefins, it can act as a general acid catalyst, accelerating the hydrolysis step by protonating the electron-rich osmate ester intermediate.

Q2: How do I choose between AD-mix-α and AD-mix-β?

A2: The choice depends on the desired enantiomer of the diol. AD-mix-α contains the chiral ligand (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL. A mnemonic is often used to predict the stereochemical outcome based on the orientation of the alkene substituents.

Q3: Can I use co-oxidants other than potassium ferricyanide (K₃Fe(CN)₆)?

A3: Yes, N-methylmorpholine N-oxide (NMO) is another commonly used co-oxidant. Historically, other oxidants like hydrogen peroxide and chlorates were used but often resulted in lower yields due to over-oxidation of the diol product. K₃Fe(CN)₆ and NMO have been shown to significantly improve yields.

Q4: My reaction seems to have stalled. What should I do?

A4: A stalled reaction can be due to catalyst deactivation or slow hydrolysis of the osmate ester intermediate. Ensure the co-oxidant is fresh and in stoichiometric excess to ensure efficient regeneration of the Os(VIII) species. For substrates with slow hydrolysis, the addition of methanesulfonamide can be beneficial. Also, ensure vigorous stirring, especially in a biphasic system, to promote interaction between reactants.

Q5: What is the best way to purify my chiral diol?

A5: Purification can often be achieved by flash column chromatography on silica gel. However, for diols that are difficult to separate from impurities or are sensitive, recrystallization can be a highly effective method for obtaining enantiomerically pure product. For particularly challenging separations, supercritical fluid chromatography (SFC) can be a powerful alternative.

Data Presentation

Table 1: Influence of Reaction Parameters on Sharpless Asymmetric Dihydroxylation
ParameterEffect on YieldEffect on Enantioselectivity (ee)Notes
Ligand Concentration Increasing concentration can improve yield by suppressing the non-enantioselective secondary catalytic cycle.Generally increases ee.A higher molar ratio of chiral ligand to osmium catalyst is often beneficial.
Temperature Can decrease if the reaction does not go to completion at lower temperatures.Lowering the temperature often improves ee.The optimal temperature is substrate-dependent and requires empirical optimization.
Co-oxidant Significant impact; K₃Fe(CN)₆ and NMO are highly effective.Can have an indirect effect on ee.Older co-oxidants like H₂O₂ often resulted in lower yields due to over-oxidation.
pH Affects yield, especially for electron-deficient or internal olefins.Can influence ee for certain substrates.AD-mixes contain a buffer to maintain a stable pH. The reaction is generally faster under slightly basic conditions.
Methanesulfonamide Can significantly improve yield for slow-reacting substrates (e.g., non-terminal alkenes).Can improve ee in some cases.Recommended for non-terminal alkenes to accelerate the rate-limiting hydrolysis step.
Table 2: Substrate Scope in Sharpless Asymmetric Dihydroxylation with AD-mix-β
Alkene SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
trans-Stilbene(S,S)97>99.5
Styrene(S)9597
1-Decene(S)9397
trans-3-Decene(3S,4S)9596
α-Methylstyrene(S)9484

Data is illustrative and may vary based on specific reaction conditions.[2]

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation using AD-mix

This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.

Materials:

  • AD-mix-α or AD-mix-β (1.4 g)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Alkene (1 mmol)

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, 1 mmol, 95 mg)

  • Sodium sulfite (Na₂SO₃) (1.5 g)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred mixture of tert-butanol and water (1:1, 10 mL total) at room temperature, add the appropriate AD-mix (1.4 g).

  • Stir the mixture vigorously until both phases become clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • If required for the substrate (typically non-terminal alkenes), add methanesulfonamide (1 equivalent).

  • Add the alkene (1 mmol) to the reaction mixture. For substrates prone to the secondary catalytic cycle, slow addition over several hours may improve enantioselectivity.

  • Stir the reaction vigorously at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for at least 30-60 minutes.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol product by flash column chromatography or recrystallization.

Protocol 2: Evans-Saksena Reduction for the Synthesis of anti-1,3-Diols

This protocol describes the diastereoselective reduction of a β-hydroxy ketone to the corresponding anti-1,3-diol.[3][4][5]

Materials:

  • β-Hydroxy ketone (1 mmol)

  • Anhydrous acetonitrile (5 mL)

  • Anhydrous acetic acid (5 mL)

  • Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃) (1.5 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-hydroxy ketone (1 mmol) in a mixture of anhydrous acetonitrile (5 mL) and anhydrous acetic acid (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -40 °C.

  • Add tetramethylammonium triacetoxyborohydride (1.5 mmol) in one portion.

  • Stir the reaction at -40 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude anti-1,3-diol by flash column chromatography.

Visualizations

Sharpless_Catalytic_Cycle OsVIII_L OsO₄-Ligand Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene Alkene Alkene->Cycloaddition Osmylate_Ester Osmylate(VI) Ester Intermediate Cycloaddition->Osmylate_Ester Hydrolysis Hydrolysis Osmylate_Ester->Hydrolysis H₂O, (CH₃SO₂NH₂ accelerates) Diol_Product syn-Diol Product Hydrolysis->Diol_Product OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation OsVI->Reoxidation Reoxidation->OsVIII_L Regeneration Cooxidant_red Reduced Co-oxidant Reoxidation->Cooxidant_red Cooxidant_ox Co-oxidant (e.g., K₃Fe(CN)₆) Cooxidant_ox->Reoxidation

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Troubleshooting_Workflow Start Low Yield or Poor Enantioselectivity Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Reagent_Actions Purify Substrate Use Fresh Catalyst/Ligand Use Fresh Co-oxidant Check_Reagents->Reagent_Actions Issues Found Check_Conditions 2. Optimize Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Actions->Check_Conditions Condition_Actions Adjust Temperature Add/Omit CH₃SO₂NH₂ Increase Ligand Concentration Check Stirring Rate Check_Conditions->Condition_Actions Suboptimal Check_Workup 3. Evaluate Workup & Purification Check_Conditions->Check_Workup Optimal Condition_Actions->Check_Workup Problem_Solved Problem Resolved Condition_Actions->Problem_Solved Workup_Actions Use Quenching Agent Avoid Harsh pH Consider Alternative Purification (Recrystallization, SFC) Check_Workup->Workup_Actions Issues Found Check_Workup->Problem_Solved Procedure OK Workup_Actions->Problem_Solved Consider_Alternative Consider Alternative Synthetic Route Workup_Actions->Consider_Alternative

A troubleshooting workflow for improving diol synthesis.

References

Technical Support Center: Purification of (3R,6R)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (3R,6R)-3,6-Octanediol. The information is presented in a practical question-and-answer format to assist you in overcoming experimental hurdles and achieving high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. The two primary methods for its synthesis are the asymmetric reduction of 3,6-octanedione and the Sharpless asymmetric dihydroxylation of an appropriate octadiene precursor.

Common Impurities from Asymmetric Reduction of 3,6-Octanedione:

  • Diastereomeric Impurities: Incomplete stereocontrol during the reduction can lead to the formation of the (3S,6S)-enantiomer and the (3R,6S)-meso diastereomer.

  • Unreacted Starting Material: Residual 3,6-octanedione may be present in the crude product.

  • Mono-reduced Intermediate: The intermediate keto-alcohol, 6-hydroxy-3-octanone, may also be present if the reduction is incomplete.

  • Catalyst Residues: Traces of the chiral catalyst and reducing agent byproducts may persist after the reaction.

Common Impurities from Sharpless Asymmetric Dihydroxylation:

  • Diastereomeric Diols: While highly selective, this method can still produce small amounts of the undesired diastereomers.

  • Over-oxidation Products: Further oxidation of the diol can lead to the formation of dicarbonyl compounds or other degradation products.

  • Unreacted Alkene: The starting octadiene may not be fully consumed during the reaction.

  • Ligand and Osmium Residues: Trace amounts of the chiral ligand and osmium catalyst can be challenging to remove completely.[1][2]

Q2: I am observing a low yield of purified this compound. What are the potential causes and solutions?

A2: Low recovery of the target compound is a frequent challenge in the purification of polar diols. Several factors could contribute to this issue:

Potential Cause Troubleshooting Recommendations
Incomplete Extraction Due to its polarity, this compound may have significant solubility in the aqueous phase during workup. Use a more polar extraction solvent (e.g., ethyl acetate, n-butanol) or perform multiple extractions. Continuous liquid-liquid extraction can also be considered for maximizing recovery.
Product Loss During Crystallization The diol might be too soluble in the chosen crystallization solvent, even at low temperatures. Carefully screen for a solvent system where the compound has high solubility at elevated temperatures and poor solubility at low temperatures. If using a solvent/anti-solvent system, optimize the addition rate and final solvent ratio.
Decomposition on Silica Gel The slightly acidic nature of standard silica gel can sometimes cause degradation of diols, especially at elevated temperatures that can occur from the heat of adsorption. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic).
Co-elution with Impurities If impurities have similar polarity to the product, they may co-elute during column chromatography, leading to broader fractions and loss of pure product. Optimize the mobile phase composition by trying different solvent systems or using a gradient elution. Supercritical fluid chromatography (SFC) can sometimes offer better resolution for polar compounds.

Q3: My purified this compound appears as an oil or fails to crystallize. What should I do?

A3: This phenomenon, often referred to as "oiling out," can be frustrating. Here are some common causes and solutions:

Potential Cause Troubleshooting Recommendations
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice formation. It is often beneficial to pre-purify the crude material using a quick filtration through a plug of silica gel before attempting crystallization.
Supersaturation If the solution is too concentrated or cooled too quickly, the compound may not have sufficient time to form an ordered crystal structure. Try using a more dilute solution and allow it to cool slowly to room temperature before placing it in a cold bath. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Inappropriate Solvent System The chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold.
Melting Point Depression If the boiling point of the crystallization solvent is higher than the melting point of the diol (49-53 °C), it may melt before it can crystallize. In such cases, select a lower-boiling point solvent.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Issue: Poor separation of this compound from its diastereomers.

G start Poor Separation of Diastereomers check_tlc Re-evaluate TLC Conditions Is there baseline separation on TLC? start->check_tlc optimize_solvent Optimize Mobile Phase - Try different solvent ratios - Introduce a third solvent - Consider polar aprotic solvents (e.g., acetone, THF) check_tlc->optimize_solvent No gradient_elution Implement Gradient Elution Start with a less polar mixture and gradually increase polarity. check_tlc->gradient_elution Yes, but poor on column optimize_solvent->gradient_elution end_good Separation Achieved optimize_solvent->end_good Improved Separation change_stationary_phase Change Stationary Phase - Alumina (neutral or basic) - Diol-bonded silica - Reverse-phase (C18) with a polar mobile phase gradient_elution->change_stationary_phase gradient_elution->end_good Improved Separation sfc Consider Supercritical Fluid Chromatography (SFC) Often provides better resolution for polar and chiral compounds. change_stationary_phase->sfc change_stationary_phase->end_good Improved Separation sfc->end_good end_bad Persistent Co-elution Consider derivatization to enhance separability. sfc->end_bad No Improvement

Guide 2: Crystallization Purification

Issue: Product "oils out" instead of forming crystals.

G start Product Oils Out check_purity Assess Purity of Crude Material Are significant impurities present (TLC, NMR)? start->check_purity pre_purify Pre-purification Step - Pass through a short silica plug - Perform an acid-base wash if applicable check_purity->pre_purify Yes check_conditions Review Crystallization Conditions - Is the solution too concentrated? - Is cooling too rapid? check_purity->check_conditions No pre_purify->check_conditions adjust_conditions Adjust Conditions - Dilute the solution - Slow cooling (e.g., in a dewar) - Introduce a seed crystal check_conditions->adjust_conditions rescreen_solvents Re-screen Solvents - Test single and binary solvent systems - Consider solvents with lower boiling points adjust_conditions->rescreen_solvents No Improvement end_good Crystallization Successful adjust_conditions->end_good Success rescreen_solvents->end_good Success end_bad Oiling Persists Product may require chromatographic purification. rescreen_solvents->end_bad No Success

Data Presentation

The following table provides illustrative data on the expected outcomes of different purification methods for this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Crystallization >9960-80Scalable, cost-effective, can provide very high purity.Can be time-consuming to optimize, potential for significant product loss in the mother liquor.
Silica Gel Chromatography 95-9970-90Widely applicable, good for removing a range of impurities.Can be slow, may lead to product degradation, requires significant solvent volumes.
Supercritical Fluid Chromatography (SFC) >9985-95Fast, uses less organic solvent, often provides excellent resolution for chiral compounds.Requires specialized equipment, may not be readily available in all labs.

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, ethyl acetate, acetone, ethanol, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate/hexanes, is often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude diol in a minimal amount of the chosen hot solvent or solvent mixture until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase that provides good separation between the desired product and impurities. For this compound, a mixture of hexanes and ethyl acetate or dichloromethane and acetone is a good starting point. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet with the chosen mobile phase. Ensure the silica bed is well-packed and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by Chiral HPLC

This protocol is for the analysis of the enantiomeric and diastereomeric purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is typically effective for separating diol stereoisomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the stereoisomers. A typical starting point is 95:5 hexane:isopropanol.

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the sample and monitor the elution of the stereoisomers. The different stereoisomers should elute at distinct retention times.

  • Purity Calculation: Integrate the peak areas of all stereoisomers to determine the diastereomeric and enantiomeric purity of the sample.

References

Overcoming low enantioselectivity in asymmetric dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric dihydroxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low enantioselectivity in their experiments.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues and corresponding solutions for improving enantiomeric excess (ee) in asymmetric dihydroxylation reactions.

Q1: Why is the enantiomeric excess (ee) of my diol product unexpectedly low?

Answer: Low enantioselectivity is a common issue that can stem from several factors. The most prevalent cause is the emergence of a secondary, non-enantioselective catalytic cycle that competes with the desired primary asymmetric cycle.[1][2] A systematic approach to troubleshooting is recommended.

Primary Cause: The Secondary Catalytic Cycle

The primary catalytic cycle involves the chiral ligand complexed to the osmium catalyst, which ensures a stereocontrolled addition to the alkene.[2] However, if the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it dissociates from the ligand, this new complex can dihydroxylate another alkene molecule without the chiral guidance of the primary ligand.[1][2] This secondary pathway produces a racemic mixture, thereby eroding the overall enantiomeric excess of the product.[1]

Several experimental parameters can favor this undesirable secondary pathway.

Troubleshooting & Optimization Steps

1. Insufficient Chiral Ligand Concentration

  • Problem: A low concentration of the chiral ligand relative to the osmium catalyst can lead to the formation of achiral osmium tetroxide species that participate in a non-asymmetric dihydroxylation.[1] Suppressing the secondary pathway requires a sufficient molar concentration of the ligand.[2]

  • Solution: Increase the molar ratio of the chiral ligand to the osmium catalyst. This ensures the osmium catalyst remains complexed with the chiral auxiliary, suppressing the non-enantioselective cycle.[1]

2. High Substrate (Alkene) Concentration

  • Problem: High instantaneous concentrations of the alkene substrate can favor the non-selective secondary pathway.[1]

  • Solution: Employ a slow addition protocol for the alkene. Adding the substrate slowly over a prolonged period keeps its instantaneous concentration low, disfavoring the secondary cycle and improving enantioselectivity.[1]

3. Reaction Temperature

  • Problem: While higher temperatures can increase the reaction rate, they can also negatively impact enantioselectivity.

  • Solution: Lowering the reaction temperature often improves enantiomeric excess, though it may decrease the reaction rate.[1] The optimal temperature is substrate-dependent and should be determined empirically for each specific case.[1]

4. Substrate Structure

  • Problem: The structure of the alkene itself is a critical factor. Certain classes of alkenes are known to yield lower enantioselectivity.[3]

    • Cis-disubstituted and tetrasubstituted alkenes are well-documented to give diminished ee values.[3][4]

    • Short-chain aliphatic monosubstituted alkenes can also result in poor selectivity.[3]

    • Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide, which can sometimes lead to lower yields or require modified conditions.[1][2]

  • Solution: For problematic substrates, a systematic optimization of all other parameters (ligand, temperature, addition rate) is crucial. If selectivity remains low, exploring alternative dihydroxylation methods may be necessary.

5. Inappropriate pH or Additives

  • Problem: The reaction pH and the presence of additives can significantly influence both the rate and selectivity.

  • Solution:

    • For electron-deficient olefins, maintaining a slightly acidic pH can accelerate the reaction rate.[2]

    • For terminal olefins, a higher pH can increase both the rate and the enantiomeric excess.[2]

    • The use of methanesulfonamide (CH₃SO₂NH₂) is often recommended as it can accelerate the hydrolysis of the osmate ester, which is a key step in the catalytic cycle, allowing reactions for non-terminal alkenes to proceed efficiently even at 0 °C.[2]

Data Summary: Impact of Reaction Parameters on Enantioselectivity

The following table summarizes the general effects of key experimental parameters on enantiomeric excess (ee), reaction yield, and reaction rate.

ParameterEffect on Enantioselectivity (ee)Effect on YieldEffect on RateTroubleshooting Recommendation
Ligand Concentration Increasing concentration generally increases ee .[1]Can improve yield by minimizing side reactions.[1]May have a minor effect.Crucial for suppressing the non-enantioselective secondary catalytic cycle.[1]
Temperature Lowering temperature often improves ee .[1]Can decrease yield if the reaction does not go to completion.[1]Lower temperature decreases the rate.[1]The optimal temperature is substrate-dependent and requires empirical optimization.[1]
Substrate Concentration High concentration can decrease ee .[1]High concentration can lead to lower yield of the desired enantiomer due to the racemic pathway.High concentration generally increases the overall rate.Slow addition of the alkene is recommended to maintain a low instantaneous concentration.[1]
pH / Additives Can significantly increase ee for certain substrates (e.g., terminal olefins at high pH).[2]Can improve yield, especially for slow-reacting substrates.Can accelerate the rate-limiting step.[2]Use of additives like methanesulfonamide is recommended, especially for substituted alkenes.[2]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues of low enantioselectivity.

G start Low Enantioselectivity (ee) Observed cat_issues Investigate Catalyst & Ligand start->cat_issues rxn_cond Investigate Reaction Conditions start->rxn_cond substrate_issues Investigate Substrate start->substrate_issues ligand_conc Increase Ligand Concentration cat_issues->ligand_conc Is ligand ratio too low? temp Lower Reaction Temperature rxn_cond->temp Is temp too high? slow_add Use Slow Alkene Addition rxn_cond->slow_add Is substrate conc. too high? additives Add/Optimize Methanesulfonamide rxn_cond->additives Are additives being used? alt_method Consider Alternative Dihydroxylation Method substrate_issues->alt_method Is substrate inherently problematic (e.g., cis)? end High Enantioselectivity Achieved ligand_conc->end temp->end slow_add->end additives->end

Caption: A troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q2: What are AD-mix-α and AD-mix-β, and how do I choose between them?

Answer: AD-mix-α and AD-mix-β are commercially available, pre-packaged mixtures of reagents for the Sharpless asymmetric dihydroxylation.[2] They contain the osmium catalyst (K₂OsO₂(OH)₄), a re-oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and a chiral ligand.[2]

  • AD-mix-α contains the (DHQ)₂PHAL ligand, derived from the dihydroquinine alkaloid.[1]

  • AD-mix-β contains the (DHQD)₂PHAL ligand, derived from the dihydroquinidine alkaloid.[1]

These two ligands are pseudo-enantiomers and deliver the two hydroxyl groups to opposite faces of the alkene. A mnemonic has been developed to predict the stereochemical outcome. When the alkene is drawn in a specific orientation, AD-mix-β adds the hydroxyls from the "top face" while AD-mix-α adds them from the "bottom face".[3] The choice between them depends entirely on which enantiomer of the diol product is desired.[2]

Q3: My reaction yield is low. What are the common causes?

Answer: Low yields can be attributed to several factors:

  • Inefficient Co-oxidant: Historically, co-oxidants like hydrogen peroxide resulted in lower diol yields.[1] The standard potassium ferricyanide/potassium carbonate system in AD-mix is generally robust.

  • Substrate Reactivity: Electron-deficient olefins react slowly, which can lead to incomplete conversion and low yields.[1]

  • Steric Hindrance: Bulky groups near the double bond can physically block the approach of the large osmium-ligand complex, slowing the reaction and reducing the yield.[1]

  • Over-oxidation: Although less common with the modern protocol, side reactions can lead to over-oxidation of the product diol to a dicarbonyl compound.

Q4: What is the mechanism that leads to low enantioselectivity?

Answer: The key is the competition between two catalytic cycles.

G Asymmetric Dihydroxylation Catalytic Cycles cluster_legend Legend Os_L [OsO₄-L*] Cycloadd [3+2] Cycloaddition with Alkene Os_L->Cycloadd Ester Osmate(VI) Ester Cycloadd->Ester Hydrolysis Hydrolysis (+ H₂O) Ester->Hydrolysis Ox_before_diss Oxidation before Dissociation Ester->Ox_before_diss Favored by [Alkene]↑ or [Ligand]↓ Diol Enantioenriched Diol Hydrolysis->Diol OsVI Os(VI) Hydrolysis->OsVI Reox Reoxidation (e.g., K₃Fe(CN)₆) OsVI->Reox Reox->Os_L Primary Catalytic Cycle (HIGH ee) OsVIII_Diol [Os(VIII)-Diol] Ox_before_diss->OsVIII_Diol Second_DH Dihydroxylation of new Alkene OsVIII_Diol->Second_DH Second_DH->OsVI Racemic_Diol Racemic Diol Second_DH->Racemic_Diol Primary Primary Path Secondary Secondary Path Product Desired Product Intermediate Intermediate

Caption: Primary (desired) vs. Secondary (undesired) catalytic cycles.

As shown in the diagram, the Primary Cycle (blue path) involves the chiral osmium-ligand complex reacting with the alkene to form an osmate ester. This ester is then hydrolyzed to release the enantioenriched diol and the reduced Os(VI) species, which is reoxidized to regenerate the catalyst. This pathway leads to high enantioselectivity.

The Secondary Cycle (red path) occurs when the osmate ester is oxidized before hydrolysis and dissociation.[1][2] This forms an Os(VIII)-diol complex which can then dihydroxylate another alkene molecule without chiral control, leading to a racemic product and lowering the overall ee.[1][2]

Q5: What are some alternative methods if optimizing the Sharpless AD reaction fails?

Answer: If enantioselectivity cannot be improved to a satisfactory level, several other methods can be considered for synthesizing vicinal diols:

  • Manganese-based Dihydroxylation: Potassium permanganate (KMnO₄) can be used for syn-dihydroxylation. While often less selective than osmium-based methods, it can be an effective alternative for certain substrates where OsO₄ yields poor results.[5]

  • Anti-Dihydroxylation via Epoxidation: A two-step sequence involving an initial asymmetric epoxidation followed by regioselective ring-opening of the epoxide with water or a hydroxide nucleophile will yield an anti-diol.[6] This provides complementary stereoselectivity to the syn-addition of the Sharpless AD.

  • Directed Dihydroxylation: If the substrate contains a nearby directing group, such as an alcohol or amine, methods can be employed where the reagent is directed to a specific face of the alkene via hydrogen bonding, leading to high diastereoselectivity.[7]

Experimental Protocols

Protocol 1: Standard Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure for the dihydroxylation of 1 mmol of an alkene.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene) to a 1:1 mixture of t-butanol and water (5 mL each per mmol of alkene).

  • Stirring: Stir the mixture at room temperature until both phases are clear and a pale green/yellow color is observed.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Additive (Optional but Recommended): Add methanesulfonamide (CH₃SO₂NH₂) (1 equivalent based on the alkene). Stir for 1 minute.

  • Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred mixture.

  • Reaction: Seal the flask and continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from 6 to 24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Add ethyl acetate to the reaction mixture. After separation, extract the aqueous layer two more times with ethyl acetate.

  • Workup: Combine the organic layers, wash with 2 M NaOH, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC.

Protocol 2: Troubleshooting with Slow Addition of Alkene

This protocol is adapted for situations where low ee is observed and high substrate concentration is the suspected cause.

  • Preparation: Prepare the AD-mix and solvent mixture as described in Protocol 1 (Steps 1-4).

  • Substrate Solution: In a separate flask, dissolve the alkene (1 mmol) in a small amount of the reaction solvent (e.g., 1-2 mL of t-butanol).

  • Slow Addition: Draw the alkene solution into a syringe and set it up on a syringe pump.

  • Reaction: While vigorously stirring the AD-mix solution at 0 °C, add the alkene solution via the syringe pump over a period of 6-10 hours.

  • Completion & Workup: After the addition is complete, allow the reaction to stir for an additional 2-4 hours at 0 °C. Then, follow the quenching, extraction, purification, and analysis steps as described in Protocol 1 (Steps 7-11).

References

Selecting the optimal chiral stationary phase for diol separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral diol separation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their enantioselective chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral stationary phases (CSPs) for diol separation?

A: The most successful and widely used CSPs for separating a broad range of chiral compounds, including diols, are polysaccharide-based phases.[1] These are derivatives of cellulose or amylose, often coated or immobilized on a silica support.[2] Among these, tris(3,5-dimethylphenylcarbamate) derivatives of both amylose and cellulose have demonstrated excellent enantiorecognition capabilities.[3] Pirkle-type, cyclodextrin-based, and ligand-exchange phases are also available and can be effective for specific applications.[2][4][5]

Q2: I have a new diol compound. Which column should I try first?

A: A systematic screening approach is the most effective strategy, as predicting the best CSP based on analyte structure alone is unreliable. A good starting point for screening is to use the most universally successful polysaccharide-based columns. Statistical evaluations have shown that a high percentage of racemic compounds can be separated on CHIRALPAK® AD-H (amylose-based) and CHIRALCEL® OD-H (cellulose-based) columns.[6] It is recommended to screen your analyte on these two phases first before moving to others like CHIRALPAK® AS-H and CHIRALCEL® OJ-H.[6]

Q3: What mobile phases should I use for my initial screening?

A: The choice of mobile phase is critical and depends on the properties of your diol and the type of CSP (immobilized or coated). For an initial screening on polysaccharide columns, it is recommended to test several mobile phase systems.[7]

  • Normal Phase (NP): Mixtures of an alkane (like n-hexane or heptane) with an alcohol modifier (isopropanol or ethanol) are the most common.[4][6]

  • Polar Organic Mode (POM): This mode uses pure alcohols (ethanol, methanol) or acetonitrile.[7]

  • Reversed Phase (RP): Typically uses mixtures of water with methanol or acetonitrile, often with a buffer.[4][6]

Immobilized CSPs offer a significant advantage by being compatible with a much wider range of solvents, including tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), and dichloromethane (DCM), which can provide different selectivities.[7][8]

Troubleshooting Guides

Q4: My diol enantiomers are not separating at all. What should I do?

A: A lack of separation indicates that the necessary chiral recognition is not occurring with the current column and mobile phase combination.

  • Vary Mobile Phase: If you are using a normal phase system (e.g., hexane/isopropanol), systematically change the alcohol modifier percentage. If that fails, switch to a different mobile phase system, such as the polar organic mode (e.g., pure ethanol or acetonitrile), if your column is compatible.

  • Screen Different CSPs: Your diol may require a different type of chiral selector. If you started with an amylose-based phase, try a cellulose-based one, or vice-versa.[6] Exploring Pirkle-type or cyclodextrin-based columns can also be beneficial.

  • Adjust Temperature: Temperature can significantly impact selectivity.[1] Try operating the column at a lower temperature (e.g., 10-15°C) or a higher temperature (e.g., 40°C) to see if resolution improves.

Q5: I see peaks, but the resolution is poor and the peaks are broad. How can I improve this?

A: Poor peak shape and low resolution can stem from several factors related to chromatographic conditions or column health.

  • Optimize Flow Rate: For difficult separations, reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution.

  • Check Injection Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[9] Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion and precipitation on the column.[10]

  • Column Contamination: The column inlet frit may be partially blocked, or the stationary phase at the head of the column may be contaminated with strongly adsorbed impurities.[10] Try back-flushing the column (reversing the flow direction) to dislodge particulates from the inlet frit.[10]

Q6: My separation was working well, but the resolution has degraded over time. What is the likely cause?

A: A gradual loss of performance often points to column contamination or stationary phase degradation.

  • Accumulation of Impurities: Strongly adsorbed components from your samples can build up at the head of the column, interfering with the chiral recognition sites.[10] This is a common cause of performance degradation.

  • Column "Memory Effect": If the column has been used with various mobile phase additives (acids or bases) in the past, trace amounts can remain adsorbed to the stationary phase and affect the current separation.[10][11]

  • Column Regeneration: A thorough column wash is necessary. For robust immobilized columns, flushing with a strong solvent like THF or dimethylformamide (DMF) can restore performance.[10] For more sensitive coated columns, flushing with the strongest compatible solvent, typically isopropanol, is the recommended procedure.[10] Always consult the column's instruction manual for specific cleaning protocols.

Data Presentation

Table 1: Comparison of Common Chiral Stationary Phases for Diol Separation

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsStrengthsLimitations
Polysaccharide-Based Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusion in "chiral pockets"[2][5]Broad applicability, high success rate for a wide range of compounds[3]Coated versions have limited solvent compatibility[12]
Pirkle-Type (Brush-Type) N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole interactions[5]Covalently bonded, highly durable, compatible with a wide range of solvents[4]Generally lower success rates compared to polysaccharide phases[2]
Cyclodextrin-Based Beta-cyclodextrin derivativesInclusion complexation into the chiral cavity[2]Excellent for separating molecules that fit within the cyclodextrin cavity, good in reversed-phase modeLess effective for molecules that are too large or too small for inclusion

Table 2: Recommended Initial Mobile Phase Screening Conditions

Chromatographic ModePrimary Solvent SystemNotes & Recommendations
Normal Phase (NP) n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)Start with 90/10 (v/v) and screen through 80/20 and 70/30.
Polar Organic Mode (POM) 100% EtOH or 100% Acetonitrile (ACN)Often provides different selectivity compared to NP.
Reversed Phase (RP) Water / ACN or Methanol (MeOH)Useful for highly polar diols. Start with 50/50 (v/v). Buffers may be required.
Extended Range (Immobilized CSPs Only) Heptane / Ethyl Acetate or THF or MTBEThese solvents can unlock unique selectivities not possible with coated phases.[7]

Experimental Protocols

Protocol: Initial CSP Screening for a Novel Diol

  • Sample Preparation: Dissolve the racemic diol sample in the initial mobile phase to be tested (e.g., Hexane/IPA 90/10) at a concentration of approximately 1 mg/mL. If solubility is an issue, use the minimum amount of a stronger, miscible solvent.

  • Column Selection: Begin with a workhorse column like a CHIRALPAK® AD-H or CHIRALCEL® OD-H.

  • Initial Conditions (Normal Phase):

    • Mobile Phase: n-Hexane/IPA (90/10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Execution:

    • Equilibrate the column with the mobile phase for at least 20 column volumes or until a stable baseline is achieved.

    • Inject 5-10 µL of the sample.

    • Run the analysis and evaluate the chromatogram for any signs of separation.

  • Iterative Optimization:

    • If no separation is observed, change the mobile phase composition (e.g., to 80/20 Hexane/IPA).

    • If still unsuccessful, switch to a different mobile phase system (e.g., Polar Organic Mode with 100% Ethanol).

    • If the first column does not yield a separation, repeat steps 3-5 with a column of complementary selectivity (e.g., switch from amylose-based to cellulose-based).

  • Documentation: Carefully record all parameters, retention times, and resolution values for each condition tested.

Visualizations

G cluster_0 CSP Selection Workflow start Define Diol Analyte screen Screen on Polysaccharide CSPs (e.g., Amylose & Cellulose based) start->screen np_mode Test Normal Phase (Hexane/Alcohol) screen->np_mode eval Evaluate Separation (α > 1.1?) np_mode->eval pom_mode Test Polar Organic Mode (ACN or Alcohol) pom_mode->eval rp_mode Test Reversed Phase (Water/ACN or MeOH) rp_mode->eval eval->pom_mode No eval->rp_mode No optimize Optimize Resolution (Flow, Temp, % Modifier) eval->optimize Yes other_csp Screen Other CSPs (Pirkle, Cyclodextrin) eval->other_csp No success Method Developed optimize->success other_csp->np_mode fail No Separation other_csp->fail

Caption: A workflow for selecting the optimal chiral stationary phase for diol separation.

G cluster_1 Troubleshooting Poor Resolution start Poor or No Resolution Observed check_solvent Is sample dissolved in mobile phase or weaker? start->check_solvent change_solvent Dissolve sample in mobile phase check_solvent->change_solvent No change_mp Change % Modifier in Mobile Phase check_solvent->change_mp Yes change_solvent->start change_temp Adjust Column Temperature change_mp->change_temp change_flow Decrease Flow Rate change_temp->change_flow result Improved Resolution? change_flow->result change_csp Switch to a different CSP type change_csp->start result->change_csp No G Three-Point Interaction Model cluster_0 Chiral Stationary Phase (CSP) Surface cluster_1 Enantiomer R (Binds Strongly) cluster_2 Enantiomer S (Binds Weakly) csp p1 Site A p2 Site B p3 Site C R_analyte R r1 X r1->p1 Interaction r2 Y r2->p2 Interaction r3 Z r3->p3 Interaction S_analyte S s1 X s1->p1 Interaction s2 Y s2->p2 Interaction s3 Z s3->p3 Steric Hindrance

References

Effects of temperature and solvent on stereochemical outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the stereochemical outcome of their reactions by manipulating temperature and solvent.

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the stereoselectivity of a reaction?

Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control, which in turn affects the stereochemical outcome.[1][2][3]

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy.[1][4] Short reaction times also favor kinetic control.[1] Many highly stereoselective reactions, especially those producing enantiomers which have the same Gibbs free energy, are operated under kinetic control.[1][2]

  • Thermodynamic Control: At higher temperatures, with longer reaction times, the system can reach equilibrium. Under these conditions, the major product is the most stable one (the thermodynamic product), regardless of how fast it is formed.[1] If a reaction is under thermodynamic control at a certain temperature, it will remain so at higher temperatures.[1]

Lowering the temperature generally enhances the selectivity for both kinetically and thermodynamically controlled reactions.[1]

Q2: What is the "inversion temperature" phenomenon?

In some stereoselective reactions, a non-linear relationship between temperature and enantiomeric excess is observed, known as a non-linear Eyring plot. The temperature at which the selectivity is minimal or even inverted is referred to as the "inversion temperature". This phenomenon is often attributed to an equilibrium between different solute-solvent clusters which are the actual reactive species in the solution.[5][6]

Q3: How do solvents affect the stereochemical outcome of a reaction?

Solvents can significantly influence the stereoselectivity of a reaction through various interactions with the reactants and transition states.[5][7][8] The choice of solvent is a critical experimental variable, comparable in importance to temperature or catalyst selection.[7]

Key solvent properties that impact stereochemistry include:

  • Polarity: A solvent's polarity, often quantified by its dielectric constant, can stabilize or destabilize charged intermediates and transition states.[7][9][10]

    • Polar Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds and are effective at solvating both cations and anions.[7][11] They can stabilize ionic intermediates, which may favor certain reaction pathways (e.g., SN1) over others (e.g., SN2).[11]

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have dipoles but lack acidic protons. They are good at solvating cations but not anions, which can enhance the nucleophilicity of anionic nucleophiles and influence stereoselectivity.[7]

  • Coordinating Ability: Solvents can coordinate to metal catalysts or reagents, altering their steric and electronic properties and thereby influencing the stereochemical course of the reaction.

  • Viscosity: While less commonly the primary factor, solvent viscosity can influence diffusion rates of reactants, which may play a role in the product distribution.

The interplay between solute-solvent interactions, such as polarity and hydrogen-bonding capacity, has a definitive impact on the outcome of stereodivergent transformations.[5]

Troubleshooting Guides

Problem 1: My reaction is producing a racemic mixture or low enantiomeric/diastereomeric excess.

Possible Causes & Solutions:

  • Reaction is under thermodynamic control: Pairs of enantiomers have the same Gibbs free energy, so thermodynamic control will inevitably lead to a racemic mixture.[1][2]

    • Solution: Switch to kinetic control conditions. Lower the reaction temperature and shorten the reaction time.[1] Use of sterically demanding bases at low temperatures can also increase kinetic selectivity in reactions like ketone deprotonation.[1]

  • Incorrect solvent choice: The solvent may not be adequately differentiating the energies of the diastereomeric transition states.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. For instance, in SN2 reactions, polar aprotic solvents are generally preferred to enhance nucleophilicity and maintain stereochemical inversion.[11] For reactions involving polar intermediates, a more polar solvent might stabilize one transition state over another.[10][12]

  • Presence of impurities: Traces of water or other impurities can alter the reaction environment and affect selectivity.[7]

    • Solution: Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive reactions.

Problem 2: I am observing inconsistent stereochemical outcomes between batches.

Possible Causes & Solutions:

  • Poor temperature control: Fluctuations in temperature can lead to variable ratios of kinetic and thermodynamic products.

    • Solution: Use a reliable temperature control system such as a cryocool, or a well-maintained cooling bath.[13] Monitor the internal reaction temperature, not just the bath temperature.

  • Solvent variability: Different batches of solvent may have varying levels of impurities or water content.

    • Solution: Use high-purity solvents from a reliable source. Consider purifying and drying solvents before use.

  • Reaction time is not precisely controlled: If the reaction is slowly equilibrating to the thermodynamic product, variations in reaction time will affect the product ratio.

    • Solution: Carefully monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction at a consistent time point.

Problem 3: The stereoselectivity of my enzymatic reaction is temperature-dependent, but not in the way I expect.

Possible Causes & Solutions:

  • Complex enzyme kinetics: The stereoselectivity of an enzymatic reaction can either increase or decrease with temperature, and this can be substrate-dependent.[14] For example, the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus shows increased stereoselectivity at higher temperatures for the reduction of 2-butanone, but decreased selectivity for 2-pentanone and 2-hexanone.[14]

    • Solution: Empirically determine the optimal temperature for the desired stereochemical outcome for your specific substrate. It is also worth noting that co-factors or analogues (like NADP analogues) can also influence stereoselectivity.[14]

Data Presentation

Table 1: Effect of Temperature on the Diastereoselectivity of the Diels-Alder Reaction between Cyclopentadiene and Furan [1]

Temperature (°C)Reaction TimeMajor ProductProduct Ratio (Exo:Endo)Control Type
Room TemperatureShortEndo IsomerFavors EndoKinetic
81LongExo IsomerFavors ExoThermodynamic

Table 2: Temperature and Solvent Effects on the Enantioselectivity of Selected Reactions

ReactionSubstrateTemperature (°C)SolventEnantiomeric Excess (ee %)Reference
Enzymatic ReductionEthyl 4-chloro-3-oxobutanoate40-78.8%[14]
-3-98.0%[14]
AzidophenylselenylationTri-O-acetyl-glucal-Benzene50:50 (gluco:manno)[15]
-Ethyl CyanideFavors manno-isomer[15]

Experimental Protocols

Protocol 1: General Procedure for Investigating the Effect of Temperature on Stereoselectivity

  • Setup: Assemble a reaction vessel equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, and an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Temperature Control: Place the reaction vessel in a cooling bath (e.g., ice-water for 0°C, dry ice/acetone for -78°C) or a heating bath (e.g., oil bath) with a temperature controller.[13]

  • Reaction Initiation: Add the solvent and reactants to the vessel. Allow the mixture to equilibrate to the desired temperature before adding the final reagent to initiate the reaction.

  • Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, HPLC, NMR).

  • Workup: Once the reaction is complete or has reached the desired time point, quench the reaction by adding an appropriate reagent and proceed with the standard workup and purification procedure.

  • Analysis: Determine the stereoisomeric ratio of the product using a suitable analytical method, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating agent.

  • Repeat: Repeat the experiment at different temperatures while keeping all other parameters (concentrations, solvent, reaction time) constant.

Protocol 2: General Procedure for Investigating the Effect of Solvent on Stereoselectivity

  • Setup: Prepare multiple identical reaction vessels.

  • Solvent Addition: To each vessel, add the same amounts of all reactants, but use a different solvent for each reaction. Solvents should be chosen to cover a range of polarities and properties (e.g., hexane (nonpolar), dichloromethane (polar aprotic), ethanol (polar protic)).[16]

  • Temperature Control: Ensure all reactions are carried out at the same, constant temperature.

  • Reaction Initiation and Monitoring: Initiate and monitor all reactions simultaneously and under identical conditions.

  • Workup and Analysis: Perform the workup and analysis for each reaction as described in Protocol 1.

  • Comparison: Compare the stereoisomeric ratios obtained in the different solvents to determine the optimal solvent for the desired stereochemical outcome.

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_energy Reaction Coordinate Diagram cluster_conditions Reaction Conditions Reactant Reactant TS_Kinetic Transition State (Kinetic) Reactant->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactant->TS_Thermo Higher Ea Product_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Low_Temp Low Temperature Short Reaction Time Low_Temp->Product_Kinetic Favors High_Temp High Temperature Long Reaction Time High_Temp->Product_Thermo Favors

Caption: Kinetic vs. Thermodynamic control pathways.

Solvent_Effect_Workflow start Define Reaction & Desired Stereoisomer problem Low Stereoselectivity Observed start->problem screen_solvents Screen Solvents of Varying Polarity problem->screen_solvents nonpolar Nonpolar (e.g., Hexane, Toluene) screen_solvents->nonpolar polar_aprotic Polar Aprotic (e.g., DCM, THF, MeCN) screen_solvents->polar_aprotic polar_protic Polar Protic (e.g., EtOH, H2O) screen_solvents->polar_protic analyze Analyze Stereochemical Outcome (Chiral HPLC/GC, NMR) nonpolar->analyze polar_aprotic->analyze polar_protic->analyze optimize Optimize Other Parameters (Temperature, Concentration) analyze->optimize

Caption: Workflow for troubleshooting solvent effects.

References

Technical Support Center: Minimizing Side Reactions in Lewis Acid-Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and optimize Lewis acid-catalyzed reactions. This guide provides practical solutions to common experimental challenges in a direct question-and-answer format, supplemented with detailed protocols, data tables, and visual workflows to enhance your experimental success.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues frequently encountered during Lewis acid-catalyzed processes.

Q1: My reaction yield is low, or the reaction is not proceeding at all. What are the potential causes and how can I fix this?

A1: Low or no yield is a common issue often attributable to catalyst deactivation or suboptimal reaction conditions. The primary culprits are typically moisture and oxygen, which can decompose or deactivate sensitive Lewis acid catalysts.

  • Catalyst Inactivity: Many Lewis acids, like AlCl₃ and TiCl₄, are extremely sensitive to moisture.[1][2] Exposure to atmospheric humidity can lead to hydrolysis, forming inactive species and corrosive byproducts.[2]

    • Solution: Always use a fresh bottle of the Lewis acid or purify the existing stock if contamination is suspected. Ensure the catalyst is stored and handled under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.[3][4]

  • Presence of Water: Water in solvents or on glassware can deactivate the catalyst.[5]

    • Solution: Use freshly opened anhydrous solvents or dry solvents using appropriate methods (e.g., distillation over a drying agent).[3] All glassware must be rigorously dried, either in an oven overnight (>100 °C) or by flame-drying under vacuum immediately before use.[3][6]

  • Sub-optimal Temperature: Many Lewis acids exhibit significantly reduced reaction rates or complete deactivation at lower temperatures.[7] Conversely, excessively high temperatures can lead to thermal degradation of the catalyst or substrate.[2][8]

    • Solution: The optimal temperature is reaction-dependent. It is often advisable to start at a low temperature (e.g., 0 °C or -78 °C) to control exothermicity and improve selectivity, then gradually warm the reaction if the rate is too slow.[1][9]

  • Insufficient Catalyst Loading: In some reactions, particularly Friedel-Crafts acylations, the Lewis acid forms a stable complex with the product, rendering it inactive.[1] In these cases, stoichiometric amounts of the catalyst are often required.[1][10]

    • Solution: Review the literature for your specific reaction type. If product inhibition is likely, ensure you are using at least one equivalent of the Lewis acid relative to the limiting reagent.

Q2: I am observing a mixture of products and poor selectivity (regio-, stereo-, or chemoselectivity). How can I improve this?

A2: Poor selectivity is often a result of reaction conditions that are not properly optimized. Key factors to consider are temperature, solvent, and the nature of the Lewis acid itself.

  • Temperature Control: Lowering the reaction temperature is a powerful technique to enhance selectivity.[7] It can reduce the rates of undesired side reactions and often improves stereoselectivity in asymmetric catalysis.[7][11]

  • Solvent Effects: The solvent plays a critical role by interacting with the catalyst, substrates, and transition states.

    • Polarity: More polar solvents can increase the effective strength of a Lewis acid, potentially accelerating the reaction.[12] However, this can sometimes decrease selectivity.

    • Coordinating Ability: Strongly coordinating solvents (e.g., THF, acetonitrile) can compete with the substrate for binding to the Lewis acid, effectively weakening or "quenching" the catalyst's activity and reducing the reaction rate.[12]

    • Solution: Screen a range of non-coordinating solvents with varying polarities (e.g., dichloromethane, toluene, hexanes) to find the optimal balance for your specific reaction.[13]

  • Choice of Lewis Acid: The size and strength of the Lewis acid can dramatically influence selectivity. Bulky Lewis acids can provide steric hindrance that favors the formation of one stereoisomer over another. In reactions like the Diels-Alder, the Lewis acid lowers the LUMO of the dienophile, increasing reaction rates and endo selectivity.[14][15]

    • Solution: Consult the literature to identify Lewis acids that have proven effective for your specific transformation. Consider screening a panel of catalysts (e.g., BF₃·OEt₂, AlCl₃, TiCl₄, SnCl₄, Zn(OTf)₂) to identify the best performer.

Q3: How does the choice of solvent impact my Lewis acid-catalyzed reaction?

A3: The solvent is not merely an inert medium; it actively influences the catalyst's efficacy. The two most significant factors are the solvent's polarity and its coordinating (donor) ability.[12]

  • Polarity vs. Coordinating Ability: There is a dichotomy between these two properties. Increasing the polarity of a non-coordinating solvent generally increases the measured Lewis acidity and can accelerate the reaction.[12] Conversely, increasing the coordinating ability (or Lewis basicity) of the solvent decreases the effective Lewis acidity because the solvent molecules compete with the substrate for the catalyst's active site.[12][16]

  • Leveling Effect: A solvent can "level" the strength of a very strong Lewis acid. For instance, a strong Lewis acid in a strongly coordinating solvent like acetonitrile will be less reactive than in a non-coordinating solvent like dichloromethane.[17]

  • Stabilization of Intermediates: The solvent can stabilize or destabilize charged intermediates or transition states. According to the Hughes-Ingold rules, a more polar solvent will accelerate a reaction if the transition state has a greater charge density than the starting materials.[16]

Q4: I am working with a chiral substrate or catalyst and am losing stereochemical purity. How can I minimize racemization?

A4: Racemization is a critical issue in asymmetric synthesis and can occur at various stages of the experimental process.

  • During the Reaction: Harsh conditions, such as high temperatures or the use of strong acids/bases, can lead to the racemization of chiral centers, particularly those alpha to a carbonyl group.[18]

    • Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., -78 °C).[11] Use milder reagents and monitor the reaction closely, quenching it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[18]

  • During Work-up: Aqueous work-ups involving strong acids or bases can cause enolization and subsequent racemization of the product.[18]

    • Solution: Use a buffered or neutral quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids or bases.[11]

  • During Purification: Standard silica gel for column chromatography is acidic and can cause racemization of sensitive compounds.[18]

    • Solution: Deactivate the silica gel by pre-treating it with a base, such as triethylamine, mixed into the eluent. Alternatively, consider using a more neutral stationary phase like alumina or purification via crystallization.[11][18]

Part 2: Visual Guides & Workflows

Visual aids can simplify complex decision-making and experimental procedures. The following diagrams were generated using Graphviz and adhere to the specified formatting guidelines.

Troubleshooting_Low_Yield start Low / No Yield Observed q_catalyst Is the Lewis Acid active? start->q_catalyst q_conditions Are Reaction Conditions Optimal? start->q_conditions check_moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) q_catalyst->check_moisture Yes action_new_catalyst Use a Fresh Bottle of Lewis Acid q_catalyst->action_new_catalyst No / Unsure action_dry Use Anhydrous Reagents/Solvents Flame-Dry Glassware Use Schlenk/Glovebox Techniques check_moisture->action_dry check_temp Check Temperature q_conditions->check_temp Yes check_loading Check Catalyst Loading q_conditions->check_loading No / Unsure action_temp Gradually Increase Temperature (monitor for side products) check_temp->action_temp action_loading Increase Catalyst Stoichiometry (especially for product-inhibited reactions) check_loading->action_loading

Caption: A decision tree for troubleshooting low reaction yield.

Catalyst_Deactivation cluster_main Common Lewis Acid Deactivation Pathways catalyst Active Lewis Acid (e.g., AlCl₃) poisoning Poisoning catalyst->poisoning inhibition Product Inhibition catalyst->inhibition water Water (H₂O) poisoning->water other_poisons Other Lewis Bases (e.g., -NR₂, -OH) poisoning->other_poisons hydrolyzed Inactive Hydrolyzed Species (e.g., AlCl₂(OH)) water->hydrolyzed Hydrolysis complex Inactive Complex other_poisons->complex Coordination product Product with Lewis Basic Site (e.g., Ketone) inhibition->product product_complex Stable Product-Catalyst Complex (Inactive) product->product_complex Complexation

Caption: Pathways for Lewis acid catalyst deactivation.

Part 3: Data Presentation & Experimental Protocols

Quantitative data and standardized procedures are essential for reproducible science.

Data Tables

Table 1: Effect of Solvent on Measured Lewis Acidity of B(C₆F₅)₃

This table summarizes the impact of solvent polarity and coordinating ability on the Lewis Acidity Units (LAU) for a common borane Lewis acid. Higher LAU values indicate stronger effective Lewis acidity.

SolventDielectric Constant (Polarity)Donor Number (Coordinating Ability)Lewis Acidity Units (LAU)Reference
Dichloromethane (DCM)9.11.237.10[12]
Diethyl Ether (Et₂O)4.319.226.50[12]
Acetonitrile (MeCN)37.514.1Unmeasurable[12]

Data demonstrates that while DCM is less polar than acetonitrile, its non-coordinating nature results in a much higher effective Lewis acidity. The strong coordinating ability of Et₂O and MeCN significantly reduces the measurable Lewis acidity.

Table 2: Effect of Lewis Acid Catalyst on a Model Diels-Alder Reaction

This table compares the performance of different Lewis acids in the reaction between cyclopentadiene and methyl acrylate.

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃Dichloromethane03>95[14]
2FeCl₃Dichloromethane0 to -20420[14]
3Ca(OTf)₂Dichloromethane0 to -20485[14]
4CaCl₂Dichloromethane0 to -204No Product[14]
5NoneDichloromethane0 to -204No Product[14]

This data highlights the dramatic rate acceleration provided by Lewis acids and shows significant performance differences between catalysts.

Experimental Protocols

Protocol 1: General Procedure for Handling Air- and Moisture-Sensitive Lewis Acids Using a Schlenk Line

This protocol outlines the essential steps for setting up a reaction under an inert atmosphere.[6][19][20][21]

  • Glassware Preparation:

    • Thoroughly clean and assemble all necessary glassware (e.g., round-bottom flask with a sidearm, condenser, addition funnel).

    • Dry the assembled glassware in an oven (at least 120 °C) for a minimum of 4 hours, or preferably overnight.

  • Inert Atmosphere Setup:

    • Remove the hot glassware from the oven and immediately connect it to a Schlenk line via thick-walled rubber tubing.

    • Secure all joints with clips. Grease ground glass joints sparingly with high-vacuum grease.

    • Evacuate the glassware under vacuum while it cools to room temperature. To remove adsorbed water more effectively, the glassware can be gently warmed with a heat gun while under vacuum (flame-drying).

    • Carefully backfill the glassware with a dry, inert gas (e.g., Nitrogen or Argon).

    • Repeat this "vacuum/backfill" cycle at least three times to ensure the complete removal of air and moisture.[20]

  • Reagent Addition:

    • Solids: Weigh solid Lewis acids and other reagents rapidly in the air and add them to the flask through a powder funnel under a positive flow of inert gas. For extremely sensitive solids, this operation must be performed in a glovebox.[21]

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Ensure the syringe is flushed with inert gas before drawing up the liquid. For larger volumes or higher precision, a cannula transfer between two sealed vessels is preferred.[19][22]

  • Running the Reaction:

    • Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the apparatus to the Schlenk line via a bubbler, which allows for visual monitoring of gas flow.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Friedel-Crafts Acylation

This protocol is a generalized method for an AlCl₃-catalyzed acylation of an aromatic substrate.[1]

  • Reaction Setup:

    • Set up a three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and an addition funnel, under an inert atmosphere as described in Protocol 1.

  • Catalyst Suspension:

    • To the reaction flask, add the anhydrous Lewis acid (e.g., aluminum chloride, 1.1 equivalents) followed by the anhydrous solvent (e.g., dichloromethane).

    • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Charge the addition funnel with a solution of the acylating agent (e.g., acetyl chloride, 1.0 equivalent) and the aromatic substrate (e.g., toluene, 1.0 equivalent) in the anhydrous solvent.

    • Add this solution dropwise to the stirred catalyst suspension over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture back to 0 °C and quench it by carefully and slowly pouring it over crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

References

Technical Support Center: Method Development for Robust Chiral Analysis of Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the robust chiral analysis of diols. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development and routine analysis. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the development of reliable and reproducible chiral separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for the chiral analysis of diols?

A1: The most common techniques for chiral analysis of diols are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[1][2][3] Each technique offers distinct advantages. HPLC with chiral stationary phases (CSPs) is widely used due to its versatility.[4][5] SFC is gaining popularity for its faster analysis times and reduced solvent consumption compared to HPLC.[1][6][] GC is suitable for volatile diols or those that can be derivatized to increase volatility.[3][8]

Q2: How do I select an appropriate chiral stationary phase (CSP) for my diol analysis?

A2: The selection of a CSP is critical and often requires screening several columns.[2][9] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point as they are versatile and effective for a wide range of compounds, including diols.[4][10] The choice of CSP will depend on the specific structure of the diol.[4] It is often beneficial to screen a set of columns with different chiral selectors to find the optimal stationary phase.[2]

Q3: When should I consider derivatization for the chiral analysis of diols?

A3: Derivatization can be beneficial in several scenarios:

  • To improve chromatographic separation: Converting the diol to a diastereomer with a chiral derivatizing agent can allow for separation on a standard achiral column.[11]

  • To enhance detection: If the diol lacks a chromophore for UV detection, derivatization with a UV-active or fluorescent tag can improve sensitivity.

  • To increase volatility for GC analysis: Silylation or acylation can make diols more amenable to GC analysis.

  • For NMR analysis: Chiral derivatizing agents, such as Mosher's acid or chiral boric acids, can be used to create diastereomers that show distinct signals in ¹H or ¹⁹F NMR, allowing for the determination of enantiomeric purity.[12][13][14][15]

Q4: What is method robustness and why is it important in chiral analysis?

A4: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[16][17][18] It provides an indication of the method's reliability during normal usage.[18] In the context of chiral analysis, which can be highly sensitive to minor changes, a robust method ensures consistent and reproducible results, which is crucial in pharmaceutical quality control and drug development.[18] Robustness testing typically involves varying parameters like mobile phase composition, flow rate, and column temperature to assess the impact on critical responses such as resolution and retention time.[16]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

Q: My chiral column is not separating the diol enantiomers. What should I do?

A:

  • Optimize the Mobile Phase:

    • Normal Phase (NP) HPLC/SFC: Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) and the polar modifier (e.g., isopropanol, ethanol).[4] Small changes in the modifier percentage can have a significant impact on selectivity.

    • Reversed-Phase (RP) HPLC: Modify the aqueous-organic mobile phase composition. Consider different organic modifiers like acetonitrile or methanol.

    • Additives: For acidic or basic diols, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[2]

  • Screen Different Chiral Columns: If mobile phase optimization is unsuccessful, the chosen CSP may not be suitable for your diol. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[2][9]

  • Lower the Temperature: Reducing the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase analysis time and backpressure.

  • Consider Derivatization: If direct methods fail, consider derivatizing the diol with a chiral reagent to form diastereomers that can be separated on an achiral column.[11]

Issue 2: Peak Tailing

Q: The peaks for my diol enantiomers are tailing. How can I improve the peak shape?

A:

  • Check for Column Overload: Injecting too much sample can lead to peak tailing, especially on chiral columns where the stationary phase capacity can be lower than on achiral columns.[19] Reduce the injection volume or sample concentration. The characteristic of an overloaded peak on cyclodextrin stationary phases is often a tailing peak.[19]

  • Address Secondary Interactions: Tailing can be caused by unwanted interactions between the analyte and the stationary phase.

    • Mobile Phase Additives: For ionizable diols, adding a competing acid or base to the mobile phase can minimize these interactions.

    • pH Adjustment (RP-HPLC): Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form.

  • Column Contamination or Degradation:

    • Column Washing: Flush the column with a strong solvent (compatible with the CSP) to remove strongly retained impurities.

    • Column Regeneration: For some polysaccharide-based columns, specific regeneration procedures can restore performance after extended use.[20]

    • A dead or poorly performing column can also be the cause.[21]

  • Extra-Column Effects: Ensure that the tubing and connections in your HPLC/SFC system are minimized in length and diameter to reduce dead volume, which can contribute to peak tailing.

Issue 3: Peak Splitting

Q: My chromatogram shows split peaks for one or both enantiomers. What is the cause and how can I fix it?

A:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[22] Whenever possible, dissolve the sample in the mobile phase.

  • Partial Column Blockage: A blocked inlet frit can distort the sample band as it enters the column, leading to split peaks.[22] Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.

  • Column Void or Channeling: A void at the column inlet or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks. This usually indicates a damaged column that needs to be replaced.

  • On-Column Degradation or Isomerization: The diol may be unstable under the analytical conditions, leading to the formation of other species. This is less common but should be considered if other causes are ruled out.

Data Presentation

Table 1: Comparison of Chiral Separation Techniques for Diols

TechniqueTypical Stationary PhaseMobile PhaseKey AdvantagesCommon Challenges
HPLC (Normal Phase) Polysaccharide-based CSPsHexane/Heptane with alcohol modifierWide applicability, high selectivityHigh consumption of organic solvents, potential for analyte solubility issues[23]
HPLC (Reversed Phase) Derivatized cyclodextrins, macrocyclic glycopeptidesWater/Buffer with Acetonitrile/MethanolCompatible with aqueous samplesGenerally lower selectivity than normal phase for many chiral compounds
SFC Polysaccharide-based CSPsSupercritical CO₂ with alcohol modifierFast analysis, reduced organic solvent use, low viscosity[6][]Requires specialized instrumentation, less suitable for highly polar compounds
GC Derivatized cyclodextrinsInert gas (e.g., He, H₂)High resolution for volatile compoundsRequires analyte to be volatile or derivatized, high temperature may cause degradation

Table 2: Influence of Mobile Phase Modifier on Enantiomeric Resolution (Rs) of a Hypothetical Diol on a Polysaccharide-Based CSP

Modifier (in Hexane)Modifier Percentage (%)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
Isopropanol58.29.51.8
Isopropanol106.57.21.2
Isopropanol155.15.50.8
Ethanol59.110.82.1
Ethanol107.38.31.5

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Novel Diol
  • Column Selection and Screening:

    • Select a set of 3-4 chiral columns with diverse selectivities (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA).

    • Prepare a stock solution of the racemic diol at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 5 µL.

  • Method Optimization:

    • If partial separation is observed, optimize the percentage of the alcohol modifier. Decrease the modifier percentage to increase retention and potentially improve resolution. Increase it to decrease retention time.

    • Try a different alcohol modifier (e.g., ethanol instead of IPA) as this can significantly alter selectivity.

    • If peaks are broad or tailing and the diol has acidic or basic properties, add 0.1% of a suitable additive (e.g., TFA for acids, DEA for bases) to the mobile phase.[2]

    • Optimize the column temperature (e.g., test at 15 °C, 25 °C, and 40 °C) to find the best balance between resolution and analysis time.

  • Method Robustness Check:

    • Once optimal conditions are found, perform small, deliberate variations of the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, temperature ±5 °C) to ensure the method is robust.[16][17]

Protocol 2: Derivatization of a Diol for Chiral GC Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the diol into a vial.

    • Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or dichloromethane).

  • Derivatization Reaction (Silylation):

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

  • GC Analysis:

    • Column: Select a GC column with a chiral stationary phase (e.g., a cyclodextrin-based column like Rt-βDEXsm).

    • Injection: Inject 1 µL of the derivatized sample.

    • GC Conditions:

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start with an initial temperature hold (e.g., 100 °C for 2 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 220 °C) and hold.

      • Detector: Flame Ionization Detector (FID) at 270 °C.

  • Data Analysis:

    • Integrate the peak areas for the two diastereomeric derivatives to determine the enantiomeric ratio.

Visualizations

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation & Finalization start Define Diol Analyte & Analytical Goals info Gather Information: Structure, pKa, Solubility start->info select_tech Select Technique (HPLC, SFC, GC) info->select_tech select_csp Select & Screen Chiral Columns (CSPs) select_tech->select_csp select_mp Screen Mobile Phases & Modifiers select_csp->select_mp optimize Optimize Parameters: - Mobile Phase Ratio - Temperature - Flow Rate select_mp->optimize derivatize Consider Derivatization select_mp->derivatize No Separation optimize->derivatize Resolution < 1.5 robustness Robustness Testing optimize->robustness Resolution > 1.5? derivatize->select_tech Re-screen validation Method Validation (ICH Guidelines) robustness->validation final_method Final Robust Method validation->final_method

Caption: Workflow for Chiral Method Development.

Troubleshooting_Poor_Resolution cluster_new New Method cluster_established Established Method start Problem: Poor Enantiomeric Resolution q1 Is this a new or established method? start->q1 a1 Optimize Mobile Phase: - Adjust modifier % - Change modifier type - Additives (acid/base) q1->a1 New b1 Check System Suitability: - Standard Injection OK? q1->b1 Established a2 Screen Different Chiral Columns (CSPs) a1->a2 a3 Lower Column Temperature a2->a3 end_good Resolution Improved a3->end_good b2 Verify Mobile Phase Preparation b1->b2 No end_bad Still Poor Resolution: Consider Derivatization or New Column b1->end_bad Yes b3 Inspect Column: - Age / Usage? - Contamination? b2->b3 b4 Flush or Regenerate Column b3->b4 b4->end_good

References

Technical Support Center: Enhancing Resolution Between Diastereomers in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of diastereomeric signals in NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My diastereomers have overlapping signals in the 1H NMR spectrum. What is the first thing I should try?

A1: Before employing any additives, simple changes to the experimental conditions can sometimes improve resolution. First, try acquiring the spectrum in a different deuterated solvent.[1] A change in solvent can alter the chemical environment of the diastereomers, potentially leading to better separation of their signals. Solvents like benzene-d6, acetone-d6, or methanol-d4 can induce different chemical shifts compared to the commonly used chloroform-d6.[1] Additionally, acquiring the spectrum at a higher magnetic field strength will increase the dispersion of signals and may resolve the overlap.

Q2: What are the main chemical methods to improve the resolution of diastereomers?

A2: There are three primary classes of chemical agents used to enhance the resolution of diastereomers (and enantiomers by converting them into diastereomeric complexes):

  • Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form new diastereomeric compounds with covalently modified structures, which often exhibit larger chemical shift differences.[2][3][4]

  • Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding, dipole-dipole forces, or π-π stacking.[3][5][6][7] This transient interaction leads to different time-averaged chemical shifts for the diastereomers.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that coordinate to Lewis basic sites in the analyte, inducing large changes in the chemical shifts of nearby nuclei.[8][9][10] Chiral LSRs can induce differential shifts for diastereomers.

Q3: When should I choose a Chiral Derivatizing Agent (CDA) over a Chiral Solvating Agent (CSA)?

A3: The choice depends on your sample and the information you need.

  • Use a CDA when: You have a reactive functional group (like an alcohol or amine) and are struggling to get resolution with non-covalent methods.[2] Derivatization often leads to larger and more reliable separation of signals.[4] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example of a CDA used to form diastereomeric esters or amides.[2]

  • Use a CSA when: You want a quick and non-destructive method. CSAs are simply added to the NMR tube, and no reaction or subsequent purification is needed.[6][7] This method is advantageous when the analyte is sensitive or available in limited quantities.

Q4: Can advanced NMR pulse sequences help in resolving diastereomeric signals?

A4: Yes, advanced NMR techniques can be very effective. "Pure shift" NMR methods, for instance, can collapse complex multiplets into singlets, dramatically increasing spectral resolution without significant loss in signal-to-noise ratio.[11] This can be particularly useful when the chemical shift difference between diastereomeric signals is smaller than their coupling constants.[11]

Troubleshooting Guides

Issue 1: Poor Resolution with Chiral Solvating Agents (CSAs)

Symptom: No significant change in the spectrum or only minor broadening of signals after adding a CSA.

Possible Cause Troubleshooting Step
Incorrect CSA Choice The CSA may not have suitable interaction sites for your analyte. Try a different CSA with complementary functionality (e.g., a hydrogen bond donor for an acceptor analyte).
Suboptimal Concentration The concentration of the CSA is critical. Prepare a series of samples with varying analyte-to-CSA molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5) to find the optimal concentration that provides the best separation without causing excessive line broadening.
Solvent Interference The NMR solvent may be competing with the analyte for interaction with the CSA. Try a less coordinating solvent (e.g., switch from CDCl3 to C6D6).
Temperature Effects The equilibrium between the free and complexed states is temperature-dependent. Acquiring spectra at different temperatures (e.g., room temperature, 0°C, -20°C) can sometimes improve resolution.
Issue 2: Problems with Chiral Derivatizing Agents (CDAs)

Symptom: The reaction with the CDA is incomplete, or the resulting spectrum is complex and difficult to interpret.

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the derivatization reaction goes to completion. Use a slight excess of the CDA and a suitable catalyst if necessary. Monitor the reaction by TLC or a preliminary NMR to confirm full conversion.
Kinetic Resolution If one diastereomer reacts faster than the other, the resulting ratio in the NMR spectrum will not reflect the original ratio.[12] Ensure the reaction is driven to completion to minimize this effect.
Racemization The CDA or the analyte may racemize under the reaction conditions. Use mild reaction conditions and optically pure derivatizing agents.[4]
Signal Overlap Even after derivatization, signals may overlap. Consider using a CDA containing a nucleus other than ¹H or ¹³C, such as ¹⁹F or ³¹P, and acquire the corresponding heteronuclear NMR spectrum.[13] This can provide a much simpler spectrum with well-separated signals.[3][13]
Issue 3: Line Broadening with Lanthanide Shift Reagents (LSRs)

Symptom: Signals are significantly broadened upon addition of the LSR, making integration and analysis difficult.

Possible Cause Troubleshooting Step
High LSR Concentration The paramagnetic nature of LSRs can cause significant line broadening at high concentrations.[13][14] Use the lowest possible concentration of the LSR that still provides adequate signal separation. Perform a titration experiment, adding small aliquots of the LSR and acquiring a spectrum after each addition to find the optimal concentration.
Presence of Water LSRs are Lewis acids and are sensitive to moisture.[14] Ensure your sample and solvent are scrupulously dry. Water can compete with the analyte for coordination to the lanthanide ion, reducing the effectiveness of the LSR.
Incorrect LSR Choice Different lanthanides induce shifts in different directions (e.g., Europium complexes typically cause downfield shifts, while Praseodymium complexes cause upfield shifts).[9] If one type of LSR shifts a signal into a crowded region, try another that shifts it in the opposite direction.

Experimental Protocols

Protocol 1: Resolution Enhancement using a Chiral Solvating Agent (CSA)
  • Sample Preparation: Prepare a solution of your diastereomeric mixture in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • CSA Titration:

    • Prepare a stock solution of the chosen CSA in the same deuterated solvent.

    • Add a small, measured aliquot of the CSA stock solution to the NMR tube (e.g., 0.25 molar equivalents).

    • Acquire a ¹H NMR spectrum.

    • Repeat the addition of the CSA in increments (e.g., 0.5, 1.0, 1.5, 2.0 equivalents), acquiring a spectrum at each step.

  • Data Analysis: Compare the spectra to identify the CSA concentration that provides the best resolution of the diastereomeric signals without significant line broadening.

Protocol 2: Derivatization with Mosher's Acid Chloride (a CDA)
  • Reaction Setup: In a dry reaction vial, dissolve the alcohol or amine analyte (1 equivalent) in a dry, aprotic solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP).

  • Derivatization: Add Mosher's acid chloride (or another suitable CDA) (1.1 equivalents) dropwise to the solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction, and perform a standard aqueous work-up to remove excess reagents. Purify the resulting diastereomeric esters or amides by column chromatography if necessary.

  • NMR Analysis: Dissolve the purified diastereomers in a deuterated solvent and acquire the ¹H NMR spectrum. The signals for the newly formed diastereomers should be well-resolved.[2]

Visualizations

experimental_workflow Workflow for Enhancing Diastereomer Resolution cluster_0 Initial Analysis cluster_1 Optimization & Chemical Methods cluster_2 Advanced Methods cluster_3 Outcome start Diastereomeric Mixture with Overlapping NMR Signals solvent Change Solvent / Increase Field Strength start->solvent Simple Adjustment csa Add Chiral Solvating Agent (CSA) start->csa Non-Covalent cda Use Chiral Derivatizing Agent (CDA) start->cda Covalent lsr Add Lanthanide Shift Reagent (LSR) start->lsr Paramagnetic pure_shift Pure Shift NMR start->pure_shift Instrumental resolved Resolved Diastereomeric Signals solvent->resolved csa->resolved cda->resolved lsr->resolved pure_shift->resolved

Caption: General workflow for troubleshooting and resolving overlapping diastereomeric NMR signals.

csa_mechanism Mechanism of Chiral Solvating Agents (CSAs) cluster_complexes Formation of Transient Diastereomeric Complexes cluster_nmr Observed NMR Spectrum D1 Diastereomer 1 Complex1 [D1-CSA] Complex D1->Complex1 D2 Diastereomer 2 Complex2 [D2-CSA] Complex D2->Complex2 CSA Chiral Solvating Agent CSA->Complex1 CSA->Complex2 NMR_Signal1 Time-averaged Signal 1 (δ₁) Complex1->NMR_Signal1 Fast Exchange NMR_Signal2 Time-averaged Signal 2 (δ₂) Complex2->NMR_Signal2 Fast Exchange Note δ₁ ≠ δ₂

Caption: How CSAs induce separate NMR signals for diastereomers through fast-exchange complexation.

References

Validation & Comparative

A Comparative Guide to the Validation of (3R,6R)-3,6-Octanediol's Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring stereochemical purity and predicting biological activity. This guide provides a comprehensive comparison of the primary spectroscopic methods used to validate the absolute configuration of chiral diols, with a focus on (3R,6R)-3,6-octanediol. While direct experimental data for this specific molecule is not extensively published, this guide leverages established methodologies and data from analogous acyclic diols to present a practical framework for its stereochemical validation.

The principal methods for determining the absolute configuration of chiral diols, such as this compound, are Mosher's ester analysis, which is a nuclear magnetic resonance (NMR) based technique, and induced Circular Dichroism (CD) spectroscopy with a dimolybdenum tetraacetate auxiliary. A third, definitive method is single-crystal X-ray crystallography, though its application is contingent on the ability to produce high-quality crystals.

Comparison of Key Performance Metrics

The selection of an appropriate analytical method often involves a trade-off between the certainty of the result, the amount of sample required, and the experimental complexity.

FeatureMosher's Ester Analysis (NMR)Induced Circular Dichroism (CD)Single-Crystal X-ray Crystallography
Principle Analysis of ¹H NMR chemical shift differences in diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.[1][2]Measurement of the CD spectrum of an in situ formed complex between the diol and dimolybdenum tetraacetate.Diffraction of X-rays by a single crystal of the compound or a suitable derivative.
Sample State SolutionSolutionSolid (single crystal)
Sample Amount MilligramsMilligramsMicrograms to Milligrams
Analysis Time 4-6 hours of active effort over 1-2 days.[1]HoursDays to weeks (including crystallization)
Key Advantage Does not require a chromophore.High sensitivity and applicable to a wide range of diols.Provides an unambiguous 3D structure.
Limitations Requires the synthesis of two derivatives; spectral overlap can be an issue in complex molecules.Requires a diol functionality; the empirical rules are based on the conformation of the formed complex.Dependent on the ability to grow high-quality single crystals.

Experimental Protocols

Detailed methodologies for Mosher's ester analysis and induced circular dichroism spectroscopy are presented below. These protocols are based on established procedures for acyclic diols and are directly applicable to the validation of this compound's absolute configuration.

Mosher's Ester Analysis Protocol

This method involves the preparation of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by the comparative analysis of their ¹H NMR spectra.[1][2]

1. Preparation of the (S)-MTPA and (R)-MTPA Esters:

  • To a solution of this compound (1 equivalent) in dry pyridine or dichloromethane, add (R)-(-)-MTPA chloride (2.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting bis-(S)-MTPA ester by flash column chromatography.

  • Repeat the procedure using (S)-(+)-MTPA chloride to synthesize the bis-(R)-MTPA ester.

2. ¹H NMR Analysis:

  • Acquire the ¹H NMR spectra of both the bis-(S)-MTPA and bis-(R)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).

  • Assign the proton resonances for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.

3. Data Analysis (Advanced Mosher's Method):

  • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δₛ - δᵣ.

  • Draw a planar model of the MTPA esters with the MTPA phenyl group and the trifluoromethyl group in the plane, and the ester linkage anti-periplanar.

  • Protons located on one side of this plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values, allowing for the assignment of the absolute configuration at the chiral centers.

Induced Circular Dichroism (CD) Spectroscopy Protocol

This method relies on the in situ formation of a chiral complex between the diol and dimolybdenum tetraacetate [Mo₂(OAc)₄], which exhibits a characteristic CD spectrum.

1. Sample Preparation:

  • Prepare a stock solution of dimolybdenum tetraacetate in a suitable solvent (e.g., DMSO).

  • Prepare a solution of the diol, this compound, in the same solvent.

2. CD Measurement:

  • Mix the diol solution with the dimolybdenum tetraacetate solution in a 1:1 molar ratio.

  • Record the CD spectrum of the mixture over a wavelength range of 250-500 nm at regular time intervals until the spectrum is stable.

3. Data Analysis:

  • The sign of the Cotton effect in the 300-400 nm region is correlated to the absolute configuration of the diol based on empirical rules. For a 1,2-diol, a positive Cotton effect around 310 nm corresponds to a positive O-C-C-O torsion angle, indicating an (R,R) or (S,S) configuration depending on the substituents. For a 1,4-diol like the structural motif in 3,6-octanediol, the interpretation is based on the preferred conformation of the seven-membered ring formed with the dimolybdenum moiety.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: ¹H NMR Data for the Bis-MTPA Esters of a Representative Acyclic Diol

Protonδ (S-ester) [ppm]δ (R-ester) [ppm]Δδ (δₛ - δᵣ) [ppm]
H-25.105.05+0.05
H-31.651.75-0.10
H-4a1.501.58-0.08
H-4b1.401.45-0.05
H-55.125.07+0.05
H-61.671.77-0.10
OMe3.543.56-0.02

Note: The signs of the Δδ values are used to determine the absolute configuration based on the Mosher's method model.

Table 2: Induced Circular Dichroism Data for a Representative Acyclic Diol with Mo₂(OAc)₄

BandWavelength (nm)Sign of Cotton EffectInferred Torsion AngleAssigned Absolute Configuration
I~400PositivePositiveR,R
II~310PositivePositiveR,R

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in determining the absolute configuration.

Mosher_Method_Workflow cluster_synthesis Derivative Synthesis cluster_analysis NMR Analysis & Interpretation Diol This compound R_MTPA (R)-MTPA-Cl Diol->R_MTPA Reacts with S_MTPA (S)-MTPA-Cl Diol->S_MTPA Reacts with Bis_R_ester Bis-(R)-MTPA Ester R_MTPA->Bis_R_ester Bis_S_ester Bis-(S)-MTPA Ester S_MTPA->Bis_S_ester NMR_R ¹H NMR of Bis-(R)-MTPA Ester Bis_R_ester->NMR_R NMR_S ¹H NMR of Bis-(S)-MTPA Ester Bis_S_ester->NMR_S Delta_delta Calculate Δδ = δs - δr NMR_R->Delta_delta NMR_S->Delta_delta Model Apply Mosher's Model Delta_delta->Model Config Assigned Absolute Configuration Model->Config

Workflow for Mosher's Ester Analysis.

Induced_CD_Workflow Diol This compound Complex In situ Complex Formation Diol->Complex Mo_reagent Dimolybdenum Tetraacetate [Mo₂(OAc)₄] Mo_reagent->Complex CD_spec Measure Circular Dichroism Spectrum Complex->CD_spec Analysis Analyze Sign of Cotton Effects CD_spec->Analysis Config Assigned Absolute Configuration Analysis->Config

Workflow for Induced Circular Dichroism Spectroscopy.

Conclusion

The validation of the absolute configuration of this compound can be confidently achieved using established spectroscopic techniques. Mosher's ester analysis provides a robust NMR-based method that does not rely on the presence of a chromophore, while induced circular dichroism with dimolybdenum tetraacetate offers a sensitive and rapid alternative. For ultimate confirmation, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. The choice of method will depend on the specific experimental constraints and the level of certainty required. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can effectively and reliably validate the absolute stereochemistry of this compound and other similar chiral diols.

References

A Comparative Guide to Chiral Purity Analysis of Diols: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of chiral purity is a critical aspect of chemical analysis, particularly for chiral diols which are common intermediates and final products in pharmaceuticals and other fine chemicals. The two most prominent chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is dictated by the physicochemical properties of the diol, the required sensitivity, and available instrumentation. This guide provides an objective comparison of chiral HPLC and GC for the analysis of diols, supported by experimental data and detailed protocols to aid in method selection.

At a Glance: HPLC vs. GC for Chiral Diol Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in the liquid phase based on differential partitioning between a chiral stationary phase and a liquid mobile phase.[1]Separation in the gas phase based on differential partitioning between a chiral stationary phase and a gaseous mobile phase.[1]
Analyte Volatility Not a limiting factor; suitable for a wide range of non-volatile and thermally labile diols.[2]Requires analytes to be volatile and thermally stable. Diols typically require derivatization to increase volatility.[2]
Sample Derivatization Generally not required, but can be used to improve separation or detection.Often mandatory for diols to increase volatility and thermal stability.
Typical Chiral Stationary Phases Polysaccharide-based (e.g., Chiralcel®, Chiralpak®)Cyclodextrin-based or amino acid-derived.[1]
Instrumentation Cost Generally higher due to high-pressure pumps and sophisticated detectors.[2]Generally lower, although high-resolution mass spectrometry detectors can be expensive.[2]
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.[2]Lower, as it primarily uses gases as the mobile phase.[2]
Analysis Time Can range from 10-60 minutes.[3]Often faster, with run times of a few minutes to seconds for volatile compounds.[3]

Quantitative Data Summary

The following table summarizes typical performance data for the chiral analysis of a representative diol, hydrobenzoin (1,2-diphenyl-1,2-ethanediol), and other similar diols using HPLC and GC.

ParameterChiral HPLC (SFC) for Hydrobenzoin[1]Chiral GC (representative for a 1,2-diol)[1]
Chiral Stationary Phase Polysaccharide-basedCyclodextrin-based
Resolution (Rs) > 1.5> 1.5
Analysis Time < 10 minutes< 15 minutes
Linearity (r²) > 0.999> 0.99
Accuracy (Recovery %) 98.0% - 102.0%95.0% - 105.0%
Limit of Quantification (LOQ) ~0.2 - 0.4 mg/L (for similar diols)[4]Analyte dependent, generally low µg/L to ng/L range

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical procedures. The following sections provide representative protocols for the chiral purity analysis of diols using HPLC and GC.

Chiral HPLC Method for a Diol

This protocol describes a normal-phase HPLC method for the enantiomeric separation of a chiral diol.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

  • Mobile Phase: n-hexane/isopropanol (90:10, v/v). The ratio may need to be optimized for specific diols.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection: UV at 220 nm or a wavelength appropriate for the analyte.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the diol sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral GC Method for a Diol (with Derivatization)

This protocol outlines a typical GC method for the analysis of a chiral diol following derivatization.

1. Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the diol sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine, DMF).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector Temperature: 250 °C (FID).

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

Decision Workflow for Chiral Diol Analysis

The selection between HPLC and GC for chiral diol analysis can be guided by a systematic workflow that considers the properties of the analyte and the analytical requirements.

G cluster_input Analyte & Method Requirements cluster_decision Method Selection cluster_hplc HPLC Pathway cluster_gc GC Pathway start Chiral Diol Sample volatility Assess Volatility & Thermal Stability start->volatility requirements Define Analytical Requirements (Sensitivity, Speed, Cost) start->requirements is_volatile Volatile & Thermally Stable? volatility->is_volatile hplc_method Develop Chiral HPLC Method requirements->hplc_method gc_method Develop Chiral GC Method requirements->gc_method derivatize_q Derivatization Feasible? is_volatile->derivatize_q No is_volatile->gc_method Yes hplc_analysis Analyze Sample hplc_method->hplc_analysis hplc_data Obtain Chiral Purity Data hplc_analysis->hplc_data derivatize_q->hplc_method No derivatize Perform Derivatization derivatize_q->derivatize Yes derivatize->gc_method gc_analysis Analyze Derivatized Sample gc_method->gc_analysis gc_data Obtain Chiral Purity Data gc_analysis->gc_data

Caption: Workflow for selecting between HPLC and GC for chiral diol analysis.

Conclusion

Both chiral HPLC and GC are powerful techniques for the determination of the enantiomeric purity of diols. The primary deciding factor is the volatility and thermal stability of the analyte.[1] HPLC is a more versatile technique, readily applicable to a wide range of diols without the need for derivatization.[2] In contrast, GC often provides higher separation efficiency and faster analysis times but typically necessitates a derivatization step to enhance the volatility of the diols.[3][6] The choice of method should be made after careful consideration of the analyte's properties, the specific analytical requirements of the project, and the available instrumentation. For regulated environments, cross-validation of results using both techniques can provide the highest level of confidence in the analytical data.[2]

References

Enantioselective Biological Activity: A Comparative Analysis of (3R,6R)-3,6-Octanediol and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different, and sometimes opposing, pharmacological, toxicological, and physiological effects. This guide provides a comparative overview of the biological activity of (3R,6R)-3,6-Octanediol and its enantiomer, (3S,6S)-3,6-Octanediol, with a focus on providing supporting experimental context and methodologies.

While direct comparative studies on the biological activity of the enantiomers of 3,6-octanediol are not extensively available in public literature, the principles of stereospecificity can be illustrated through closely related chiral diols, such as 2,3-octanediol, which serve as insect pheromones. The biological response to these molecules is often highly dependent on their specific stereochemistry.

Case Study: Pheromonal Activity of 2,3-Octanediol Enantiomers in the Longhorn Beetle (Megopis costipennis)

A notable example of enantioselective biological activity is observed in the female-produced sex pheromone of the longhorn beetle, Megopis costipennis. Research has identified a specific stereoisomer of 2,3-octanediol as the active pheromonal component.

Comparative Biological Activity

The behavioral response of male Megopis costipennis to different stereoisomers of 2,3-octanediol demonstrates a clear instance of enantioselectivity.

Compound/StimulusBiological Activity (Attraction of Males)
(2R,3S)-2,3-Octanediol Active
(2S,3R)-2,3-Octanediol Inactive (Not Antagonistic)
Racemic anti-2,3-Octanediol Active

Data inferred from field trial results where males were equally attracted to the active enantiomer and the racemic mixture.

Experimental Protocols

The determination of enantioselective pheromonal activity typically involves a combination of chemical analysis and behavioral and electrophysiological assays.

Volatile Collection and Analysis
  • Objective: To identify and quantify the chemical compounds emitted by the insect.

  • Method: Volatiles from virgin female and male beetles are collected separately by placing them in a controlled environment (e.g., a glass chamber) and drawing air over them through a sorbent trap (e.g., Porapak Q). The trapped compounds are then eluted with a solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the chemical structures.

Electrophysiological Analysis (Electroantennography - EAG)
  • Objective: To measure the response of the insect's antenna to specific chemical compounds.

  • Method: An isolated antenna from a male beetle is mounted between two electrodes. A puff of air containing a specific enantiomer of the pheromone is delivered to the antenna. The resulting change in electrical potential across the antenna (the EAG response) is recorded. A stronger EAG response indicates a greater sensitivity of the antennal olfactory receptor neurons to that specific compound.

Behavioral Assays (Field Trapping)
  • Objective: To assess the behavioral response of the insect to potential pheromone candidates in a natural environment.

  • Method: Traps are baited with lures containing individual enantiomers, a racemic mixture, or a control (solvent only). The traps are placed in the field, and the number of male beetles captured in each trap is recorded over a specific period. Higher trap catches with a particular enantiomer indicate its role as an attractant.

Signaling and Response Pathway

The perception of a pheromone and the subsequent behavioral response involves a series of steps, from the binding of the pheromone to a receptor to the activation of neural circuits that govern behavior.

Pheromone_Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron cluster_brain Insect Brain (Antennal Lobe) Pheromone (2R,3S)-2,3-Octanediol OR Odorant Receptor (OR) Pheromone->OR Binds to SignalTransduction Signal Transduction Cascade OR->SignalTransduction Activates IonChannel Ion Channel Depolarization Neuron Depolarization IonChannel->Depolarization Causes SignalTransduction->IonChannel Opens Glomerulus Glomerulus Activation Depolarization->Glomerulus Signal to Interneuron Interneuron Activation Glomerulus->Interneuron Behavior Behavioral Response (Attraction) Interneuron->Behavior Triggers

Caption: Simplified pheromone signal transduction pathway in an insect.

Experimental Workflow

The process of identifying and characterizing an enantioselective pheromone follows a logical progression from chemical identification to behavioral validation.

Experimental_Workflow VolatileCollection Volatile Collection from Insects GCMS GC-MS Analysis VolatileCollection->GCMS StructureID Structure Identification (2,3-Octanediol) GCMS->StructureID Synthesis Synthesis of Enantiomers StructureID->Synthesis EAG Electroantennography (EAG) Synthesis->EAG FieldTrapping Field Trapping (Behavioral Assay) Synthesis->FieldTrapping ActivityConfirmation Confirmation of Active Enantiomer EAG->ActivityConfirmation FieldTrapping->ActivityConfirmation

Caption: Workflow for pheromone identification and activity testing.

This guide highlights the critical role of stereochemistry in biological systems. While specific data for this compound remains to be fully elucidated in publicly accessible research, the principles demonstrated with the structurally similar 2,3-octanediol underscore the necessity for enantiomerically pure compounds in drug development and other life science applications to ensure targeted efficacy and minimize off-target effects.

Rhodium vs. Palladium: A Comparative Guide to Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of catalyst is paramount to achieving high stereoselectivity and efficiency. Among the most powerful tools available to chemists are complexes of rhodium and palladium. While both are transition metals frequently employed in catalysis, their distinct electronic properties and reactivity profiles make them suitable for different, often complementary, applications. This guide provides an objective comparison of rhodium and palladium catalysts in key asymmetric transformations, supported by experimental data and detailed protocols to aid researchers in catalyst selection and methods development.

Core Strengths: A Tale of Two Metals

Rhodium catalysts, particularly Rh(I) complexes, are unparalleled in their ability to catalyze asymmetric hydrogenation of prochiral olefins.[1] Their oxophilicity and the well-defined chiral pockets created by diphosphine ligands enable highly efficient and enantioselective delivery of hydrogen to functionalized double bonds, such as those found in dehydroamino acids and enamides.[1]

Palladium catalysts, on the other hand, are masters of carbon-carbon bond formation .[1] Palladium's facile cycling between Pd(0) and Pd(II) oxidation states is the cornerstone of its utility in reactions like asymmetric allylic alkylation (AAA) and conjugate additions , where it excels at activating substrates and mediating nucleophilic attack.[1][2]

Performance Data at a Glance

The following tables summarize the performance of representative rhodium and palladium catalysts in key asymmetric reactions. These data highlight the typical applications and expected outcomes for each metal.

Asymmetric Hydrogenation

Rhodium is the undisputed catalyst of choice for the asymmetric hydrogenation of functionalized olefins, consistently delivering high yields and exceptional enantioselectivity.

SubstrateCatalyst SystemS/C RatioConditionsYield (%)ee (%)Ref.
Methyl (Z)-α-acetamidocinnamate[Rh((R,R)-Chiraphite)(COD)]BF₄100:11-10 atm H₂, MeOH, rt, 12-24h>99>99[1]
(Z)-α-acetamidocinnamic acid[Rh((R,R)-Chiraphite)(COD)]BF₄100:11-10 atm H₂, MeOH, rt, 12-24h>9998[1]
Itaconic acid dimethyl ester[Rh((R,R)-Chiraphite)(COD)]BF₄100:11-10 atm H₂, MeOH, rt, 12-24h>9997[1]
Asymmetric Allylic Alkylation (AAA)

Palladium catalysts are highly effective for asymmetric allylic alkylation, enabling the enantioselective formation of new carbon-carbon bonds.

Allylic SubstrateNucleophileCatalyst SystemConditionsYield (%)ee (%)Ref.
1,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd₂((R,R)-Chiraphite)₃]NaH, THF, rt, 2-4h>9994[1]
1,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd(η³-C₃H₅)Cl]₂ / Ligand 3eBSA, LiOAc, Toluene, rt, 24h9396
1,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd(η³-C₃H₅)Cl]₂ / Ligand 3aBSA, LiOAc, CH₂Cl₂, rt, 24h8790[3]

BSA = N,O-bis(trimethylsilyl)acetamide

Asymmetric Conjugate Addition

Both rhodium and palladium can catalyze asymmetric conjugate additions of organoboron reagents to α,β-unsaturated systems, with the choice of catalyst and ligand being crucial for achieving high enantioselectivity.

EnoneOrganoboron ReagentCatalyst SystemConditionsYield (%)ee (%)Ref.
2-CyclohexenonePhenylboronic acid[Rh(acac)(C₂H₄)₂] / (S)-BINAPDioxane/H₂O, 100°C, 3h9997[2]
2-CyclohexenonePhenylboronic acidPd(OCOCF₃)₂ / (S)-t-BuPyOxClCH₂CH₂Cl, 60°C, 12h9993[4]
3-Methyl-2-cyclohexenonePhenylboronic acidPd(OCOCF₃)₂ / (S)-t-BuPyOxClCH₂CH₂Cl, 60°C, 12h9993[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific substrates and ligands.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This procedure outlines a general method for the asymmetric hydrogenation of a benchmark dehydroamino acid ester using a Rh(I)-Chiraphite catalyst.

Catalyst Preparation (In situ):

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor, such as [Rh(COD)₂]BF₄ (1 equivalent), in a degassed solvent like dichloromethane (DCM).

  • In a separate flask, dissolve the chiral diphosphine ligand, for example, (R,R)-Chiraphite (1 equivalent), in DCM.

  • Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring.

  • Stir the resulting solution for 15-60 minutes to allow for the formation of the active catalyst complex.

Asymmetric Hydrogenation:

  • Place the substrate, Methyl (Z)-α-acetamidocinnamate (e.g., 0.5 mmol), and the pre-formed catalyst solution (e.g., 1 mol%) in a pressure-resistant vessel (e.g., a Parr shaker flask) equipped with a magnetic stir bar.

  • Under an inert atmosphere, add a degassed solvent such as methanol (e.g., 5 mL).

  • Seal the vessel, then purge with H₂ gas three times.

  • Pressurize the vessel to the desired pressure (e.g., 1-10 atm H₂) and stir vigorously at room temperature for the specified time (e.g., 12-24 hours).

  • After the reaction, carefully vent the H₂ gas and purge with nitrogen.

  • Remove the solvent in vacuo. The residue can be purified by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.[1]

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl acetate

This protocol describes a typical procedure for the palladium-catalyzed asymmetric allylic alkylation of a standard substrate with a soft nucleophile.

  • To a mixture of [Pd(η³-C₃H₅)Cl]₂ (e.g., 0.01 mmol) and the chiral ligand (e.g., 0.03 mmol) in a Schlenk tube under an argon atmosphere, add the solvent (e.g., 1 mL of CH₂Cl₂ or Toluene).

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (e.g., 1.5 mmol) and a catalytic amount of an acetate salt such as lithium acetate (LiOAc) (e.g., 0.01 mmol).

  • Add the racemic allylic substrate, 1,3-diphenyl-2-propenyl acetate (e.g., 0.5 mmol), and the nucleophile, dimethyl malonate (e.g., 1.5 mmol), at room temperature.

  • Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring the progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and wash with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[3]

Logical Workflow and Mechanistic Considerations

The choice between a rhodium or palladium catalyst is fundamentally driven by the desired transformation. The following diagram illustrates a simplified decision-making workflow.

G Catalyst Selection Workflow for Asymmetric Synthesis cluster_h2 cluster_cc cluster_conjugate start Define Target Transformation reaction_type What is the key bond formation? start->reaction_type h2_formation H-X Addition (e.g., Hydrogenation) reaction_type->h2_formation cc_formation C-C Bond Formation reaction_type->cc_formation rh_catalyst Select Rhodium Catalyst h2_formation->rh_catalyst cc_type Reaction Sub-type? cc_formation->cc_type pd_catalyst Select Palladium Catalyst cc_type->pd_catalyst Allylic Alkylation, Cross-Coupling, C-H Activation conjugate_addition Conjugate Addition cc_type->conjugate_addition rh_or_pd Consider both Rh and Pd (Ligand choice is critical) conjugate_addition->rh_or_pd

References

Accuracy of fluorescence-based assays for enantiomeric excess

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Accuracy of Fluorescence-Based Assays for Enantiomeric Excess

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical parameter in ensuring the purity, efficacy, and safety of chiral molecules. While traditional methods like chiral chromatography are highly accurate, they can be time-consuming.[1] Fluorescence-based assays have emerged as a powerful alternative, offering high sensitivity and the potential for high-throughput screening. This guide provides an objective comparison of the performance of various fluorescence-based methods for determining enantiomeric excess, supported by experimental data and detailed protocols.

Signaling Pathways and Experimental Workflows

The fundamental principle behind most fluorescence-based assays for enantiomeric excess involves the diastereomeric interaction between a chiral analyte and a chiral fluorescent probe or sensor system. This interaction leads to a measurable change in the fluorescence signal, which can be correlated to the enantiomeric composition of the analyte. The specific mechanisms can vary, leading to different assay formats.

Signaling_Pathways cluster_0 Dynamic Self-Assembly Assay cluster_1 Indicator Displacement Assay (IDA) cluster_2 Chiral Fluorescent Sensor cluster_3 DNA-Based Biosensor Assay A1 Chiral Analyte (Enantiomer R/S) D1 Diastereomeric Complexes (Analyte-R-Ligand / Analyte-S-Ligand) A1->D1 B1 Chiral Fluorescent Ligand B1->D1 C1 Achiral Linker C1->D1 E1 Differential Fluorescence Signal (Intensity or Wavelength) D1->E1 Distinct Spectroscopic Properties A2 Chiral Host-Indicator Complex (Fluorescent) C2 Displacement of Indicator A2->C2 B2 Chiral Analyte (Enantiomer R/S) B2->C2 Competitive Binding D2 Change in Fluorescence C2->D2 A3 Chiral Fluorescent Sensor C3 Diastereomeric Sensor-Analyte Complex A3->C3 B3 Chiral Analyte (Enantiomer R/S) B3->C3 Binding Event D3 Fluorescence Quenching or Enhancement C3->D3 A4 Enantiomeric DNA Biosensors (d-DNA & l-DNA with Orthogonal Fluorophores) C4 Selective Binding to Respective Enantiomeric Biosensor A4->C4 B4 Chiral Analyte (Enantiomer R/S) B4->C4 Reciprocal Chiral Substrate Specificity D4 Dose-Dependent Fluorescence Signal C4->D4

Figure 1: Signaling pathways of different fluorescence-based assays for enantiomeric excess.

The experimental workflow for these assays, particularly in a high-throughput format, generally follows a standardized procedure from sample preparation to data analysis.

Experimental_Workflow Sample_Prep Sample Preparation (Reaction Quenching, Dilution) Dispensing Dispensing into Microplate (Samples, Reagents) Sample_Prep->Dispensing Incubation Incubation (Formation of Diastereomeric Complexes) Dispensing->Incubation Detection Fluorescence Detection (Plate Reader) Incubation->Detection Data_Analysis Data Analysis (Correlation of Signal to ee%) Detection->Data_Analysis

Figure 2: Generalized experimental workflow for fluorescence-based ee assays.

Comparison of Fluorescence-Based Assays for Enantiomeric Excess

The accuracy and performance of fluorescence-based assays for determining enantiomeric excess can vary depending on the specific methodology employed. The following table summarizes the quantitative performance of different types of fluorescence-based assays based on available literature.

Assay TypePrincipleReported Accuracy (Error in ee%)ThroughputKey AdvantagesKey Limitations
Dynamic Self-Assembly Formation of fluorescent diastereomeric complexes from a chiral analyte, a chiral fluorescent ligand, and a linker.<1%[2]HighHigh accuracy, robust, and not sensitive to many common impurities.[2]Requires careful selection of components for self-assembly.
Indicator Displacement Assay (IDA) A chiral analyte displaces a fluorescent indicator from a chiral host, causing a change in fluorescence.±5% to ±12%HighSimple, colorimetric or fluorometric detection.Generally lower accuracy compared to other methods.[3]
Chiral Fluorescent Sensors Direct binding of a chiral analyte to a chiral fluorescent sensor leads to fluorescence quenching or enhancement.Excellent accuracy reported for specific sensors.[4]HighHigh sensitivity and selectivity for specific analytes.[4]A specific sensor needs to be designed or selected for each class of analyte.
DNA-Based Biosensors Enantiomeric DNA biosensors with orthogonal fluorophores selectively bind to the corresponding enantiomers of a target molecule.High accuracy demonstrated by correlation with HPLC.[5]HighCan simultaneously determine enantiopurity and concentration.[5]Requires synthesis of specific DNA aptamers for the target molecule.[5]
Fluorescence Detected Circular Dichroism (FDCD) Measures the differential fluorescence intensity resulting from the differential absorption of left and right circularly polarized light.High sensitivity, with reported differences in CD for opposite enantiomers of around 1.5%.[6]ModerateHigh sensitivity and specificity for chiral detection.[6]Requires specialized instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are protocols for key fluorescence-based assays for determining enantiomeric excess.

High-Throughput Dynamic Self-Assembly Assay

This protocol is adapted from a method for determining the ee of chiral diols, amino alcohols, and amines.[2]

Materials:

  • 384-well microplates

  • Automated liquid handler

  • Microplate reader with fluorescence detection

  • Chiral fluorescent ligand (e.g., (R)- or (S)-BINOL) solution in acetonitrile

  • Achiral linker (e.g., 2-formylphenylboronic acid) solution in acetonitrile

  • Chiral analyte solutions of known and unknown enantiomeric composition in acetonitrile

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the chiral fluorescent ligand (e.g., 1 mM), achiral linker (e.g., 1 mM), and chiral analytes in acetonitrile.

  • Calibration Curve Preparation: In a 384-well plate, use an automated liquid handler to dispense varying ratios of the R- and S-enantiomer stock solutions of the analyte to create a calibration curve with known ee values (e.g., from -100% to +100% ee). The total volume in each well should be kept constant.

  • Assay Component Addition: To each well containing the analyte, add the chiral fluorescent ligand solution and the achiral linker solution. The final concentration of each component should be optimized for the specific analyte.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for the formation of the diastereomeric complexes.[2]

  • Fluorescence Measurement: Measure the fluorescence intensity or emission wavelength in each well using a microplate reader. The excitation and emission wavelengths should be optimized for the specific fluorescent ligand used.

  • Data Analysis: Plot the fluorescence signal as a function of the known ee values to generate a calibration curve. Use this curve to determine the ee of the unknown samples. The differential fluorescence is utilized to determine the amount of each enantiomer in the mixture with a reported error of <1% ee.[2]

General Protocol for DNA-Based Biosensor Assay

This protocol is based on the use of enantiomeric DNA biosensors for the high-throughput analysis of small-molecule enantiopurity.[5]

Materials:

  • 96- or 384-well microplates

  • Fluorescence plate reader capable of two-color detection

  • Enantiomeric DNA biosensors (d-DNA and l-DNA) labeled with orthogonal fluorophores (e.g., FAM and HEX)

  • Binding buffer

  • Chiral analyte solutions

Procedure:

  • Biosensor Preparation: Synthesize or obtain d- and l-DNA aptamers selective for one enantiomer of the target molecule. Label the d-DNA and l-DNA with orthogonal fluorophores.[5] Prepare a solution containing both enantiomeric biosensors in the binding buffer.

  • Sample Preparation: Prepare solutions of the chiral analyte with varying enantiomeric compositions in the binding buffer.

  • Assay Execution: Dispense the enantiomeric biosensor solution into the wells of the microplate.

  • Analyte Addition: Add the chiral analyte solutions to the respective wells.

  • Incubation: Incubate the plate for a short period to allow for the binding of the analytes to the biosensors.

  • Fluorescence Measurement: Measure the fluorescence intensity for both fluorophores in each well using the plate reader at their respective excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal from each fluorophore is proportional to the concentration of the corresponding enantiomer.[5] Create calibration curves for each enantiomer by plotting fluorescence intensity against concentration. Use these curves to determine the concentration of each enantiomer in the unknown samples and subsequently calculate the enantiomeric excess.

General Protocol for Indicator Displacement Assay (IDA)

This is a generalized protocol for determining enantiomeric excess using an indicator displacement assay.

Materials:

  • UV-Vis or fluorescence spectrophotometer/plate reader

  • Chiral host molecule

  • Fluorescent indicator molecule

  • Buffer or solvent system

  • Chiral analyte solutions

Procedure:

  • Complex Formation: Prepare a solution of the chiral host and the fluorescent indicator in the chosen solvent system to form the host-indicator complex. This complex should exhibit a distinct fluorescence signal.

  • Calibration Samples: Prepare a series of solutions with known enantiomeric excess of the chiral analyte.

  • Displacement Reaction: Add the calibration samples to the host-indicator complex solution. The analyte will displace the indicator from the host to a degree dependent on its concentration and enantiomeric composition.

  • Fluorescence Measurement: Measure the fluorescence of each sample. The change in fluorescence is proportional to the amount of indicator displaced.

  • Calibration Curve: Plot the change in fluorescence against the known enantiomeric excess to generate a calibration curve.

  • Unknown Sample Analysis: Repeat the displacement reaction and fluorescence measurement with the unknown samples and use the calibration curve to determine their enantiomeric excess.

Conclusion

Fluorescence-based assays offer a versatile and powerful platform for the determination of enantiomeric excess, with significant advantages in terms of throughput and sensitivity. The accuracy of these methods can be excellent, with some techniques reporting errors of less than 1% ee, rivaling traditional chromatographic methods.[2] However, the accuracy is highly dependent on the specific assay design and the nature of the analyte. For high-throughput screening applications where a very high degree of accuracy may be secondary to speed, methods with slightly higher error margins can still be extremely valuable.[3] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate fluorescence-based assay for their specific needs in chiral analysis.

References

A Comparative Guide to Enantiomeric Excess (ee) Determination: Cross-Validation of Polarimetry and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. The stereochemical purity of a compound can profoundly impact its pharmacological activity, efficacy, and safety profile. While various techniques exist for this purpose, polarimetry and chiral chromatography stand out as the most established and widely utilized methods. This guide provides an objective comparison of these techniques, supported by experimental data and detailed methodologies, to facilitate informed method selection and robust cross-validation.

Methodology Comparison: At a Glance

Both polarimetry and chiral chromatography offer unique advantages and are often used in a complementary fashion to ensure the accuracy and reliability of ee determination.

FeaturePolarimetryChiral Chromatography (HPLC, GC, SFC)
Principle Measures the rotation of plane-polarized light by a chiral molecule in solution.[1]Physically separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2]
Key Advantages Rapid, non-destructive, and relatively inexpensive.[3]High accuracy, precision, and sensitivity; applicable to a broad range of compounds; provides simultaneous separation and quantification.[4][5]
Key Disadvantages Requires a pure sample, the specific rotation of the pure enantiomer must be known, and can be affected by optically active impurities.[3][6]Can be more time-consuming and requires more expensive instrumentation and solvents.[4]
Typical Analytes Pure, known compounds in solution.[7]Complex mixtures, non-volatile and thermally labile compounds (HPLC), volatile and thermally stable compounds (GC).[5]
Data Output Observed rotation (α), from which specific rotation ([α]) and ee are calculated.[1]Chromatogram showing separated enantiomer peaks; peak areas are used to calculate ee.[8]

Quantitative Data Comparison

The cross-validation of ee determination methods is crucial for ensuring data integrity. The following table presents a summary of comparative data from various studies.

CompoundMethod 1 (Polarimetry)Method 2 (Chromatography)ee (%) - Method 1ee (%) - Method 2Reference
PromethazineN/AChiral HPLC-CDN/A10.4[9]
PromethazineN/AChiral HPLC-UVN/A8.71[9]
PromethazineN/AChiral HPLC-FluorescenceN/A8.58[9]
TrimeprazineN/AChiral HPLC-CDN/A1.60[9]
TrimeprazineN/AChiral HPLC-UVN/A1.23[9]
TrimeprazineN/AChiral HPLC-FluorescenceN/A1.80[9]
L-amino acidsPharmacopoeia method (related to specific rotation)Crown ether-based HPLC-CSPInconsistent with specific rotation in the presence of enantiomeric impuritiesVery effective for determining optical purity[10][11]
Arabinose MixtureSelf-constructed polarimeterPrepared Mixture50%50%[7][12]

Note: The pharmacopoeia method for L-amino acids is based on titration and specific rotation, which can be unreliable for ee determination in the presence of impurities.[10][11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results.

Polarimetry

This method measures the optical rotation of a chiral compound, which is then used to calculate the enantiomeric excess.

Instrumentation:

  • Polarimeter

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable achiral solvent to a known concentration (c, in g/mL).[1]

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and set the reading to zero.

  • Sample Measurement: Rinse and fill the cell with the sample solution and measure the observed optical rotation (α).[1]

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters (dm).[1]

  • Calculation of Enantiomeric Excess (ee): Determine the ee using the formula: % ee = ([α]observed / [α]max) * 100, where [α]max is the specific rotation of the pure enantiomer.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that physically separates enantiomers, allowing for their individual quantification.[8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector

  • Chiral Stationary Phase (CSP) column

Procedure:

  • Mobile Phase Preparation: Prepare and degas the appropriate mobile phase. A common mobile phase for polysaccharide-based CSPs is a mixture of n-hexane and an alcohol like isopropanol.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[8]

  • Chromatographic Conditions:

    • Column: Select an appropriate chiral column (e.g., Chiralpak® AD-H, Chiralcel® IA).[8]

    • Mobile Phase: Set the appropriate isocratic or gradient elution. For example, n-Hexane/Isopropanol (98:2).[8]

    • Flow Rate: Typically 1.0 mL/min.[8]

    • Column Temperature: Maintain a constant temperature, for example, 25 °C.[8]

    • Detection: Set the detector to a wavelength where the analyte absorbs (e.g., 230 nm or 254 nm).[8]

  • Analysis: Inject the sample onto the column and record the chromatogram.

  • Calculation of Enantiomeric Excess (ee): Integrate the peak areas of the two enantiomers (A1 and A2). Calculate the ee using the formula: % ee = |(A1 - A2)| / (A1 + A2) * 100.[14]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane). Derivatization may be necessary to improve volatility and separation.

  • Chromatographic Conditions:

    • Column: Select an appropriate chiral GC column.

    • Oven Temperature Program: Set an initial temperature, hold time, ramp rate, and final temperature. For example, start at 60°C (hold 2 min), ramp at 5°C/min to 180°C (hold 5 min).[14]

    • Injector and Detector Temperature: Set appropriate temperatures (e.g., 250°C).[14]

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen.

  • Analysis: Inject a small volume of the sample (e.g., 1 µL) into the GC.

  • Calculation of Enantiomeric Excess (ee): Integrate the peak areas of the two enantiomers and calculate the ee using the same formula as for HPLC.[14]

Visualizing the Cross-Validation Workflow

A systematic workflow is critical for the effective cross-validation of polarimetry and chromatographic methods for ee determination.

Cross-Validation Workflow for ee Determination cluster_sample Sample Preparation cluster_chromatography Chromatographic Analysis cluster_validation Cross-Validation Sample Chiral Analyte Sample Polarimeter Polarimeter Measurement Sample->Polarimeter Chrom_System Chiral Chromatography (HPLC, GC, or SFC) Sample->Chrom_System Calc_ee_pol Calculate ee: %ee = ([α]obs / [α]max) * 100 Polarimeter->Calc_ee_pol Compare Compare ee Results Calc_ee_pol->Compare Chromatogram Chromatogram (Separated Enantiomers) Chrom_System->Chromatogram Calc_ee_chrom Calculate ee: %ee = |(A1-A2)|/(A1+A2) * 100 Chromatogram->Calc_ee_chrom Calc_ee_chrom->Compare Validate Validate Method Compare->Validate

Caption: Workflow for the cross-validation of polarimetry and chromatography.

Conclusion

Both polarimetry and chiral chromatography are indispensable tools for the determination of enantiomeric excess. While polarimetry offers a rapid and non-destructive measurement, its reliance on sample purity and a known specific rotation can be limiting.[3][6] In contrast, chiral chromatographic techniques like HPLC and GC provide highly accurate and precise separation and quantification of enantiomers, even in complex mixtures.[4][5] For robust and reliable results, a cross-validation approach is highly recommended. By employing both polarimetry and a suitable chromatographic method, researchers can ensure the utmost confidence in their ee determination, a critical aspect in the development and quality control of chiral molecules.

References

A Comparative Benchmark of Novel Organocatalysts for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and natural products. The development of new, highly efficient, and selective organocatalysts is a continuous pursuit in this field. This guide provides a comparative analysis of three classes of recently developed organocatalysts: prolinamides , prolinethioamides , and thiazolidine-based catalysts , benchmarking their performance against each other in the asymmetric aldol reaction.

Performance Benchmark: A Head-to-Head Comparison

The efficacy of a catalyst is best assessed through quantitative data. The following tables summarize the performance of representative catalysts from each class in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model reaction. L-proline is included as a baseline for comparison.

Table 1: Catalyst Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
L-Proline 30DMSO486563:3789[1]
Prolinamide 1 20Water249595:599[2][3]
Prolinethioamide 2 10Water1297>95:598[2]
Thiazolidine Catalyst 3 10Water249292:899[4]

Conditions may vary slightly between studies. Data is selected to provide a representative comparison.

Table 2: Catalyst Structures

Catalyst NameStructure
L-Proline
Prolinamide 1
Prolinethioamide 2
Thiazolidine Catalyst 3

Experimental Protocols

Reproducibility is paramount in scientific research. The following is a detailed, generalized experimental protocol for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, which can be adapted for the catalysts discussed.

Materials:

  • 4-Nitrobenzaldehyde (purified by recrystallization from ethanol/water)

  • Cyclohexanone (distilled prior to use)

  • Organocatalyst (as specified in Table 1)

  • Solvent (HPLC grade)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL), add cyclohexanone (5.0 mmol, 10.0 equiv).

  • Add the organocatalyst (0.05 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, gradient from 9:1 to 7:3) to afford the desired aldol product.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy of the purified product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis. (e.g., Daicel Chiralpak AD-H column, hexane/isopropanol mobile phase, 1.0 mL/min flow rate, detection at 254 nm).

Visualizing the Process: Experimental Workflow and Catalytic Cycles

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_workflow Experimental Workflow reagents Combine Aldehyde, Ketone, and Catalyst reaction Stir at Room Temperature reagents->reaction Initiate Reaction quench Quench with aq. NH4Cl reaction->quench Stop Reaction extraction Extract with EtOAc quench->extraction purification Column Chromatography extraction->purification analysis Analyze dr (NMR) and ee (HPLC) purification->analysis

Caption: A generalized experimental workflow for the organocatalytic asymmetric aldol reaction.

The catalytic cycles for these organocatalysts are believed to proceed through a common enamine intermediate, as pioneered by the work on L-proline. The secondary amine of the catalyst reversibly reacts with the ketone to form a nucleophilic enamine. This enamine then attacks the aldehyde in a stereocontrolled manner, guided by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

G cluster_cycle Enamine Catalytic Cycle catalyst Catalyst (Amine) enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->catalyst - Catalyst

Caption: The generally accepted enamine catalytic cycle for proline and its derivatives in the asymmetric aldol reaction.

For prolinamides and prolinethioamides, the amide or thioamide moiety is proposed to play a crucial role in activating the aldehyde electrophile and orienting it for the stereoselective attack of the enamine through hydrogen bonding.[2] The thiazolidine ring in catalysts like Catalyst 3 serves as a chiral scaffold, analogous to the pyrrolidine ring in proline, to create a sterically defined environment for the reaction.

Conclusion

The development of novel organocatalysts continues to push the boundaries of efficiency and selectivity in asymmetric aldol reactions. Prolinamides, prolinethioamides, and thiazolidine-based catalysts have emerged as powerful alternatives to the classical L-proline, often providing superior yields, diastereoselectivities, and enantioselectivities under milder conditions and with lower catalyst loadings. This guide provides a snapshot of their comparative performance, offering a valuable resource for researchers in the selection of the optimal catalyst for their synthetic endeavors. The detailed experimental protocol and mechanistic diagrams serve as a practical starting point for the implementation and further development of these important catalytic systems.

References

Safety Operating Guide

Proper Disposal of (3R,6R)-3,6-Octanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides a detailed, step-by-step procedure for the proper disposal of (3R,6R)-3,6-Octanediol, a diol used in various research and development applications. Adherence to these guidelines is crucial for maintaining regulatory compliance and promoting a culture of safety.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is the first step in ensuring its safe handling and disposal. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol [1]
Appearance White to Almost white powder to crystal[2]
Purity (GC) >96.0%[2]
CAS Number 129619-37-0[1]

Hazard Assessment

According to the Safety Data Sheet (SDS) from TCI Chemicals, this compound is not classified as a hazardous substance under OSHA Hazard Communication Standard (CFR 1910.1200) and WHMIS 2015.[3] The SDS indicates no signal word, hazard statements, or pictograms are required.[3] However, it is imperative to handle all laboratory chemicals with care and to consult the specific SDS for the material in use, as impurities or different formulations could alter the hazard profile.

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its associated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: Collect unused this compound, contaminated gloves, weigh boats, and other solid materials in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, labeled liquid hazardous waste container. The label must clearly identify the solvent and the solute. Do not mix with other incompatible waste streams.

Step 3: Container Management

All waste containers must be managed in accordance with institutional and regulatory guidelines.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name, "this compound," and any solvents present.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials. Keep containers securely closed when not in use.

Step 4: Disposal Arrangement

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the chemical waste. Provide them with a complete and accurate description of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_type 3. Waste Segregation start Start: Handling this compound ppe 1. Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe waste_generation 2. Generate Waste (Unused solid, Contaminated materials, Solutions) ppe->waste_generation solid_waste Solid Waste (Unused chemical, contaminated items) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) waste_generation->liquid_waste Liquid container_management 4. Container Management (Labeling, Secure Storage) solid_waste->container_management liquid_waste->container_management disposal_arrangement 5. Arrange for Disposal (Contact EHS or Contractor) container_management->disposal_arrangement end End: Compliant Disposal disposal_arrangement->end

Caption: Disposal Workflow for this compound.

This comprehensive guide serves as a foundational resource for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can contribute to a safer research environment and ensure the protection of our ecosystem. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Essential Safety and Logistical Information for Handling (3R,6R)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, procedural guidance for the safe handling and disposal of (3R,6R)-3,6-Octanediol, tailored for research, scientific, and drug development professionals. The information is compiled to ensure minimal risk and operational efficiency in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Purpose
Hand Protection Nitrile or Neoprene GlovesProvides a sufficient barrier for incidental contact. Inspect gloves for tears or holes before use.
Eye Protection Safety Glasses with Side Shields or Safety GogglesProtects eyes from potential splashes or airborne particles of the solid material.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. A standard cotton or polyester lab coat is sufficient.
Respiratory Protection Generally Not RequiredUse in a well-ventilated area. If dust or aerosols may be generated, handle within a fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.

1. Preparation and Pre-Handling Check:

  • Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered.

  • Verify that a safety shower and eyewash station are accessible.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don the appropriate PPE as specified in the table above.

2. Handling the Compound:

  • This compound is a solid at room temperature. [1]

  • When transferring the solid, use a spatula or scoop to avoid generating dust.

  • If weighing the compound, do so in a weigh boat or on weighing paper, preferably within a ventilated enclosure if the material is a fine powder.

  • For solubilizing, add the solvent to the vessel containing the this compound slowly to avoid splashing.

3. In Case of Exposure or Spills:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air.[1]

  • Ingestion: Rinse the mouth with water. Seek medical advice if feeling unwell.[1]

  • Small Spills: For minor spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a designated waste container. Clean the spill area with a suitable solvent and then with soap and water.

4. Storage:

  • Store in a tightly closed container in a cool, dark place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product and Contaminated Waste: Dispose of unused this compound and any materials heavily contaminated with it (e.g., paper towels from a spill cleanup) as chemical waste. The specific disposal route should be in accordance with local, state, and federal regulations.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.

  • Contaminated PPE: Dispose of used gloves and other disposable PPE in the appropriate laboratory waste stream.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer/Dissolve weigh->transfer experiment Perform Experiment transfer->experiment store Store in Cool, Dark Place transfer->store If not for immediate use decontaminate Decontaminate Glassware experiment->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Used PPE dispose_waste->dispose_ppe remove_ppe Remove PPE dispose_ppe->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,6R)-3,6-Octanediol
Reactant of Route 2
Reactant of Route 2
(3R,6R)-3,6-Octanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.